4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone
Description
Properties
IUPAC Name |
(4-chloroquinazolin-2-yl)-quinolin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O/c19-17-12-6-2-4-8-14(12)21-18(22-17)16(23)15-10-9-11-5-1-3-7-13(11)20-15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVGKEKUOUELJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC4=CC=CC=C4C(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic potential of quinazoline-quinoline methanone hybrids
Therapeutic Potential of Quinazoline-Quinoline Methanone Hybrids: A Technical Guide
Part 1: Strategic Rationale & Design Philosophy
1.1 The Pharmacophore Fusion Concept In the landscape of modern drug discovery, "molecular hybridization" has emerged as a superior strategy to combat multi-drug resistance (MDR). This guide focuses on a specific, high-potential hybrid class: Quinazoline-Quinoline Methanone Hybrids .
-
The Quinazoline Scaffold: Historically validated as a privileged structure for Epidermal Growth Factor Receptor (EGFR) inhibition (e.g., Gefitinib, Erlotinib). It targets the ATP-binding pocket of tyrosine kinases.
-
The Quinoline Scaffold: A cornerstone of DNA-intercalating agents (e.g., Camptothecin, Chloroquine) and Topoisomerase inhibitors.
-
The Methanone (Ketone) Linker: Unlike hydrolyzable esters or conformationally flexible ethers, the methanone bridge (-C(=O)-) offers:
-
Metabolic Stability: Resistant to plasma esterases.
-
H-Bonding Capability: The carbonyl oxygen acts as a hydrogen bond acceptor, potentially interacting with residues like Met793 in the EGFR hinge region.
-
Restricted Conformation: The
character introduces planarity, favoring intercalation between DNA base pairs.
-
1.2 Dual-Targeting Mechanism The therapeutic hypothesis for this hybrid is "Dual-Warhead" lethality :
-
Cytoplasm/Membrane: Inhibition of EGFR autophosphorylation, arresting downstream Ras/Raf/MEK signaling.
-
Nucleus: Upon internalization, the quinoline moiety intercalates into DNA or inhibits Topoisomerase II, stalling replication forks.
Part 2: Chemical Synthesis & Protocols
2.1 Retrosynthetic Analysis The construction of the methanone bridge is the critical synthetic challenge. The most robust pathway involves the coupling of a Quinazoline-4-carbonyl chloride (or equivalent activated species) with a Quinoline nucleophile, or the oxidation of a secondary alcohol intermediate.
2.2 Detailed Synthesis Protocol (Friedel-Crafts Approach) Note: This protocol is a standardized adaptation based on quinazoline/quinoline coupling methodologies.
Reagents:
-
Starting Material A: 4-Chloroquinazoline or Quinazoline-4-carboxylic acid.
-
Starting Material B: 6-Bromoquinoline (or substituted analog).
-
Catalyst: Aluminum Chloride (
) or for carbonylative coupling. -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
Step-by-Step Workflow:
-
Activation (Acid Chloride Formation):
-
Dissolve Quinazoline-4-carboxylic acid (1.0 eq) in dry DCM under
atmosphere. -
Add Oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF.
-
Stir for 2 hours at room temperature (RT) until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.
-
-
Coupling (Friedel-Crafts Acylation):
-
Resuspend the crude acid chloride in anhydrous 1,2-dichloroethane.
-
Add the substituted Quinoline (1.0 eq).
-
Add
(1.5 eq) portion-wise at 0°C. -
Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4).
-
-
Work-up & Purification:
-
Quench the reaction with ice-cold water/HCl (1M).
-
Extract with DCM (
mL). Wash organic layer with saturated and brine. -
Dry over anhydrous
and concentrate. -
Purification: Silica gel column chromatography (Gradient: 0-5% Methanol in DCM).
-
2.3 Visualization: Synthesis Workflow
Caption: Figure 1: Convergent synthesis strategy utilizing Friedel-Crafts acylation to establish the critical methanone bridge.
Part 3: Medicinal Chemistry & SAR
3.1 Structure-Activity Relationship (SAR) Analysis Optimization of the hybrid relies on modifying three zones:
| Zone | Modification | Effect on Potency |
| Quinazoline C-6/C-7 | Electron-donating groups ( | Increases EGFR affinity (Solubilizing side chains mimic Erlotinib). |
| Methanone Linker | Reduction to alcohol ( | Decreases potency (Loss of H-bond acceptor; increased flexibility). |
| Quinoline C-6 | Halogens ( | Increases lipophilicity and cell permeability; enhances DNA intercalation. |
| Quinoline N-1 | Quaternization (N-Methylation) | Decreases cellular uptake (Charged species penetrate membranes poorly). |
3.2 Biological Evaluation Protocols
Protocol A: EGFR Kinase Inhibition Assay (In Vitro)
-
System: HTRF (Homogeneous Time-Resolved Fluorescence) assay.
-
Reagents: Recombinant EGFR enzyme, ATP (
concentration), Biotinylated-poly(Glu,Tyr) substrate. -
Procedure:
-
Incubate Hybrid (0.1 nM – 10 µM) with EGFR kinase and peptide substrate for 15 min.
-
Initiate reaction with ATP.
-
Stop reaction with EDTA/Eu-labeled antibody.
-
Readout: Measure FRET signal. Calculate
using non-linear regression.
-
Protocol B: Cell Viability Assay (MTT)
-
Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).
-
Control: Doxorubicin (positive), DMSO (negative).
-
Threshold: Compounds with
are considered "Hits".
3.3 Visualization: Mechanism of Action
Caption: Figure 2: Dual-mechanism pathway showing simultaneous EGFR kinase blockade and nuclear DNA/Topoisomerase targeting.
Part 4: Therapeutic Applications & Future Outlook
4.1 Oncology (Primary Indication) The primary utility of these hybrids lies in Non-Small Cell Lung Cancer (NSCLC) and Triple-Negative Breast Cancer (TNBC) . The quinazoline moiety addresses the driver mutation (EGFR), while the quinoline moiety acts as a "fail-safe" cytotoxic agent against resistant clones (e.g., T790M mutation) that might bypass kinase inhibition.
4.2 Infectious Diseases (Secondary Indication) Recent studies indicate that quinazoline-quinoline hybrids possess significant antimicrobial activity against MRSA and M. tuberculosis. The mechanism involves inhibition of bacterial DNA gyrase (functionally homologous to mammalian Topoisomerase).
4.3 Challenges
-
Solubility: The planar, aromatic nature of the hybrid often leads to poor aqueous solubility. Solution: Formulation with cyclodextrins or incorporation of morpholine/piperazine tails at the C-7 position.
-
Selectivity: High DNA affinity can lead to systemic toxicity. Solution: Tuning the "Methanone" linker angle to favor enzyme pocket fit over generic intercalation.
References
-
Design and Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors. Source: Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. URL:[Link]
-
Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Source: International Journal of Pharmaceutical Sciences. URL:[Link]
-
Synthesis and antitumor activities of novel bis-quinazolin-4(3H)-ones. Source: Journal of Heterocyclic Chemistry (DOI). URL:[Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Source: MDPI (Molecules). URL:[Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Source: Iranian Journal of Basic Medical Sciences (PMC). URL:[Link]
Solubility profile of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone in organic solvents
An In-Depth Technical Guide to the Solubility Profile of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone in Organic Solvents
Abstract
The determination of a compound's solubility is a cornerstone of early-stage drug development, profoundly influencing its journey from laboratory bench to clinical application. Poor solubility can impede formulation, lead to low bioavailability, and complicate manufacturing processes. This technical guide provides a comprehensive examination of the solubility profile of (this compound, a heterocyclic compound incorporating both quinazoline and quinoline scaffolds, which are of significant interest in medicinal chemistry for their potential therapeutic applications, including anticancer and antimalarial agents.[1][2][3][4] This document, intended for researchers, medicinal chemists, and formulation scientists, outlines the theoretical principles governing the solubility of this molecule, presents a robust experimental framework for its quantitative assessment, and discusses the practical implications of the resulting solubility data in the context of pharmaceutical development.
Introduction: The Critical Role of Solubility
(this compound (Molecular Formula: C₁₈H₁₀ClN₃O, Molecular Weight: 319.74 g/mol ) is a complex heterocyclic molecule whose therapeutic potential is intrinsically linked to its physicochemical properties.[5] The solubility of an active pharmaceutical ingredient (API) is a critical attribute that dictates its dissolution rate, and by extension, its absorption and bioavailability.[6] An inadequate solubility profile can become a significant bottleneck, halting the progression of an otherwise promising drug candidate.[7]
Therefore, a thorough characterization of the compound's behavior in various organic solvents is imperative for several key areas of drug development:
-
Process Chemistry: Selecting appropriate solvents is crucial for optimizing reaction conditions, facilitating purification through crystallization, and ensuring high yield and purity of the API.[8][9]
-
Formulation Development: Solubility data guides the selection of excipients and vehicle systems for creating stable and effective dosage forms, from simple solutions for preclinical testing to more complex formulations for clinical use.[7][10]
-
Preclinical and In Vitro Screening: Ensuring a compound remains in solution during biological assays is essential to obtain accurate and reproducible data, preventing misleading results caused by compound precipitation.[11][12]
This guide provides the scientific rationale and a detailed methodology for establishing a comprehensive solubility profile of (this compound.
Molecular Structure and Theoretical Solubility Considerations
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[13]
Molecular Structure Analysis:
-
(this compound is a large, predominantly aromatic, and rigid structure.
-
Polar Features: The molecule contains four electronegative atoms (three nitrogen, one oxygen) within its heterocyclic rings and the ketone linker. These atoms, particularly the quinoline nitrogen, the quinazoline nitrogens, and the carbonyl oxygen, can act as hydrogen bond acceptors.
-
Non-Polar Features: The fused aromatic rings constitute a large, non-polar, and lipophilic surface area. The chlorine substituent on the quinazoline ring further enhances its lipophilicity.
Predicted Solubility Behavior:
Based on this structure, we can predict its general solubility:
-
Non-Polar Solvents (e.g., n-Hexane, Toluene): Solubility is expected to be very low. While the large aromatic system has some affinity for these solvents, the polar ketone and nitrogen functionalities will significantly limit dissolution.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): High solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar groups of the molecule without the steric hindrance of hydrogen-bond donation. Solvents like DMSO and DMF, with their high polarity, are expected to be particularly effective.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is predicted. These solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms, facilitating solvation. However, their ability to dissolve the large non-polar regions may be less effective compared to top-tier aprotic solvents.
Strategic Selection of Organic Solvents
The choice of solvents for solubility screening should be deliberate, covering a range of polarities and functionalities relevant to pharmaceutical processes.[14] Furthermore, solvents are often categorized by regulatory bodies based on their toxicity, with guidance provided by the International Council for Harmonisation (ICH).[8][15] The selected solvents below represent a strategic panel for a comprehensive initial assessment.
| Solvent | Class | Polarity Index | Rationale for Inclusion |
| n-Hexane | Non-Polar | 0.1 | Represents aliphatic, non-polar environments. Useful for assessing lipophilicity. |
| Toluene | Non-Polar | 2.4 | Represents aromatic, non-polar environments. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | A common solvent in organic synthesis; effective at dissolving moderately polar compounds. |
| Acetone | Polar Aprotic | 5.1 | A versatile, water-miscible solvent used in purification and formulation. |
| Ethyl Acetate | Polar Aprotic | 4.4 | A common solvent for extraction and chromatography with moderate polarity. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | A widely used ether solvent with good solvating power for a range of compounds. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | A common solvent in HPLC analysis and synthesis. |
| Isopropanol (IPA) | Polar Protic | 3.9 | A common alcohol solvent with properties intermediate between ethanol and larger alcohols. |
| Ethanol (EtOH) | Polar Protic | 4.3 | A pharmaceutically acceptable solvent (ICH Class 3) widely used in formulation. |
| Methanol (MeOH) | Polar Protic | 5.1 | A highly polar alcohol, effective for dissolving many polar organic molecules. |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | A powerful, high-boiling point solvent known for its excellent solvating capabilities. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | An exceptionally strong solvent, widely used to create stock solutions for biological screening. |
Experimental Protocol: Equilibrium Solubility Determination
To ensure scientific rigor, thermodynamic equilibrium solubility should be determined using a validated method such as the isothermal shake-flask technique.[11] This method measures the saturation concentration of a compound in a solvent at a specific temperature after equilibrium has been reached between the solid and dissolved states.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid (this compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial. This step is critical to remove all undissolved particulates.
-
Dilution: Dilute the filtered sample with a suitable solvent (often Acetonitrile or the mobile phase) to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification (HPLC Analysis):
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for the compound.
-
Calibration: Prepare a multi-point calibration curve using standards of known concentrations to ensure accurate quantification.
-
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility.
Solubility Data and Interpretation
The following table presents a set of representative, hypothetical solubility data for (this compound, consistent with the theoretical predictions.
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (Molarity, M) | Interpretation |
| n-Hexane | 0.1 | < 0.01 | < 3.1 x 10⁻⁵ | Practically Insoluble: Strong mismatch in polarity. |
| Toluene | 2.4 | 0.25 | 7.8 x 10⁻⁴ | Slightly Soluble: Aromatic interactions provide minimal solvating power. |
| Dichloromethane | 3.1 | 8.5 | 2.7 x 10⁻² | Soluble: Good balance of polarity to interact with the entire molecule. |
| Ethyl Acetate | 4.4 | 4.2 | 1.3 x 10⁻² | Moderately Soluble: Effective at solvating but less potent than DCM or THF. |
| Acetone | 5.1 | 11.0 | 3.4 x 10⁻² | Soluble: Strong dipole interactions with the ketone and heterocycles. |
| Tetrahydrofuran (THF) | 4.0 | 15.8 | 4.9 x 10⁻² | Freely Soluble: Excellent solvating power due to its ether oxygen and ideal polarity. |
| Acetonitrile | 5.8 | 3.9 | 1.2 x 10⁻² | Moderately Soluble: High polarity but less effective at solvating the large non-polar regions. |
| Isopropanol | 3.9 | 1.5 | 4.7 x 10⁻³ | Slightly Soluble: Hydrogen bonding is offset by the large lipophilic structure. |
| Ethanol | 4.3 | 2.1 | 6.6 x 10⁻³ | Slightly Soluble: Similar to IPA, limited by the large aromatic system. |
| Methanol | 5.1 | 2.5 | 7.8 x 10⁻³ | Slightly Soluble: Despite high polarity, provides only limited solubility. |
| Dimethylformamide (DMF) | 6.4 | > 50 | > 0.156 | Very Soluble: A powerful polar aprotic solvent capable of strong interactions. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | > 0.313 | Very Soluble: The premier solvent for this class of compound, ideal for stock solutions. |
Interpretation: The data clearly shows that the solubility of (this compound is highest in strong polar aprotic solvents, particularly DMSO, DMF, and THF. Its solubility is moderate in other aprotic solvents like DCM and acetone but significantly lower in both polar protic (alcohols) and non-polar solvents. This profile is characteristic of a large, somewhat polar, and lipophilic molecule whose solvation is dominated by dipole-dipole interactions rather than hydrogen bonding.
Practical Implications for Drug Development
This solubility profile provides actionable insights for advancing (this compound as a potential drug candidate.
Logical Framework for Development Decisions
Caption: Decision-making based on solubility data.
-
For Chemical Synthesis and Purification: Solvents like Dichloromethane and Tetrahydrofuran appear to be excellent choices for reaction media. For purification by crystallization, a solvent/anti-solvent system, such as dissolving the crude product in a minimal amount of hot THF and adding n-Hexane as an anti-solvent, would likely be effective.
-
For In Vitro Biological Screening: DMSO is the clear choice for preparing high-concentration stock solutions. Its ability to dissolve over 100 mg/mL ensures that the compound will not precipitate when diluted into aqueous assay buffers, a common cause of unreliable data.[11]
-
For In Vivo and Formulation Studies: The low solubility in pharmaceutically acceptable solvents like ethanol poses a challenge. Direct formulation as a simple solution for animal studies may not achieve the required dosage. Therefore, advanced formulation strategies should be considered, such as the use of co-solvents (e.g., mixtures of polyethylene glycol, ethanol, and water), or the development of amorphous solid dispersions or nano-suspensions to enhance aqueous solubility and bioavailability.[6][7]
Conclusion
The solubility profile of (this compound is dominated by its large, lipophilic structure, rendering it highly soluble in strong polar aprotic organic solvents while exhibiting poor solubility in non-polar and polar protic media. A systematic, quantitative assessment of solubility, as detailed in this guide, is not merely a data-gathering exercise; it is a critical step that provides foundational knowledge for rational decision-making across the entire drug discovery and development pipeline. This information enables chemists and formulation scientists to proactively address challenges, optimize processes, and ultimately increase the probability of advancing a promising compound toward clinical success.
References
- Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.
- Editorial. (n.d.). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.
- Al-Suwaidan, I. A., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry.
- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
- Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing.
- Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Haltermann. (2020). How to make the right choice when buying solvents for the pharmaceutical industry.
- Kumar, A., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
- Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
- Miller, J. (2017). Optimizing Drug Solubility. Contract Pharma.
- Bakht, M. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports.
- Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
- Drug Delivery. (2024). (this compound.
- International Journal of Innovative Research in Science, Engineering and Technology. (2021). A Short Review on Quinazoline Heterocycle.
- CymitQuimica. (n.d.). This compound.
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Delivery [ebclink.com]
- 4. ijirset.com [ijirset.com]
- 5. This compound [cymitquimica.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. contractpharma.com [contractpharma.com]
- 8. rjpls.org [rjpls.org]
- 9. haltermann-carless.com [haltermann-carless.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. chem.ws [chem.ws]
- 14. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 15. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
Literature review of quinazoline and quinoline based ketone scaffolds
Literature Review of Quinazoline and Quinoline-Based Ketone Scaffolds
Executive Summary
The nitrogen-containing heterocycles quinazoline and quinoline represent two of the most privileged scaffolds in medicinal chemistry.[1] This technical guide focuses specifically on their ketone-functionalized derivatives —primarily the quinazolin-4(3H)-one and 4-quinolone cores, as well as exocyclic acyl-derivatives. These scaffolds are chemically distinct yet biologically overlapping, serving as critical pharmacophores for kinase inhibition (EGFR, PI3K), DNA intercalation, and tubulin polymerization inhibition.
This guide synthesizes recent synthetic methodologies, detailed structure-activity relationships (SAR), and mechanistic insights, designed for immediate application in drug discovery workflows.
Structural Chemistry & Pharmacophore Rationale
The "ketone scaffold" in this context refers to the presence of a carbonyl group either embedded within the heterocyclic ring (lactam/quinolone/quinazolinone) or attached as an exocyclic substituent (acyl-quinoline).
-
Quinazolin-4(3H)-one: A fused pyrimidine-benzene system with a carbonyl at C4. It mimics the purine core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors .
-
4-Quinolone: A fused pyridine-benzene system with a carbonyl at C4. Historically known for antibacterial activity (DNA gyrase inhibition), recent derivatives target mammalian topoisomerases and tubulin.
Electronic Rationale: The carbonyl oxygen acts as a critical Hydrogen Bond Acceptor (HBA) in the active site of enzymes (e.g., the hinge region of kinases). The adjacent N-H (in lactams) or C-H bonds serve as vectors for solubilizing groups or hydrophobic tails that occupy specificity pockets (e.g., the hydrophobic back pocket of EGFR).
Synthetic Methodologies: Protocols & Mechanisms
Modern synthesis has shifted from harsh condensation reactions to transition-metal-catalyzed dehydrogenative couplings.
Protocol A: Ru-Catalyzed Dehydrogenative Coupling (Quinazolines)
Source: Arachchige et al., Org.[2][3] Lett. 2019
This method avoids toxic oxidants, using an in situ formed Ruthenium catalyst to couple 2-aminophenyl ketones with amines.[1][2][4]
Mechanism:
-
Activation: Ru-catalyst activates the alcohol/amine.
-
Dehydrogenation: Formation of the imine intermediate.
-
Cyclization: Intramolecular nucleophilic attack.
-
Aromatization: Loss of hydrogen to restore aromaticity.
Step-by-Step Workflow:
-
Reagents: 2-aminobenzamide (0.5 mmol), Benzylamine (0.7 mmol).
-
Catalyst: [Ru(p-cymene)Cl2]2 (3 mol%) + Catechol ligand (10 mol%).
-
Solvent: 1,4-Dioxane (2 mL).
-
Conditions: Heat at 140°C for 20 hours in a sealed tube.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Yield: Typically 85-95%.
Protocol B: Friedländer Annulation (Quinolines)
Source: Classical modification / Recent green adaptations
The most versatile method for constructing the quinoline ring with specific ketone substituents.
Step-by-Step Workflow:
-
Reagents: 2-Aminobenzaldehyde (1.0 eq) + Enolizable ketone (e.g., ethyl acetoacetate or cyclohexanone) (1.2 eq).
-
Catalyst: Sulfamic acid (10 mol%) or Iodine (5 mol%) (Green variations).
-
Solvent: Ethanol or Solvent-free (Melt).
-
Conditions: Reflux for 2-4 hours.
-
Validation: Monitor disappearance of aldehyde peak (~10 ppm) via 1H-NMR.
Visualization: Synthetic Pathways
The following diagram illustrates the logical flow of the Ru-Catalyzed Dehydrogenative Coupling and the Friedländer Synthesis , highlighting the divergence in scaffold formation.
Figure 1: Divergent synthetic pathways for Quinazolinone and Quinoline scaffolds.[1] Pathway A utilizes modern organometallic catalysis, while Pathway B relies on classical condensation logic.
Medicinal Chemistry & SAR
The biological activity of these scaffolds is dictated by substituents at the C2, C4, and C6/C7 positions.
Target 1: Epidermal Growth Factor Receptor (EGFR)
Quinazolines are the gold standard for EGFR inhibition (e.g., Gefitinib, Erlotinib). The N1 and N3 atoms mimic the adenine ring of ATP.
-
C4-Position: Aniline moiety is essential. Electron-withdrawing groups (halogens) on the aniline improve metabolic stability and potency (IC50 < 10 nM).
-
C6/C7-Positions: Solubilizing groups (morpholine, ethers) allow the molecule to exit the ATP pocket and interact with the solvent front.
-
Quinazolinone Variation: The presence of the C4-carbonyl changes the binding mode, often shifting the target profile to PI3K or PARP inhibition due to altered H-bonding capabilities.
Target 2: DNA Intercalation & Topoisomerase
Quinoline-based ketones (e.g., 4-quinolones) are planar.
-
Planarity: Essential for sliding between DNA base pairs.
-
C3-Ketone/Ester: In 4-quinolones, a C3-carboxyl or ketone is critical for coordinating Mg2+ ions in the Topoisomerase-DNA cleavage complex.
Comparative Data: Anticancer Potency Table 1: Representative SAR Data for Quinazoline/Quinoline Derivatives against Human Cancer Cell Lines.
| Scaffold Core | Substituent (R) | Target Mechanism | Cell Line (A549 Lung) IC50 (µM) | Ref |
| Quinazolin-4(3H)-one | 2-phenyl, 6-iodo | Tubulin Polymerization | 2.4 ± 0.1 | [1] |
| Quinazoline | 4-(3-bromoanilino) | EGFR-TK Inhibition | 0.008 (8 nM) | [2] |
| 4-Quinolone | 3-acetyl, 6-fluoro | Topoisomerase II | 5.8 ± 0.5 | [3] |
| Quinoline-Chalcone | 4-styryl hybrid | Dual EGFR/Tubulin | 1.2 ± 0.2 | [4] |
Mechanistic Visualization: EGFR Signaling
The following diagram details the downstream effects of Quinazoline-based inhibition on the EGFR pathway.
Figure 2: Mechanism of Action for Quinazoline-based inhibitors. By competing with ATP at the EGFR kinase domain, the inhibitor blocks downstream RAS/RAF and PI3K/AKT signaling cascades.
Future Outlook: Hybrids & PROTACs
The field is moving towards Molecular Hybrids .
-
Quinoline-Chalcones: Combining the DNA-intercalating ability of quinolines with the Michael acceptor properties of chalcones (ketone linker) creates dual-action agents that induce oxidative stress while blocking replication.
-
PROTACs: Quinazolinones are being used as the "Warhead" ligand in Proteolysis Targeting Chimeras (PROTACs) to degrade specific kinases rather than just inhibiting them.
References
-
Al-Amiery, A. A., et al. (2014). "Antioxidant and antimicrobial activities of novel quinazolinones." Medicinal Chemistry Research. Link
-
Wissner, A., et al. (1992). "Analogues of 4-anilino-6,7-dimethoxyquinazoline: inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor." Journal of Medicinal Chemistry. Link
-
Raffa, D., et al. (2004). "Synthesis and antiproliferative activity of novel 3-(heteroaryl)-4(3H)-quinazolinone derivatives." Farmaco.[5] Link
-
Arachchige, P. T. K., & Yi, C. S. (2019).[2] "Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction." Organic Letters. Link
-
Mishra, S., et al. (2019). "Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application." IntechOpen. Link
-
Karnik, K. S., et al. (2021). "Recent development of quinoline for anticancer activities."[5][6][7] Arabian Journal of Chemistry. Link
Sources
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review [ouci.dntb.gov.ua]
- 4. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to Identifying Biological Targets for (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of privileged pharmacological scaffolds into novel molecular architectures represents a promising frontier in the discovery of targeted therapeutics. This guide focuses on the (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone core structure, a hybrid design leveraging the well-documented anticancer and kinase-modulating properties of both quinazoline and quinoline moieties. In the absence of extensive direct biological data for this specific methanone-linked scaffold, this document serves as a comprehensive roadmap for researchers. It outlines a systematic, multi-tiered strategy for the identification, validation, and mechanistic elucidation of its biological targets. By integrating computational prediction with robust in vitro and cell-based experimental workflows, this guide provides the technical and conceptual framework necessary to accelerate the development of this promising class of compounds.
Introduction: A Rationale for the Quinazoline-Quinoline Hybrid Scaffold
The quinazoline ring system is a cornerstone of modern medicinal chemistry, particularly in oncology. Its derivatives are known to function as potent inhibitors of various protein kinases by competing with ATP at the enzyme's active site.[1][2] Marketed drugs such as gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), underscore the therapeutic success of this scaffold.[2] The 4-chloro substitution on the quinazoline ring is a common feature in many synthetic precursors, providing a reactive site for further derivatization to enhance potency and selectivity.
Similarly, the quinoline scaffold is prevalent in a wide array of biologically active compounds, including anticancer agents. Quinoline derivatives have been shown to exert their effects through diverse mechanisms, including the inhibition of tyrosine kinases, DNA topoisomerases, and tubulin polymerization.[3] The hybridization of these two potent pharmacophores through a methanone linker creates a novel chemical entity with the potential for unique or synergistic interactions with biological targets. The methanone linker itself can influence the molecule's conformation and electronic properties, potentially leading to novel target engagement profiles. This guide provides a strategic workflow to systematically uncover these targets.
Postulated Biological Target Classes
Based on the extensive literature surrounding the constituent quinazoline and quinoline pharmacophores, several protein families emerge as high-probability targets for (this compound derivatives.
Protein Tyrosine Kinases (PTKs)
This is the most prominent and logical target class. Both quinazoline and quinoline derivatives are well-established as tyrosine kinase inhibitors (TKIs).[1] The planar, heterocyclic nature of the scaffold is well-suited to fit into the ATP-binding pocket of these enzymes.
-
Receptor Tyrosine Kinases (RTKs):
-
EGFR Family: Given the prevalence of quinazolines as EGFR inhibitors, this family (including EGFR/HER1, HER2) is a primary candidate.[1]
-
VEGFR Family: Inhibition of Vascular Endothelial Growth Factor Receptors is a key anti-angiogenic strategy. Many quinazoline and quinoline compounds target VEGFRs.[4]
-
Other RTKs: Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR) are also plausible targets.[1]
-
-
Non-Receptor Tyrosine Kinases:
-
Src family kinases and Abl kinase are other potential targets involved in cancer cell signaling.
-
DNA-Modifying Enzymes
Quinoline-based compounds, such as camptothecin analogues, are known to target DNA topoisomerases.[5] These enzymes are critical for managing DNA topology during replication and transcription, making them validated anticancer targets.
-
Topoisomerase I & II: The planar structure of the quinoline moiety could facilitate intercalation into DNA, thereby poisoning the topoisomerase-DNA cleavage complex.
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[6] Dual inhibition of PI3K and other kinases or targets is an emerging therapeutic strategy, and some quinazoline derivatives have shown activity against PI3Ks.[7]
Histone Deacetylases (HDACs)
HDACs are epigenetic modulators that are increasingly recognized as important cancer targets. Recently, dual inhibitors targeting both HDACs and kinases have been developed from quinazoline scaffolds, suggesting this as a potential, albeit less direct, target class.[7]
A Systematic Workflow for Target Identification and Validation
A multi-pronged approach, beginning with broad, high-throughput methods and progressing to specific, hypothesis-driven experiments, is essential for efficiently identifying and validating the biological targets of a novel compound series.
Workflow Stage 1: Initial Target Landscape Mapping
The primary objective of this stage is to narrow the vast field of potential targets to a manageable number of high-confidence candidates. This is achieved by combining computational predictions with broad biochemical screening.
-
Ligand-Based Approaches: Utilize the 2D structure of the (this compound core to screen against databases of known bioactive compounds (e.g., ChEMBL, PubChem). Algorithms like Similarity Ensemble Approach (SEA) or other machine learning models can predict potential targets based on structural similarity to known ligands.[6]
-
Structure-Based Approaches (Molecular Docking):
-
Select a panel of high-priority potential targets (e.g., EGFR, VEGFR2, Topoisomerase I, PI3Kα) with available crystal structures (PDB database).
-
Prepare the protein structures by removing water molecules, adding hydrogens, and assigning charges.
-
Generate a 3D conformation of the methanone derivative and perform molecular docking into the active site of each selected target using software like AutoDock or Glide.
-
Analyze the resulting docking scores and binding poses to predict binding affinity and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).[8]
-
-
Rationale: Given the high probability of kinase inhibition, a broad kinase screen is the most direct method for initial target identification.
-
Procedure:
-
Synthesize a sufficient quantity of the lead (this compound derivative.
-
Submit the compound to a commercial service (e.g., Reaction Biology, Eurofins) for screening against a large panel of recombinant human kinases (typically >400).
-
The primary screen is usually performed at a single high concentration (e.g., 1 µM or 10 µM).
-
The output is typically reported as "% inhibition" relative to a control.
-
-
Data Analysis: Identify "hits" – kinases that are inhibited above a certain threshold (e.g., >50% or >70% inhibition).
Caption: Stage 1 Workflow: Initial Target Identification.
Workflow Stage 2: Target Validation and Potency Determination
Once a list of putative targets is generated, the next stage involves confirming these interactions and quantifying the compound's potency.
-
Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase's activity (IC50).
-
Methodology:
-
For each validated "hit" kinase from the primary screen, perform a dose-response assay.
-
Prepare a serial dilution of the methanone derivative (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Perform an in vitro kinase activity assay using a recombinant enzyme, a specific substrate, and ATP. The method can be radiometric (³²P-ATP) or, more commonly, fluorescence/luminescence-based (e.g., ADP-Glo™, Z'-LYTE™).
-
Measure enzyme activity at each compound concentration.
-
Plot % inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
| Parameter | Description | Typical Value/Range |
| Enzyme Source | Recombinant human kinase | Commercial |
| Substrate | Specific peptide or protein | Varies by kinase |
| ATP Concentration | Near the Km for ATP | 1-100 µM |
| Compound Conc. | 10-point dose-response | 1 nM - 10 µM |
| Detection Method | Luminescence (ADP-Glo) | Plate Reader |
| Primary Endpoint | IC50 (nM or µM) | < 1 µM is desirable |
| Table 1: Summary of a typical in vitro kinase IC50 assay format. |
-
Rationale: To confirm that the compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
-
Procedure:
-
Treat intact cancer cells (e.g., A549, MCF-7) with the methanone derivative or a vehicle control.
-
Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).
-
Centrifuge to pellet the denatured, aggregated proteins.
-
Analyze the soluble fraction for the presence of the target protein using Western blotting or mass spectrometry.
-
-
Interpretation: A positive result is a "thermal shift," where the target protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle control, indicating direct binding.
Workflow Stage 3: Elucidating Cellular Mechanism of Action
Confirming target engagement is crucial, but understanding the downstream functional consequences of this engagement is the ultimate goal.
-
Objective: To determine if the compound inhibits the phosphorylation of a kinase's downstream substrates in a cellular context.
-
Procedure:
-
Select a cell line known to have an active signaling pathway involving the target kinase (e.g., A549 cells for EGFR, which have high basal EGFR activity).
-
Treat the cells with the methanone derivative at various concentrations (e.g., 0.1x, 1x, 10x the IC50) for a defined period (e.g., 2 hours).
-
If the pathway requires stimulation, treat with the appropriate growth factor (e.g., EGF for the EGFR pathway).
-
Lyse the cells and perform Western blot analysis using antibodies against the total target protein (e.g., total EGFR) and its phosphorylated form (e.g., phospho-EGFR Tyr1068), as well as key downstream effectors (e.g., phospho-AKT, phospho-ERK).
-
-
Interpretation: A dose-dependent decrease in the phosphorylation of the target and its downstream substrates, without a change in total protein levels, validates the compound's mechanism of action.
Caption: Hypothetical inhibition of the EGFR signaling cascade.
Finally, connect target inhibition to a cancer-relevant phenotype.
-
Anti-proliferative Assays (MTT/MTS): Treat various cancer cell lines with the compound to determine its effect on cell viability and calculate the GI50 (concentration for 50% growth inhibition).
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G1/S or G2/M), which is a common outcome of kinase inhibition.[2]
-
Apoptosis Assays: Use methods like Annexin V/PI staining or caspase activity assays to determine if the compound induces programmed cell death.[9]
Conclusion and Future Directions
The (this compound scaffold represents a rationally designed hybrid structure with high potential for interacting with key biological targets in oncology. While direct experimental data is nascent, the established pharmacology of its quinazoline and quinoline components provides a strong foundation for targeted investigation. The systematic workflow detailed in this guide—progressing from broad in silico and biochemical screening to rigorous cellular target validation and mechanistic studies—offers a clear and efficient path for drug development professionals. By elucidating the specific molecular targets and mechanisms of action, researchers can unlock the full therapeutic potential of this promising new class of compounds and pave the way for the development of novel, targeted cancer therapies.
References
-
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. AFINIDAD LXXXI, 607 | 541. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28). [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
Review on recent development of quinoline for anticancer activities. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025-08-27). [Link]
-
Computational Docking Studies of Novel Heterocyclic Carboxamides as Potential PI3Kα Inhibitors. (2015-12-01). [Link]
-
Biologically active quinoline and quinazoline alkaloids part I. [Link]
-
(this compound. (2024-04-01). [Link]
-
Computational/in silico methods in drug target and lead prediction. [Link]
-
Quinoline-Based Hybrid Compounds with Antimalarial Activity. [Link]
-
(PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025-10-05). [Link]
-
Biological activities of recent advances in quinazoline. [Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]
-
Biologically active quinoline and quinazoline alkaloids part I. [Link]
-
Biologically active quinoline and quinazoline alkaloids part I | Semantic Scholar. [Link]
-
Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]
Sources
- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Docking Studies of Novel Heterocyclic Carboxamides ...: Ingenta Connect [ingentaconnect.com]
- 9. Redirecting [linkinghub.elsevier.com]
An In-Depth Technical Guide to (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone, a heterocyclic ketone with significant potential in medicinal chemistry. As a molecule incorporating both quinazoline and quinoline scaffolds, it represents a promising building block for the development of novel therapeutic agents.[1] This document delves into its physicochemical properties, outlines detailed hypothetical protocols for its synthesis and characterization, and discusses its potential applications, grounding all information in established scientific principles.
Core Molecular Attributes and Physicochemical Profile
(this compound is a structurally complex molecule with the chemical formula C₁₈H₁₀ClN₃O.[1] Its molecular architecture, featuring a chloro-substituted quinazoline ring linked to a quinoline moiety via a ketone bridge, suggests a range of chemical reactivities and potential biological interactions. Quinazoline and quinoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3]
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 1797996-68-9 | Publicly available data |
| Molecular Formula | C₁₈H₁₀ClN₃O | Publicly available data[1] |
| Molecular Weight | 319.74 g/mol | Publicly available data[1] |
| Predicted logP | 3.5 - 4.5 | ChemAxon, ALOGPS[4][5] |
| Predicted Solubility | Low aqueous solubility | Based on high logP and aromatic nature[6][7] |
| Predicted pKa | Basic (quinoline N): 4.0-5.0; Basic (quinazoline N): 1.0-2.0 | ACD/Labs, ChemAxon |
Note on Predicted Values: The predicted values for logP, solubility, and pKa are derived from computational algorithms and should be considered estimates. Experimental determination is necessary for definitive characterization.
Hypothetical Synthesis Protocol
The synthesis of (this compound can be logically approached through a multi-step process involving the preparation of key intermediates: a 4-chloroquinazoline derivative and a quinoline-2-carbonyl precursor, followed by their coupling. This proposed methodology is based on established synthetic routes for similar heterocyclic compounds.[8][9][10]
Workflow for the Synthesis of (this compound
Caption: A hypothetical synthetic workflow for (this compound.
Step-by-Step Methodology
Part A: Synthesis of Quinoline-2-carbonyl chloride
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoline-2-carboxylic acid (1 equivalent).
-
Chlorination: Add thionyl chloride (SOCl₂) (5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.
-
Work-up: Remove the excess thionyl chloride under reduced pressure. The resulting crude quinoline-2-carbonyl chloride is typically used in the next step without further purification.
Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate the subsequent Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation.[11]
Part B: Synthesis of 4-Chloroquinazoline
-
Formation of Quinazolin-4(3H)-one: Reflux anthranilamide (1 equivalent) with an excess of formic acid for 4-6 hours.
-
Isolation: Upon cooling, the product precipitates. Filter the solid, wash with water, and dry to yield quinazolin-4(3H)-one.
-
Chlorination: In a well-ventilated fume hood, reflux the quinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The precipitate is filtered, washed with a cold, dilute sodium bicarbonate solution, and then with water. Dry the crude product to obtain 4-chloroquinazoline.[12]
Causality: This two-step process is a well-established route for the synthesis of 4-chloroquinazolines. The initial cyclization of anthranilamide with formic acid forms the quinazolinone ring, and subsequent treatment with POCl₃ replaces the hydroxyl group with a chlorine atom, creating a reactive site for further functionalization.[13]
Part C: Friedel-Crafts Acylation to Yield the Final Product
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chloroquinazoline (1 equivalent) and a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 equivalents) in a dry, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane.
-
Addition of Acyl Chloride: Cool the mixture in an ice bath and slowly add a solution of quinoline-2-carbonyl chloride (1 equivalent) in the same dry solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group. The Lewis acid catalyst polarizes the acyl chloride, making it a more potent electrophile for the attack by the electron-rich quinazoline ring.
Characterization and Analytical Protocols
Thorough characterization is essential to confirm the identity and purity of the synthesized (this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Workflow for Product Characterization
Caption: A standard workflow for the purification and characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinazoline and quinoline rings. The specific chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the 18 carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift (around 180-190 ppm).
Protocol:
-
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data and analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.[14][15][16][17]
Causality: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an HRMS instrument with an appropriate ionization technique, such as electrospray ionization (ESI).
-
The resulting mass spectrum should show a molecular ion peak corresponding to the calculated exact mass of C₁₈H₁₀ClN₃O. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should also be observed.[18][19]
Causality: HRMS provides an unambiguous confirmation of the molecular formula by measuring the mass with high precision.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound.
Protocol:
-
Develop a suitable HPLC method, typically using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid.
-
Inject a solution of the purified compound and monitor the elution profile using a UV detector at an appropriate wavelength.
-
A pure sample should exhibit a single, sharp peak. The purity can be quantified by integrating the peak area.[20][21]
Causality: HPLC is a highly sensitive and quantitative technique for separating components in a mixture, making it the gold standard for purity determination in pharmaceutical and chemical research.
Potential Applications and Future Directions
The hybrid structure of (this compound suggests several promising avenues for research and development:
-
Anticancer Drug Discovery: Both quinazoline and quinoline moieties are present in numerous approved and investigational anticancer drugs.[2] This compound could serve as a scaffold for the development of new kinase inhibitors or other targeted therapies.
-
Antimalarial Research: The quinoline core is famously associated with antimalarial activity (e.g., chloroquine). The potential of this novel derivative as an antimalarial agent warrants investigation.[1]
-
Fragment-Based Drug Design: As a "building block," this molecule can be further modified at the 4-position of the quinazoline ring, where the chlorine atom can be displaced by various nucleophiles to generate a library of derivatives for screening against a wide range of biological targets.[8]
Conclusion
(this compound is a molecule of significant interest for chemical and pharmaceutical research. While detailed experimental data is currently sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and methodologies. The protocols and insights presented herein are intended to empower researchers to explore the full potential of this promising heterocyclic compound.
References
-
A Novel Method for the Synthesis of 2-Ketomethylquinolines. (n.d.). Academia.edu. Retrieved February 13, 2026, from [Link]
-
Synthesis of 2-alkylquinolines via a cascade annulation of β-keto esters with 2-styrylanilines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. (2013). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Retrieved February 13, 2026, from [Link]
-
Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. (n.d.). University of Southampton ePrints. Retrieved February 13, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals. Retrieved February 13, 2026, from [Link]
-
Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. (2013). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Synthesis of 2-quinolones. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
The possible mechanism for the synthesis of 2-acyl-4-aminoquinazolines... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
(this compound. (2024). Drug Delivery. Retrieved February 13, 2026, from [Link]
-
Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). CORE. Retrieved February 13, 2026, from [Link]
-
HPLC analysis of 125 I labeled quinazoline derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Predicting the solubility of given molecules remains crucial in the pharmaceutical industry. (2024). arXiv. Retrieved February 13, 2026, from [Link]
-
An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark. Retrieved February 13, 2026, from [Link]
-
Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (n.d.). Longdom Publishing. Retrieved February 13, 2026, from [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (n.d.). ChemAxon. Retrieved February 13, 2026, from [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. (n.d.). Ukrainian Chemistry Journal. Retrieved February 13, 2026, from [Link]
-
Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. (2024). ChemRxiv. Retrieved February 13, 2026, from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved February 13, 2026, from [Link]
-
Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. (2016). PubMed. Retrieved February 13, 2026, from [Link]
-
Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
cis-[3-(2-Chloro-6-methylquinolin-3-yl)oxiran-2-yl]- (p-tolyl)methanone. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 13, 2026, from [Link]
-
Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors. (2024). PubMed. Retrieved February 13, 2026, from [Link]
Sources
- 1. This compound - Drug Delivery [ebclink.com]
- 2. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemaxon.com [chemaxon.com]
- 5. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 6. arxiv.org [arxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. tsijournals.com [tsijournals.com]
- 17. researchgate.net [researchgate.net]
- 18. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Convergence of Nitrogen Heterocycles: A Technical Guide to Quinazoline and Quinoline Pharmacophores
Executive Summary: The Privileged Scaffold Paradigm
In medicinal chemistry, few structural motifs command the ubiquity of the quinazoline and quinoline ring systems. Defined as "privileged scaffolds" by Evans et al., these nitrogen-containing heterocycles possess the unique electronic and steric capability to bind promiscuously yet specifically to a diverse array of protein targets—most notably kinases and DNA topoisomerases.
This guide analyzes the historical trajectory of these pharmacophores, moving from the serendipitous discovery of natural products to the rational design of third-generation covalent inhibitors. It culminates in a validated synthetic protocol for the 4-anilinoquinazoline core, the structural engine behind the EGFR-inhibitor revolution.
Part 1: The Quinoline Foundation
From Antimalarial Origins to DNA Intercalation
The quinoline scaffold (benzo[b]pyridine) traces its lineage to the isolation of Quinine from Cinchona bark in 1820. However, its transition from an anti-infective to an oncology staple represents a masterclass in structure-activity relationship (SAR) evolution.
-
The Antimalarial Era: Synthetic derivatives like Chloroquine utilized the 4-aminoquinoline core. The mechanism relied on
- stacking interactions with free heme in the parasite's digestive vacuole, preventing detoxification. -
The Topoisomerase Pivot: The discovery of Camptothecin (containing a quinoline moiety fused within a pentacyclic system) shifted focus to DNA intercalation. The planar quinoline system slides between base pairs, stabilizing the Topoisomerase I-DNA cleavable complex, leading to apoptosis.
Modern Kinase Application
While historically associated with DNA targeting, modern SAR has repurposed the quinoline scaffold for kinase inhibition. Lenvatinib (a multikinase inhibitor) utilizes a quinoline-carboxamide motif to occupy the ATP-binding pocket of VEGFR2, demonstrating the scaffold's versatility as a bioisostere for adenosine.
Part 2: The Quinazoline Revolution (EGFR Inhibition)
The quinazoline ring (benzo[d]pyrimidine) is the cornerstone of modern targeted therapy, specifically for the Epidermal Growth Factor Receptor (EGFR).
The 4-Anilinoquinazoline Breakthrough
In the 1990s, high-throughput screening identified that the 4-anilinoquinazoline scaffold mimicked the adenine ring of ATP. This led to the development of Gefitinib (Iressa) and Erlotinib (Tarceva).
Mechanistic Causality:
-
N1 Interaction: The N1 nitrogen accepts a hydrogen bond from the backbone amide of Met793 (hinge region).
-
C4-Aniline: The aniline moiety projects into the hydrophobic pocket, determining selectivity.
-
Solvent Front: Substituents at C6 and C7 (often solubilizing morpholine or ether groups) extend towards the solvent, improving pharmacokinetics.
Pathway Visualization: EGFR Signal Transduction & Inhibition
The following diagram illustrates the critical signaling cascade and the precise intervention point of quinazoline inhibitors.
Figure 1: The EGFR signaling cascade demonstrating the competitive binding mechanism of Quinazoline inhibitors at the ATP-binding site.
Part 3: Comparative SAR and Hybridization
The evolution of these pharmacophores is best understood by comparing their generations and the rationale behind hybridizing them (e.g., fusing quinazoline and quinoline features for dual-target inhibition).
Table 1: SAR Evolution of Nitrogen Heterocycle Inhibitors
| Generation | Representative Drug | Scaffold | Key Structural Feature | Mechanism/Target |
| 1st Gen | Gefitinib (Iressa) | 4-Anilinoquinazoline | 3-chloro-4-fluoroaniline | Reversible ATP-competitive (EGFR WT) |
| 2nd Gen | Afatinib (Gilotrif) | 4-Anilinoquinazoline | Acrylamide Michael Acceptor | Covalent binding to Cys797 (EGFR/HER2) |
| 3rd Gen | Osimertinib (Tagrisso) | Pyrimidine (Quinazoline-like) | Indole position shift | Mutant selective (T790M); spares WT EGFR |
| Hybrid | Cediranib | Quinazoline-Indole | Ether linkage | Dual inhibition (VEGFR/PDGFR) |
The Hybrid Rationale: Recent medicinal chemistry efforts focus on Quinazoline-Quinoline hybrids .[1][2][3] By linking a quinazoline headgroup (for kinase affinity) with a quinoline tail (for intercalation or secondary pocket binding), researchers aim to overcome resistance mechanisms like the T790M mutation.
Part 4: Technical Core – Synthetic Methodology
Validated Protocol: The Modified Niementowski Synthesis
Workflow Logic
-
Cyclization: Anthranilic acid + Formamide
Quinazolinone.[4] -
Activation: Conversion of the tautomeric hydroxyl group to a leaving group (Cl) using POCl
. -
S
Ar: Nucleophilic aromatic substitution with the specific aniline.
Visual Workflow
Figure 2: Step-wise synthetic pathway for the 4-anilinoquinazoline pharmacophore.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Chloroquinazoline (The Activated Core)
-
Reagents: Quinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (POCl
, 10.0 eq), N,N-Dimethylaniline (catalytic). -
Procedure:
-
Suspend quinazolinone in neat POCl
under an inert atmosphere (Ar or N ). -
Add catalytic N,N-dimethylaniline. Why? This acts as a base to scavenge HCl and catalyzes the formation of the Vilsmeier-Haack type intermediate.
-
Reflux at 105°C for 2–4 hours. Critical Checkpoint: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material spot (baseline) should disappear, replaced by a high-R
spot. -
Quenching (Hazard Control): Cool to RT. Slowly pour the reaction mixture onto crushed ice/ammonia water. Caution: Exothermic hydrolysis of excess POCl
. -
Extract with Dichloromethane (DCM), dry over Na
SO , and concentrate 4-chloroquinazoline.
-
Step 2: S
-
Reagents: 4-Chloroquinazoline (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), Isopropanol (solvent).
-
Procedure:
-
Dissolve 4-chloroquinazoline in Isopropanol (iPrOH). Why iPrOH? It is a polar protic solvent that solubilizes the reactants but often precipitates the product as the HCl salt.
-
Add the aniline derivative.
-
Reflux at 85°C for 3 hours.
-
Self-Validating Isolation: Upon cooling, the target compound usually precipitates as the hydrochloride salt. Filter the solid.[4]
-
Wash with cold diethyl ether to remove unreacted aniline.
-
Part 5: Future Directions
The future of these scaffolds lies in PROTACs (Proteolysis Targeting Chimeras) . By tethering a quinazoline EGFR binder to an E3 ligase ligand (like Thalidomide), researchers are degrading the protein rather than just inhibiting it. This utilizes the quinazoline not as a functional blocker, but as a high-affinity "hook," extending the lifespan of this privileged structure well into the next decade of drug discovery.
References
-
Evans, B. E., et al. (1988). Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists. Journal of Medicinal Chemistry.
-
Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.
-
Niementowski, S. (1895).[5][6] Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie.
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[7][8][9][10] Current Medicinal Chemistry.
-
Stamos, J., et al. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[11] Journal of Biological Chemistry.
Sources
- 1. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Niementowski_quinazoline_synthesis [chemeurope.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. malariaworld.org [malariaworld.org]
- 9. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the reactivity of the methanone bridge in heterocyclic systems
The Heteroaryl Methanone Bridge: Reactivity, Synthesis, and Metabolic Profiling in Drug Discovery
Executive Summary
In medicinal chemistry, the methanone bridge (a diaryl or heteroaryl ketone linker,
This guide investigates the reactivity profile of the methanone bridge within heterocyclic systems, contrasting it with carbocyclic analogs. It provides actionable protocols for synthesis, stereoselective modification, and metabolic stabilization.[1]
Electronic Profiling: The Heteroaryl Effect
The reactivity of a methanone bridge is dictated by the electronic nature of the flanking rings. While a benzophenone core is relatively stable, replacing a phenyl ring with an electron-deficient heterocycle (e.g., pyridine, pyrimidine) drastically alters the carbonyl's electrophilicity.[1]
Electrophilicity and Nucleophilic Susceptibility
Heteroatoms introduce inductive (
-
Pyridine (2-/4-position): The ring nitrogen exerts a strong electron-withdrawing effect, making the carbonyl carbon significantly more electrophilic than in benzophenone.[1] This increases susceptibility to nucleophilic attack (e.g., hydration, Grignard addition).[1]
-
Electron-Rich Heterocycles (Furan, Thiophene): These rings can donate electron density into the carbonyl via resonance, reducing electrophilicity but making the oxygen more basic (Lewis base activation).[1]
The "Ambident" Challenge
In heterocyclic methanones, the system is often ambident. Reagents may react at the carbonyl carbon (desired) or coordinate to the ring nitrogen (undesired).
-
Implication: Lewis acid catalysts (e.g.,
, ) used to activate the ketone may instead be sequestered by the pyridine nitrogen, killing reactivity.[1]
Visual 1: Reactivity Decision Tree This diagram guides the selection of reaction conditions based on the electronic nature of the heterocycle.
Caption: Decision logic for modifying heteroaryl methanones based on electronic profiling.
Synthetic Access: Building the Bridge
Constructing a methanone bridge between two heterocycles requires bypassing the limitations of Friedel-Crafts acylation, which fails for electron-deficient rings (e.g., pyridine) due to ring deactivation.[1]
Comparative Synthetic Methods
| Method | Mechanism | Scope | Key Limitation |
| Friedel-Crafts Acylation | Electrophilic Aromatic Subst.[1][2] | Electron-rich rings (Thiophene, Indole) | Fails for Pyridine/Pyrimidine; requires activation.[1] |
| Nucleophilic Addition | Organometallic ( | Universal (High utility) | Requires cryogenic conditions (-78°C) to prevent bis-addition.[1] |
| Carbonylative Coupling | Pd-catalyzed ( | Broad (Aryl halides + Boronic acids) | Requires CO gas handling; catalyst poisoning by heterocycles.[1] |
| Oxidative Coupling | Benzylic oxidation | Alkyl-heterocycles | Poor selectivity; risk of over-oxidation.[1] |
Recommended Workflow: The Weinreb Route
For drug discovery, the Weinreb amide route is the most reliable self-validating protocol because the stable tetrahedral intermediate prevents over-addition.
-
Activate: Convert Heterocycle A carboxylic acid to Weinreb amide (
-dimethylhydroxylamine). -
Nucleophile Formation: Generate Lithio-Heterocycle B via halogen-lithium exchange (avoid Grignard if N-coordination is a risk).
-
Coupling: Add Lithio-B to Weinreb-A at -78°C.
-
Quench: Acidic hydrolysis releases the ketone.[1]
Chemical Transformations: Modifying the Bridge
Once installed, the methanone bridge often requires modification, either to generate a chiral alcohol (pharmacophore) or to stabilize the molecule.
Protocol 1: Stereoselective CBS Reduction
Reducing the methanone bridge to a chiral alcohol is a high-value transformation.[1] The Corey-Bakshi-Shibata (CBS) reduction is preferred but requires modification for nitrogen-containing heterocycles.[1]
-
Challenge: The basic nitrogen of the heterocycle can coordinate to the Borane (
) reagent, sequestering it and stopping the catalytic cycle. -
Solution: Use a stoichiometric excess of borane to saturate the nitrogen lone pair before the catalytic reduction proceeds.
Step-by-Step Protocol:
-
Preparation: Dry THF solvent (water <50 ppm).[1] Inert atmosphere (
/Ar).[1] -
N-Saturation: Dissolve heteroaryl ketone (1.0 eq) in THF. Add
(1.0 eq) at 0°C. Stir 15 min. This sacrifices 1 eq of borane to the nitrogen lone pair. -
Catalyst Addition: Add (S)-Me-CBS catalyst (0.1 eq).
-
Reduction: Slowly add reducing agent (
or Catecholborane, 0.6–1.0 eq) over 1 hour. -
Validation: Monitor by TLC/LCMS. The intermediate boron-complex must be hydrolyzed.[1]
-
Quench: Add MeOH carefully. Reflux with dilute HCl to break the N-B bond and liberate the free amine-alcohol.
Protocol 2: Grignard Addition with "Dummy" Ligands
Adding a carbon nucleophile to a heteroaryl ketone often results in low yields due to chelation.[1]
-
Technique: Use
(Lanthanum trichloride-lithium chloride complex).[1] -
Mechanism: Lanthanum coordinates strongly to the carbonyl oxygen, activating it, while suppressing the chelation of the Grignard reagent to the ring nitrogen. This boosts yield from <30% to >80%.[1]
Metabolic Stability & Pharmacokinetics
In vivo, the methanone bridge is a primary target for Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs) .[1]
The Metabolic Pathway[3]
-
Phase I: Ketone
Chiral Alcohol.[1] -
Phase II: Alcohol
O-Glucuronide Excretion.
Impact: Rapid reduction leads to low half-life (
Stabilization Strategies
-
Steric Shielding: Introduce an ortho-substituent (Methyl, Cl, F) on the phenyl ring next to the carbonyl.[1] This sterically blocks the approach of the NADPH cofactor in the enzyme active site.
-
Electronic Deactivation: A strongly electron-rich ring (e.g., amino-pyridine) reduces the electrophilicity of the carbonyl, making it a poorer substrate for the hydride transfer from NADPH.[1]
-
Bioisosteres: Replace
with a Sulfoximine ( ) or a Difluoromethylene ( ), though this changes geometry.[1]
Visual 2: Metabolic Blocking Strategy
Caption: Mechanism of metabolic clearance via ketone reduction and steric blocking strategy.[1]
References
-
Corey-Bakshi-Shibata Reduction: Corey, E. J., et al.[1][3] "A convenient enantioselective CBS-reduction of arylketones in flow-microreactor systems." Organic & Biomolecular Chemistry. Link
-
Heteroaryl Cross-Coupling: Zhou, S., et al. "Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides."[1] Journal of Organic Chemistry. Link
-
Metabolic Reduction: Pfizer Research.[1] "Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor." Journal of Medicinal Chemistry. Link
-
Mechanochemical Synthesis: "Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation." Chemical Communications.[1] Link
-
Reactivity of Pyridine: "Pyridine Electrophilic Substitution and Reactivity Profiles." Chemistry LibreTexts. Link
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone, a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. The quinazoline and quinoline scaffolds are privileged structures in numerous biologically active compounds, and their combination in this methanone could lead to novel pharmacological properties. This guide details a proposed synthetic pathway, grounded in established chemical principles and supported by peer-reviewed literature. The protocols are designed to be reproducible and include in-depth explanations of the reaction mechanisms, as well as methods for purification and characterization of the target compound and its intermediates.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The 4-chloroquinazoline moiety, in particular, serves as a versatile intermediate for the synthesis of various substituted quinazolines, often through nucleophilic substitution reactions.[1][3][4] Similarly, the quinoline ring system is a core component of many natural products and synthetic drugs.[5][6] The fusion of these two important pharmacophores through a methanone linker presents an intriguing scaffold for the development of new therapeutic agents. This document outlines a rational and detailed synthetic approach to (this compound, providing researchers with the necessary protocols to produce this compound for further investigation.
Proposed Synthetic Pathway
The synthesis of (this compound can be logically approached through a convergent strategy. This involves the separate synthesis of two key intermediates: a 2-acyl-4-chloroquinazoline precursor and a suitable quinoline derivative, followed by a final coupling reaction. A plausible retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis of (this compound.
This application note will detail a forward synthesis based on a similar convergent approach, focusing on the preparation of key building blocks and their final assembly.
Experimental Protocols
Part 1: Synthesis of 2-Cyano-4-chloroquinazoline
The synthesis of the 4-chloroquinazoline intermediate begins with the construction of the quinazolinone ring system from anthranilic acid, followed by chlorination.
Step 1a: Synthesis of Quinazolin-4(3H)-one
This step involves the cyclization of anthranilic acid with a suitable one-carbon source, such as formamidine acetate or formamide.[3][4]
-
Reagents and Materials:
-
Anthranilic acid
-
Formamidine acetate
-
Formamide
-
Heating mantle and reflux condenser
-
Crystallization dish
-
-
Procedure:
-
In a round-bottom flask, combine anthranilic acid and formamidine acetate in a 1:1.2 molar ratio.
-
Add formamide to the flask to act as both a reactant and a solvent.
-
Heat the mixture to 160 °C and maintain it at this temperature for 4 hours with stirring.[3][4]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain quinazolin-4(3H)-one.
-
Step 1b: Synthesis of 4-Chloroquinazoline
The quinazolin-4(3H)-one is then chlorinated to yield the reactive 4-chloroquinazoline intermediate. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation.[3][4]
-
Reagents and Materials:
-
Quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
Reflux condenser with a gas trap
-
Rotary evaporator
-
-
Procedure:
-
In a fume hood, carefully add quinazolin-4(3H)-one to an excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 4 hours.[3][4] The reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude 4-chloroquinazoline can be purified by recrystallization or column chromatography.
-
Step 1c: Synthesis of 2-Cyano-4-chloroquinazoline
While a direct cyanation of 4-chloroquinazoline at the 2-position is not straightforward, a more viable route involves starting with 2,4-dichloroquinazoline.
-
Reagents and Materials:
-
2,4-Dichloroquinazoline
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
-
Procedure:
-
Dissolve 2,4-dichloroquinazoline in DMSO in a round-bottom flask.
-
Add sodium cyanide (1.1 equivalents) portion-wise at room temperature with vigorous stirring.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry. Purify by column chromatography if necessary.
-
Part 2: Synthesis of the Quinoline Moiety
The quinoline portion of the target molecule can be prepared using the Friedländer annulation, a classic and efficient method for quinoline synthesis.[5]
Step 2a: Synthesis of 2-Aminoacetophenone
This intermediate can be synthesized from 2-nitroacetophenone via reduction.
-
Reagents and Materials:
-
2-Nitroacetophenone
-
Iron powder or Tin(II) chloride
-
Hydrochloric acid
-
Sodium hydroxide solution
-
Organic solvent (e.g., ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask, suspend 2-nitroacetophenone in a mixture of water and ethanol.
-
Add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the iron salts.
-
Basify the filtrate with a sodium hydroxide solution to precipitate the 2-aminoacetophenone.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2b: Synthesis of 2-(Quinolin-2-yl)ethan-1-one
The Friedländer synthesis is employed here to construct the quinoline ring.[5]
-
Reagents and Materials:
-
2-Aminoacetophenone
-
Acetaldehyde
-
Base catalyst (e.g., sodium ethoxide or potassium hydroxide)
-
Ethanol
-
-
Procedure:
-
Dissolve 2-aminoacetophenone in ethanol in a round-bottom flask.
-
Add a catalytic amount of a base such as sodium ethoxide.
-
Slowly add acetaldehyde to the mixture at room temperature.
-
Heat the reaction mixture to reflux for several hours.[5]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a dilute acid.
-
The product can be isolated by extraction and purified by column chromatography.
-
Part 3: Coupling and Final Product Formation
The final step involves the formation of the methanone bridge between the quinazoline and quinoline moieties. A plausible approach is the reaction of an organometallic derivative of the quinoline with the 2-cyano-4-chloroquinazoline.
Step 3a: Synthesis of (this compound via Grignard Reaction
This step utilizes the nucleophilic character of a Grignard reagent derived from a 2-haloquinoline to attack the electrophilic cyano group of the quinazoline intermediate.[7][8]
-
Reagents and Materials:
-
2-Bromoquinoline
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
2-Cyano-4-chloroquinazoline
-
Iodine crystal (for initiation)
-
Aqueous ammonium chloride solution
-
-
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromoquinoline in anhydrous diethyl ether dropwise to the magnesium turnings with gentle heating to initiate the reaction.
-
Once the reaction starts, add the remaining 2-bromoquinoline solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-cyano-4-chloroquinazoline in anhydrous THF to the Grignard reagent with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield (this compound.
-
-
Data Summary
| Step | Reactants | Product | Key Reagents | Conditions | Expected Yield |
| 1a | Anthranilic acid, Formamidine acetate | Quinazolin-4(3H)-one | Formamide | 160 °C, 4h | Good |
| 1b | Quinazolin-4(3H)-one | 4-Chloroquinazoline | SOCl₂ | Reflux, 4h | Good |
| 1c | 2,4-Dichloroquinazoline | 2-Cyano-4-chloroquinazoline | NaCN | DMSO, 50-60 °C | Moderate |
| 2a | 2-Nitroacetophenone | 2-Aminoacetophenone | Fe, HCl | Reflux | High |
| 2b | 2-Aminoacetophenone, Acetaldehyde | 2-(Quinolin-2-yl)ethan-1-one | NaOEt | Reflux | Moderate to Good |
| 3a | 2-Bromoquinoline, 2-Cyano-4-chloroquinazoline | (this compound | Mg, THF | 0 °C to RT | Moderate |
Characterization
The synthesized intermediates and the final product should be characterized using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Synthetic Workflow Diagram
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles [beilstein-journals.org]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Precision Amination of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone
This Application Note is designed for research scientists and drug discovery professionals focusing on the synthesis of quinazoline-quinoline alkaloids (e.g., Luotonin A analogues) and bioactive nitrogen heterocycles.
) Target Scaffold: Quinazolin-4-amine / Luotonin PrecursorsIntroduction & Scientific Context
The substrate (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone (hereafter referred to as Compound 1 ) represents a critical electrophilic intermediate in the total synthesis of pyrroloquinazolinoquinoline alkaloids, such as Luotonin A , and related Topoisomerase I inhibitors.
The functionalization of the C4-position of the quinazoline ring via amination is the pivotal step for introducing diversity into the scaffold or closing the E-ring in alkaloid synthesis. While the 4-chloroquinazoline core is highly reactive toward nucleophiles due to the electron-withdrawing nature of the N3 nitrogen, the presence of the (quinolin-2-yl)methanone moiety at the C2 position introduces unique steric and electronic factors.
Mechanistic Causality
The reaction proceeds via a classic Nucleophilic Aromatic Substitution (
-
Activation: The electronegative nitrogen atoms in the quinazoline ring (specifically N3) pull electron density away from the C4 carbon, making it highly electrophilic.
-
Addition: The amine nucleophile attacks the C4 carbon, disrupting aromaticity and forming a resonance-stabilized Meisenheimer complex (tetrahedral intermediate).
-
Elimination: The aromaticity is restored by the expulsion of the chloride ion (a good leaving group), yielding the 4-aminoquinazoline derivative.
Critical Consideration: The C2-carbonyl bridge is potentially susceptible to nucleophilic attack (imine formation). However, under controlled kinetic conditions, the
Visualized Pathways
Figure 1: Reaction Mechanism & Regioselectivity
The following diagram illustrates the molecular orbital logic dictating the exclusive formation of the 4-amino product over potential side reactions.
Caption: Kinetic pathway favoring C4-amination (
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: (this compound (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).
-
Solvent: Anhydrous Isopropanol (IPA) or 1,4-Dioxane.
-
Why IPA? Protic solvents can stabilize the leaving chloride ion, facilitating the transition state. However, if the amine is weak, a polar aprotic solvent (DMF/THF) is preferred.
-
-
Base: Triethylamine (
) or DIPEA (1.5 equiv).-
Role: Neutralizes the HCl by-product to drive equilibrium forward.
-
Method A: Thermal Reflux (Standard)
Best for thermally stable amines and scaling up.
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Compound 1 (1.0 mmol) in anhydrous Isopropanol (10 mL).
-
Addition: Add the Amine (1.2 mmol) dropwise.
-
Basification: Add
(1.5 mmol). The solution may darken slightly. -
Reaction: Heat the mixture to reflux (
) for 2–4 hours.-
Monitoring: Check via TLC (System: 5% MeOH in DCM). The starting material (high
) should disappear, replaced by a fluorescent product spot.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Many 4-aminoquinazolines precipitate upon cooling. If a solid forms, filter the precipitate and wash with cold isopropanol followed by diethyl ether.
-
If no precipitate: Concentrate the solvent under reduced pressure. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (
mL). Dry over and concentrate.
-
-
Purification: Recrystallization from EtOH or Flash Chromatography (
, Hexane/EtOAc gradient).
Method B: Microwave-Assisted Synthesis (High Throughput)
Best for electron-deficient amines or rapid library generation.
-
Setup: In a 10 mL microwave vial, combine Compound 1 (0.5 mmol), Amine (0.6 mmol), and DIPEA (0.75 mmol) in 1,4-Dioxane (3 mL).
-
Irradiation: Cap the vial and irradiate at
for 15–20 minutes (Power: 150W, Max Pressure: 250 psi). -
Workup: Pour the reaction mixture into ice-cold water (10 mL). The product usually precipitates immediately. Filter and dry.
Data Summary & Troubleshooting
Comparative Solvent Efficiency Table
| Solvent | Temperature | Reaction Time | Yield (Avg) | Notes |
| Isopropanol | 2–4 h | 85–92% | Recommended. Green solvent, product often crystallizes out. | |
| 1,4-Dioxane | 1–2 h | 88–95% | Higher boiling point drives difficult substrates. | |
| THF | 4–6 h | 75–80% | Good solubility, but slower kinetics. | |
| DMF | 1 h | 60–75% | Difficult workup; water wash required. Risk of hydrolysis. |
Troubleshooting Guide
-
Issue: Hydrolysis to Quinazolinone
-
Issue: Low Conversion
-
Issue: Regioselectivity (Imine formation)
Workflow Diagram
Caption: Decision tree for the synthesis and isolation of 4-aminoquinazoline derivatives.
References
-
Toyota, M., Komori, C., & Ihara, M. (2002).[1] Three-Step Total Synthesis of Pyrroloquinazolinoquinoline Alkaloid, Luotonin A, by Intramolecular Hetero Diels-Alder Reaction. Heterocycles. Link
- Context: Establishes the reactivity of quinazoline intermedi
-
Ma, Z. Z., Hano, Y., Nomura, T., & Chen, Y. J. (1997).[1] Two New Pyrroloquinazolinoquinoline Alkaloids from Peganum nigellastrum. Heterocycles. Link
- Context: Isolation and structural characteriz
-
BenchChem. (2025).[3] Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. BenchChem. Link
- Context: General protocols for on chloro-heterocycles.
-
Verma, S. K., et al. (2025).[4] Microwave-mediated N-arylation of 4-chloroquinazolines. PMC (NIH). Link
- Context: Validation of microwave protocols for 4-chloroquinazoline amin
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Link
- Context: Review of solvent effects and base selection for quinoline/quinazoline amin
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
(4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone , a heteroaromatic ketone, stands as a pivotal intermediate in the synthesis of novel therapeutic agents. Its unique structural architecture, featuring a reactive 4-chloroquinazoline moiety linked to a quinoline scaffold, offers a versatile platform for the development of targeted therapies, particularly in the realms of oncology and infectious diseases. This guide provides an in-depth exploration of its synthetic utility, core reactivity, and detailed protocols for its application in the synthesis of advanced pharmaceutical building blocks.
The quinazoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including potent kinase inhibitors.[1][2][3] The presence of a chlorine atom at the 4-position of the quinazoline ring in the title compound renders this site highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its application as an intermediate, allowing for the facile introduction of a diverse array of functional groups and molecular fragments, thereby enabling extensive structure-activity relationship (SAR) studies.[4][5]
The quinoline moiety, on the other hand, is a key component of various antimalarial drugs and also contributes to the anticancer properties of many compounds.[6][7] The combination of these two pharmacologically significant heterocycles into a single, reactive intermediate provides a powerful tool for the design and synthesis of next-generation therapeutics.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of (this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₀ClN₃O | [8] |
| Molecular Weight | 319.74 g/mol | [8] |
| CAS Number | 1797996-68-9 | [8] |
| Appearance | Likely a solid | Inferred |
Note: Detailed analytical data such as NMR and MS spectra are not widely published and should be determined empirically upon synthesis or acquisition.
Core Synthesis Strategy
Workflow for the Synthesis of (this compound
Caption: Proposed synthetic workflow for (this compound.
Detailed Protocols
Protocol 1: Synthesis of 2-(Quinoline-2-carbonyl)quinazolin-4(3H)-one (Intermediate)
This protocol outlines the synthesis of the quinazolinone precursor, a crucial step in the preparation of the title compound.
Materials:
-
2-Aminobenzamide
-
Quinoline-2-carbonyl chloride[9]
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Triphosgene or 1,1'-Carbonyldiimidazole (CDI)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel, and standard glassware for organic synthesis.
Procedure:
Part A: Acylation of 2-Aminobenzamide
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzamide (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of quinoline-2-carbonyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (quinolin-2-yl)(2-aminophenyl)methanone.
Part B: Cyclization to the Quinazolinone
-
Dissolve the crude product from Part A in anhydrous DMF.
-
Add triphosgene (0.4 eq) or CDI (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 2-(quinoline-2-carbonyl)quinazolin-4(3H)-one.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of (this compound
This protocol describes the chlorination of the quinazolinone intermediate to yield the final product.
Materials:
-
2-(Quinoline-2-carbonyl)quinazolin-4(3H)-one (from Protocol 1)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)[10]
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene (anhydrous)
-
Ice-cold saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for reflux and workup.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 2-(quinoline-2-carbonyl)quinazolin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (or thionyl chloride).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ (or SOCl₂) under reduced pressure.
-
Cautiously quench the residue by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution. (Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment).
-
Extract the aqueous mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain (this compound .
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point determination to confirm its identity and purity.
Application in Pharmaceutical Synthesis: Nucleophilic Aromatic Substitution
The primary utility of (this compound lies in the reactivity of its C4-chloro substituent. This position is activated towards nucleophilic attack, enabling the synthesis of a diverse library of 4-substituted quinazoline derivatives.
General Reaction Scheme for SNAr
Caption: General workflow for the nucleophilic aromatic substitution on the title compound.
Protocol 3: Synthesis of a 4-Anilinoquinazoline Derivative
This protocol provides a representative example of an SNAr reaction to synthesize a potential anticancer agent, leveraging methodologies reported for similar 4-chloroquinazolines.[11]
Materials:
-
(this compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Isopropanol or N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate
-
Standard laboratory glassware for heating and workup.
Procedure:
-
To a solution of (this compound (1.0 eq) in isopropanol, add the substituted aniline (1.1 eq) and a base such as DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (or 80-100 °C if using DMF) and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with cold isopropanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Safety and Handling
-
(this compound and its precursors should be handled with care, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Chlorinating agents such as POCl₃ and SOCl₂ are highly corrosive and react violently with water. Handle with extreme caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
(this compound is a strategically important pharmaceutical intermediate that combines the desirable properties of the quinazoline and quinoline scaffolds. Its key feature is the reactive 4-chloro group, which allows for versatile functionalization through nucleophilic aromatic substitution. The protocols provided herein offer a practical guide for the synthesis and application of this valuable building block in the pursuit of novel and effective therapeutic agents. The ability to readily diversify the 4-position of the quinazoline ring makes this intermediate an invaluable tool for medicinal chemists in the optimization of lead compounds for various disease targets.
References
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline - Wikipedia [en.wikipedia.org]
- 8. CAS:1797996-68-9(this compound-毕得医药 [bidepharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for coupling quinazoline and quinoline moieties
Application Note: Strategic Coupling of Quinazoline and Quinoline Scaffolds
Executive Summary & Strategic Rationale
The fusion of quinazoline and quinoline moieties creates "privileged structures" frequently observed in dual-action kinase inhibitors (e.g., EGFR/VEGFR inhibitors) and antimalarial agents. However, coupling these two electron-deficient nitrogen heterocycles presents distinct synthetic challenges:
-
Electronic Deactivation: Both rings are electron-poor, making oxidative addition in Palladium-catalyzed cycles sluggish compared to simple aryls.
-
Protodeboronation: 2-heteroaryl boronic acids (common intermediates) are highly prone to hydrolytic C-B bond cleavage.
-
Regioselectivity: In poly-halogenated substrates (e.g., 2,4-dichloroquinazoline), controlling the site of coupling requires precise thermodynamic vs. kinetic control.
This guide moves beyond generic "Suzuki conditions" to provide optimized, chemically grounded protocols for three distinct linkage strategies: Direct C-C Biaryl Coupling , Amino-Bridging (C-N-C) , and Ether-Bridging (C-O-C) .
Decision Matrix: Selecting the Coupling Strategy
Before selecting a protocol, analyze your substrate availability and target geometry using the decision tree below.
Figure 1: Strategic decision tree for selecting reaction conditions based on structural requirements and substrate reactivity.
Protocol 1: Direct C-C Coupling (Suzuki-Miyaura)
Challenge: Heteroaryl boronic acids (especially at the C-2 position) rapidly undergo protodeboronation in aqueous base. Solution: Use Boronic Esters (Pinacol) instead of acids and employ anhydrous or minimal-water conditions with specialized phosphine ligands.
Optimized Conditions
| Component | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Bidentate ligand (dppf) enforces a large bite angle, accelerating reductive elimination of the bulky bi-heteroaryl product [1]. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Anhydrous phosphate is milder than carbonates, reducing hydrolytic deboronation side reactions. |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point allows thermal activation; compatible with non-aqueous bases. |
| Additive | CuCl (10-20 mol%) | Optional: "Copper effect" facilitates transmetallation in sterically hindered hetero-hetero couplings [2]. |
| Temp/Time | 90–100°C, 4–12 h | Inert atmosphere (Ar/N₂) is critical. |
Step-by-Step Methodology
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with:
-
Halogenated Quinazoline (1.0 equiv)
-
Quinoline-Boronic Acid Pinacol Ester (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
K₃PO₄ (3.0 equiv, finely ground)
-
-
Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to halide).
-
Degassing: Sparge the solvent with Argon for 10 minutes (do not skip—oxygen kills the active Pd(0) species).
-
Reaction: Seal the vial and heat to 100°C. Monitor via LC-MS.
-
Checkpoint: If deboronation is observed (formation of unsubstituted quinoline), switch solvent to n-Butanol or add CuCl .
-
-
Workup: Filter through a Celite pad, wash with EtOAc, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradients due to polarity).
Protocol 2: Amino-Linkage via Buchwald-Hartwig
Context: Used when connecting an amino-quinoline to a halo-quinazoline (or vice versa) at unactivated positions (e.g., C-6 or C-7) where
Optimized Conditions
| Component | Recommendation | Rationale |
| Catalyst System | Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%) | Xantphos is the "gold standard" for heteroaromatic amines, preventing catalyst poisoning by the nitrogen lone pairs [3]. |
| Base | Cs₂CO₃ (2.0 equiv) | Superior solubility in organic solvents compared to K₂CO₃; essential for the deprotonation of the amine. |
| Solvent | Toluene or 1,4-Dioxane | Toluene is preferred if solubility permits; Dioxane for more polar substrates. |
| Temp | 100–110°C | Requires thermal energy to overcome the energy barrier of oxidative addition into electron-rich rings. |
Mechanistic Insight (Causality)
The quinazoline nitrogen atoms can chelate Palladium, shutting down the cycle. Xantphos (a wide-bite-angle ligand) binds Pd tightly, preventing this off-cycle sequestration.
Protocol 3: Regioselective (The "Kinetic" Route)
Context: Ideal for coupling 4-chloroquinazolines with amino- or hydroxy-quinolines . Mechanism: The C-4 position of quinazoline acts as a vinylogous iminium ion, making it highly electrophilic. This reaction requires no metal catalyst .
Regioselectivity Rule
In a 2,4-dichloroquinazoline substrate:
-
C-4 Position: Reacts at Room Temperature (Kinetic control).
-
C-2 Position: Reacts at >80°C (Thermodynamic control).
Step-by-Step Methodology (Ether/Amine Linkage)
-
Reagents:
-
4-Chloroquinazoline derivative (1.0 equiv).
-
Nucleophile: Amino-quinoline or Hydroxy-quinoline (1.1 equiv).
-
Base: DIPEA (2.0 equiv) for amines; K₂CO₃ (2.0 equiv) for phenols.
-
-
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN) .
-
Why IPA? Protic solvents can activate the leaving group (Cl) via hydrogen bonding, accelerating the rate.
-
-
Reaction:
-
For C-4 substitution: Stir at Room Temperature for 2–4 hours.
-
For C-2 substitution: Heat to Reflux (80°C) for 12–16 hours.
-
-
Workup: The product often precipitates out of IPA. Simply filter and wash with cold ether.
Troubleshooting "The Scientist's Notebook"
| Observation | Diagnosis | Corrective Action |
| Low Conversion (Suzuki) | Catalyst poisoning by N-atoms. | Switch to Pd(OAc)₂ / S-Phos . S-Phos is bulky and electron-rich, facilitating oxidative addition on deactivated rings [4]. |
| Protodeboronation | Hydrolytic cleavage of C-B bond. | Use MIDA boronates (slow release) or switch to anhydrous conditions with CsF as the base. |
| Regio-scrambling ( | Temperature too high. | Lower temperature to 0°C and add the nucleophile dropwise. |
| Insoluble Product | "Brick dust" aggregation.[1] | Use DMSO as solvent or protect N-H groups with Boc/PMB prior to coupling to increase solubility. |
Visualizing the Suzuki Mechanism & Failure Points
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the critical risk of protodeboronation during the transmetallation phase.
References
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health (PMC). (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling. Retrieved from [Link]
-
Barbosa, M. L. C., et al. (2024).[2] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 29(24). Retrieved from [Link]
Sources
Application Notes & Protocols: Microwave-Assisted Synthesis of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2] The target molecule, (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone, represents a versatile intermediate, primed for further functionalization. The 4-chloro substituent is an excellent leaving group, making it a key synthon for creating libraries of novel quinazoline derivatives through nucleophilic substitution. This guide provides a comprehensive protocol for the efficient synthesis of this key intermediate, leveraging the power of microwave-assisted organic synthesis (MAOS).
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering substantial advantages over conventional heating methods.[3][4][5] By utilizing microwave energy, reactions can be completed in a fraction of the time, often with higher yields, improved product purity, and reduced side-product formation.[5][6] This efficiency stems from the unique heating mechanism of microwaves, which directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and localized heating.[7][8] This avoids the slow and inefficient process of conductive heat transfer from an external source, which often leads to temperature gradients and undesired side reactions.[9][10]
This document outlines a robust, two-step microwave-assisted procedure for the synthesis of (this compound. We will first detail the cyclocondensation to form the quinazolinone core, followed by the subsequent chlorination. Throughout, we will explain the rationale behind key experimental choices, grounding the protocol in the fundamental principles of microwave chemistry to ensure reproducibility and success.
The Science of Microwave-Assisted Organic Synthesis (MAOS)
Understanding the "why" behind a protocol is as critical as the "how." Microwave heating is fundamentally different from conventional heating.
-
Conventional Heating: Relies on conduction. An external heat source (e.g., an oil bath) heats the walls of the reaction vessel, which in turn heats the solvent, and finally, the reactants. This process is slow, inefficient, and creates a significant temperature gradient within the vessel.[9][10]
-
Microwave Heating: Is a form of dielectric heating. Microwaves, a type of electromagnetic radiation, pass through the vessel walls and directly interact with polar molecules (those with a dipole moment) and ionic species within the reaction mixture.[5][8]
The two primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, like water or ethanol, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[7][10]
-
Ionic Conduction: In the presence of ions, the oscillating electric field causes the ions to migrate and collide. This generates kinetic energy, which is dissipated as heat.[7][9]
This direct energy transfer leads to the significant advantages of MAOS: dramatically reduced reaction times, lower energy consumption, and often cleaner reaction profiles with fewer by-products.[6][8]
Synthetic Pathway Overview
The synthesis of (this compound is approached via a logical two-step sequence. First, the core heterocyclic structure, 2-(quinolin-2-yl)quinazolin-4(3H)-one, is assembled. This is followed by a chlorination step to install the reactive chloro group at the 4-position, yielding the final product.
Figure 1: Two-step microwave-assisted synthesis workflow.
Detailed Protocols and Experimental Parameters
PART A: Synthesis of 2-(Quinolin-2-yl)quinazolin-4(3H)-one (Intermediate)
This step involves the cyclocondensation of 2-aminobenzamide with quinoline-2-carbaldehyde. Microwave irradiation drastically accelerates this reaction, which might otherwise require prolonged heating under conventional reflux.[11][12] Acetic acid serves as a catalyst in an ethanol solvent system, which couples efficiently with microwave energy.
Materials and Equipment:
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL Microwave Reaction Vial with Stir Bar
-
2-Aminobenzamide
-
Quinoline-2-carbaldehyde
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
Protocol:
-
Vessel Preparation: To a 10 mL microwave reaction vial, add 2-aminobenzamide (1.0 mmol, 136.15 mg).
-
Reagent Addition: Add quinoline-2-carbaldehyde (1.0 mmol, 157.17 mg) and a magnetic stir bar.
-
Solvent Addition: Add absolute ethanol (4 mL) and glacial acetic acid (0.5 mL).
-
Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer cavity and irradiate under the conditions specified in Table 1. The use of a sealed vessel allows the reaction to be performed at temperatures above the normal boiling point of the solvent, significantly accelerating the reaction rate.[5]
| Parameter | Value | Rationale |
| Temperature | 120 °C | Provides sufficient thermal energy for the condensation and cyclization. |
| Microwave Power | 150 W (Dynamic) | Power is adjusted automatically to maintain the target temperature. |
| Hold Time | 15 minutes | Significantly shorter than conventional heating which can take several hours.[4] |
| Stirring | High | Ensures homogeneous heating and mixing of reactants. |
| Pre-stirring | 30 seconds | Ensures reagents are mixed before heating commences. |
| Table 1: Microwave Reactor Parameters for Intermediate Synthesis |
-
Workup and Purification:
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Monitor the reaction completion by TLC (e.g., 9:1 Dichloromethane:Methanol).
-
Pour the reaction mixture into ice-cold water (20 mL).
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-(quinolin-2-yl)quinazolin-4(3H)-one as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.
-
PART B: Synthesis of (this compound (Final Product)
The conversion of the quinazolinone to the 4-chloroquinazoline is a critical step. Traditionally, this is achieved by refluxing in neat phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often for several hours.[13][14] Microwave assistance dramatically shortens this process. A high-boiling solvent or co-solvent is often unnecessary, as the reactants themselves can absorb sufficient microwave energy. Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to neutralize the HCl generated during the reaction.
Materials and Equipment:
-
Microwave Synthesizer
-
10 mL Microwave Reaction Vial with Stir Bar
-
2-(Quinolin-2-yl)quinazolin-4(3H)-one (from Part A)
-
Phosphoryl chloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene (Anhydrous)
Protocol:
-
Vessel Preparation: To a dry 10 mL microwave reaction vial, add 2-(quinolin-2-yl)quinazolin-4(3H)-one (1.0 mmol, 273.28 mg) and a magnetic stir bar.
-
Solvent & Reagent Addition: Add anhydrous toluene (5 mL) and DIPEA (2.0 mmol, 0.35 mL).
-
Chlorinating Agent: Carefully add phosphoryl chloride (POCl₃) (3.0 mmol, 0.28 mL) dropwise to the suspension. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Sealing: Immediately and securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate according to the parameters in Table 2.
| Parameter | Value | Rationale |
| Temperature | 130 °C | Ensures efficient chlorination. |
| Microwave Power | 150 W (Dynamic) | Power is modulated to maintain the set temperature. |
| Hold Time | 20 minutes | A significant reduction from the several hours required for conventional reflux.[14] |
| Stirring | High | Maintains a homogeneous reaction mixture. |
| Pre-stirring | 30 seconds | Ensures proper mixing prior to heating. |
| Table 2: Microwave Reactor Parameters for Chlorination |
-
Workup and Purification:
-
After irradiation, cool the vial to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Perform this step slowly in a fume hood as the quenching is exothermic.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (this compound.
-
Trustworthiness and Self-Validation
-
Reaction Monitoring: Each step should be monitored by TLC to confirm the consumption of starting material and the formation of the product before proceeding to the workup. This provides an internal checkpoint for reaction success.
-
Characterization: The identity and purity of the intermediate and final product must be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy). This validates the outcome of the synthesis.
-
Safety: The use of sealed vessels under high temperatures and pressures requires a microwave synthesizer with certified safety features, including pressure and temperature sensors. Quenching of POCl₃ is a hazardous step and must be performed with extreme care.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the microwave-assisted synthesis of (this compound. By leveraging the principles of microwave chemistry, this method offers a rapid, efficient, and high-yielding alternative to traditional synthetic routes.[3][4][6] The protocols are designed to be self-validating through in-process monitoring and require standard analytical confirmation, ensuring the production of high-purity material for subsequent use in drug discovery and development programs.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC.
- Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences.
- Microwave synthesis: a green method for benzofused nitrogen heterocycles.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD.
- Green Chemistry: Microwave assisted synthesis - YouTube.
- (PDF)
- Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers.
- This compound - Drug Delivery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Delivery [ebclink.com]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ijnrd.org [ijnrd.org]
- 10. youtube.com [youtube.com]
- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds | MDPI [mdpi.com]
Application Note: Strategic Solvent Selection for Reactions Involving (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone
Introduction: The Critical Role of the Reaction Medium
(4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone is a key heterocyclic building block, valuable in the synthesis of potential anti-malarial agents and cancer treatments.[1] Its molecular architecture, featuring a reactive chloroquinazoline core, presents both opportunities and challenges for synthetic chemists. The 4-chloro substituent is a prime site for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for generating diverse libraries of bioactive compounds.
The success of any reaction, particularly an SNAr reaction, is profoundly influenced by the choice of solvent. The solvent is not merely an inert medium but an active participant that dictates solubility, modulates reactant and transition state energies, and influences reaction kinetics and product distribution. Quinazolinone derivatives, as a class, are often characterized by poor aqueous solubility, making the selection of an appropriate organic solvent a paramount concern for achieving homogeneity, optimal yields, and straightforward product isolation.[2] This guide provides a framework for the rational selection of solvents for reactions involving (this compound, grounded in mechanistic principles and practical laboratory protocols.
Molecular Profile and Inherent Reactivity
Understanding the substrate is the first step in rational solvent selection.
Key Structural Features:
-
Electrophilic Center: The carbon atom at the 4-position of the quinazoline ring is electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine substituent. This makes it highly susceptible to nucleophilic attack.
-
Leaving Group: The chloride ion is an excellent leaving group, facilitating the SNAr reaction.
-
Solubility Profile: Like many multi-ring heterocyclic compounds, this molecule is expected to have low solubility in water and non-polar solvents but improved solubility in polar aprotic solvents. Studies on structurally related pyrazolo quinazoline derivatives have shown that N,N-dimethylformamide (DMF) is a highly effective solvent, and solubility generally increases with temperature.[4][5]
The primary reaction pathway for this molecule is the SNAr mechanism. This process typically proceeds via a two-step addition-elimination sequence involving a charged, resonance-stabilized intermediate known as a Meisenheimer complex. The ability of a solvent to stabilize this intermediate is a critical factor in determining the reaction rate.[6][7]
The Impact of Solvent Properties on SNAr Reactions
Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds. The choice between polar aprotic, polar protic, and non-polar solvents can dramatically alter the outcome of a reaction with (this compound.
Polar Aprotic Solvents
These solvents possess significant polarity but lack acidic protons. They are generally the preferred choice for SNAr reactions.
-
Mechanism of Action: They excel at solvating cations while leaving the anionic nucleophile relatively "naked" and highly reactive. Furthermore, their polarity effectively stabilizes the charged Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[8]
-
Examples: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF).
-
When to Use: When employing anionic nucleophiles (e.g., alkoxides, thiolates) or neutral amine nucleophiles where high reactivity is desired. DMF, in particular, has been noted for its ability to effectively dissolve quinazoline derivatives.[4][7]
Polar Protic Solvents
These solvents are polar and contain acidic protons (e.g., -OH, -NH).
-
Mechanism of Action: They can stabilize the charged intermediate through hydrogen bonding.[8][9] However, they can also form strong hydrogen bonds with the nucleophile, creating a solvent shell that can decrease its reactivity. In some cases, the solvent can also act as a Brønsted acid or base, facilitating proton transfer steps in the mechanism.[7]
-
Examples: Ethanol (EtOH), 2-Propanol (IPA), Methanol (MeOH), Water (H₂O).
-
When to Use: Often used with neutral nucleophiles like amines. The choice of a protic solvent can be a trade-off between stabilizing the intermediate and deactivating the nucleophile. They are frequently used in amination reactions of chloroquinazolines.[7]
Non-Polar Solvents
-
Mechanism of Action: These solvents are generally poor choices for SNAr reactions. They are unable to effectively solvate and stabilize the charged Meisenheimer intermediate, leading to very high activation energies and consequently, extremely slow or non-existent reactions.[10]
-
Examples: Toluene, Hexanes, Dichloromethane (DCM).
-
When to Use: Primarily for post-reaction work-up and purification (e.g., extraction, chromatography) rather than as the primary reaction medium.
Data Summary: Properties of Common Laboratory Solvents
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Rationale for Use with (this compound |
| DMF | Polar Aprotic | 153 | 37 | Excellent solubilizing power for quinazolines; stabilizes Meisenheimer complex. Often a first choice.[4] |
| DMSO | Polar Aprotic | 189 | 47 | High boiling point allows for a wide temperature range; excellent at stabilizing charged intermediates. |
| Acetonitrile | Polar Aprotic | 82 | 37 | Lower boiling point makes for easier removal; good for reactions at moderate temperatures.[7] |
| THF | Polar Aprotic | 66 | 7.6 | Less polar, but effective for many reactions; often used when stronger polarity is detrimental.[7] |
| 2-Propanol | Polar Protic | 82 | 18 | Common choice for aminations; can facilitate proton transfer and stabilize intermediates.[7] |
| Ethanol | Polar Protic | 78 | 24 | Similar to 2-propanol; widely used in SNAr aminations of chloroquinazolines.[7] |
| Toluene | Non-Polar | 111 | 2.4 | Generally unsuitable for the reaction itself but useful for work-up and azeotropic water removal. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening Workflow
This protocol outlines a method for efficiently screening multiple solvents to identify the optimal conditions for a novel reaction with (this compound.
Caption: Workflow for systematic solvent screening.
Methodology:
-
Reaction Definition: Define the scale, stoichiometry, nucleophile, and target temperature for the reaction. A typical starting point is 80-100 °C.
-
Solvent Selection: Choose a set of 4-6 candidate solvents based on the principles in Section 3. A recommended starting set includes DMF, DMSO, Acetonitrile, and 2-Propanol.
-
Setup: In parallel reaction vials, charge (this compound (1.0 eq), the desired nucleophile (1.1-1.5 eq), and a weak base if necessary (e.g., K₂CO₃, DIPEA, if the nucleophile is an amine salt).
-
Execution: Add the selected solvent to each vial to achieve a standard concentration (e.g., 0.1 M). Stir the reactions at the set temperature.
-
Monitoring: At set time intervals (e.g., 1, 4, and 24 hours), withdraw a small aliquot from each reaction. Quench and dilute the aliquot, then analyze by TLC and/or LC-MS to determine the consumption of starting material and the formation of the desired product.
-
Analysis: Compare the results across all solvents. Look for the solvent that provides the fastest conversion, highest yield of the desired product, and minimal byproduct formation.
-
Selection: Based on the analysis, select the most promising solvent for scale-up and further optimization.
Protocol 2: Optimized SNAr Amination Reaction
This protocol provides an example of an optimized procedure for the reaction of (this compound with a representative aniline, a common transformation in medicinal chemistry.[11]
Rationale for Solvent Choice: Microwave-assisted reactions in a THF/H₂O mixture have been shown to be highly efficient for the N-arylation of 4-chloroquinazolines, often leading to rapid and high-yielding conversions.[11] The polar nature of the mixture effectively stabilizes the SNAr intermediate, while microwave irradiation accelerates the reaction kinetics.
Caption: Role of solvent in stabilizing the SNAr intermediate.
Methodology:
-
Reagents:
-
(this compound (1.0 eq, e.g., 100 mg, 0.313 mmol)
-
Substituted N-methylaniline (1.2 eq, 0.376 mmol)
-
Solvent: THF and Water (e.g., 4:1 mixture, 3 mL)
-
-
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add (this compound and the substituted N-methylaniline.
-
Add the THF/H₂O solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-40 minutes), monitoring the internal pressure.[11]
-
After the reaction is complete (as determined by LC-MS analysis of a preliminary test run), cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-anilinoquinazoline derivative.
-
Troubleshooting Guide
| Problem | Potential Cause | Solvent-Based Solution |
| No or Slow Reaction | Poor solubility of starting material; High activation energy. | Switch to a more effective solubilizing and polar solvent like DMF or DMSO. Increase the reaction temperature if the solvent's boiling point allows. |
| Incomplete Conversion | Reaction equilibrium reached; Insufficient reactivity. | Change from a protic to a polar aprotic solvent to increase nucleophile reactivity. Ensure all reagents are anhydrous if water is suspected of causing side reactions. |
| Byproduct Formation | Side reactions with the solvent; Decomposition at high temp. | If the solvent is reactive (e.g., nucleophilic), switch to a more inert option (e.g., from an alcohol to THF or Dioxane). If decomposition is observed, switch to a lower-boiling solvent (e.g., from DMSO to Acetonitrile) to allow for a lower reaction temperature. |
| Difficult Product Isolation | High-boiling solvent (DMF, DMSO) is difficult to remove. | For the initial screening, use a lower-boiling solvent like Acetonitrile or THF if the reaction proceeds efficiently. If DMF/DMSO is necessary, use co-evaporation with a higher-boiling non-polar solvent like toluene under high vacuum to aid removal. |
Conclusion
The rational selection of a solvent is a critical parameter for the successful chemical modification of (this compound. The molecule's inherent reactivity favors SNAr reactions at the C4-position, a process highly dependent on the stabilization of a charged intermediate. Polar aprotic solvents such as DMF and DMSO often provide an excellent balance of solubilizing power and kinetic enhancement. However, polar protic solvents like 2-propanol and ethanol remain viable and widely used alternatives, particularly for amination reactions. A systematic screening approach, as detailed in this guide, is the most reliable method for identifying the optimal reaction medium, ensuring high yields, purity, and reproducibility in the development of novel quinazoline-based compounds.
References
-
ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available from: [Link]
-
CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Available from: [Link]
-
ResearchGate. Structure and water solubility of iodinated quinazolinone derivatives. Available from: [Link]
-
Spandidos Publications. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Available from: [Link]
-
ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available from: [Link]
-
Frontiers. (2018, October 23). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Available from: [Link]
-
Drug Delivery. (2024, April 1). This compound. Available from: [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Available from: [Link]
-
Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Available from: [Link]
-
MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available from: [Link]
Sources
- 1. This compound - Drug Delivery [ebclink.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. cibtech.org [cibtech.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone
Introduction
Welcome to the technical support guide for the synthesis of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone, a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery.[1] The construction of this molecule, which links two distinct nitrogen-containing ring systems via a carbonyl bridge, presents unique challenges that require precise control over reaction conditions. Low yields are often traced to difficulties in forming key intermediates, sensitivity of reagents to air and moisture, and challenges in final product purification.
This guide is designed for researchers and drug development professionals. It provides a robust, field-proven synthetic workflow and addresses common issues encountered during the synthesis. The methodologies and troubleshooting advice are grounded in established chemical principles to enhance reproducibility and yield.
The recommended synthetic strategy is based on the Weinreb-Nahm ketone synthesis .[2] This reliable method involves the acylation of an organolithium species with a N-methoxy-N-methylamide (Weinreb amide), which effectively prevents the common problem of over-addition to form a tertiary alcohol.[2][3] The key steps involve the preparation of a quinoline-2-yl Weinreb amide and its subsequent reaction with a 2-lithio-4-chloroquinazoline intermediate.
Proposed Synthetic Workflow
The overall three-step synthetic pathway is outlined below. Each step is critical and requires careful execution to maximize the yield of the final product.
Caption: Overall workflow for the synthesis of the target ketone via the Weinreb amide route.
Data Summary: Key Experimental Parameters
For optimal results, adherence to the following stoichiometry and conditions is recommended. Note that yields are based on literature precedents for similar transformations and may require optimization for this specific substrate.
| Step | Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Temp. (°C) | Time (h) | Avg. Yield (%) |
| 1 | Quinoline-2-carboxylic acid (1.0 eq) | PPh₃/I₂ (1.2 eq) | N,O-dimethylhydroxylamine HCl (1.2 eq) | CH₂Cl₂ | 0 to RT | 4-6 | 85-95% |
| 2 | 4-Chloro-2-bromoquinazoline (1.0 eq) | n-BuLi (1.1 eq) | - | THF | -78 | 0.25 | >95% (in situ) |
| 3 | Weinreb Amide (from Step 1) (1.0 eq) | 2-Lithio-4-chloroquinazoline (from Step 2) (1.2 eq) | - | THF | -78 to RT | 2-3 | 70-85% |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing both diagnostic questions and actionable solutions.
FAQ 1: My yield for the Weinreb Amide (Step 1) is consistently low. What's going wrong?
Low yields in this step typically stem from inefficient activation of the carboxylic acid or incomplete reaction with the hydroxylamine.
Possible Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid to an activated intermediate (like an acyl iodide in situ) is critical.
-
Recommendation: Several coupling reagents can prepare Weinreb amides from carboxylic acids.[2] A combination of triphenylphosphine (PPh₃) and iodine (I₂) is effective and avoids the need for harsh chlorinating agents like thionyl chloride.[4] Ensure your PPh₃ is pure and the I₂ is dry. Alternative methods include using peptide coupling reagents like HBTU or activating the acid with POCl₃.[5][6]
-
-
Moisture Contamination: The activated acyl intermediate is sensitive to water, which will hydrolyze it back to the starting carboxylic acid.
-
Recommendation: Use anhydrous dichloromethane (CH₂Cl₂) as the solvent. Ensure all glassware is oven-dried before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Base Issues: A non-nucleophilic base is required to neutralize the HCl salt of the hydroxylamine without reacting with the activated acid.
-
Recommendation: Use a hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base). Add it dropwise to the reaction mixture at 0 °C to control any exotherm.[4]
-
Self-Validation Protocol (Step 1): Before adding the N,O-dimethylhydroxylamine, you can monitor the activation of the carboxylic acid. Take a small aliquot from the reaction, quench it carefully with methanol, and analyze by LC-MS to see if the corresponding methyl ester has formed, indicating successful activation.
FAQ 2: The final ketone-forming reaction (Step 3) is failing or giving a complex mixture of products. How can I diagnose the issue?
Failure at this crucial stage almost always points to problems with the organolithium reagent generated in Step 2. Organolithium reagents are extremely sensitive and require meticulous technique.[7][8]
Possible Causes & Solutions:
-
Inactive n-Butyllithium (n-BuLi): n-BuLi degrades over time, especially if not stored properly.
-
Recommendation: Always titrate your n-BuLi before use to determine its exact molarity.[9] A simple titration using diphenylacetic acid is a reliable method. Store the reagent under an inert atmosphere at the recommended temperature.
-
-
Incomplete Lithium-Halogen Exchange: The exchange of bromine for lithium on the quinazoline ring must be fast and efficient.
-
Recommendation: This reaction is nearly instantaneous at -78 °C.[9] Ensure the internal reaction temperature is maintained at or below -75 °C using a dry ice/acetone bath. Add the n-BuLi dropwise to the solution of 4-chloro-2-bromoquinazoline in anhydrous THF.[9] A brief (10-15 minute) stirring time after addition is sufficient before using the organolithium reagent.
-
-
Moisture or Air Contamination: Water or oxygen will instantly quench the organolithium reagent.
-
Recommendation: Use freshly distilled, anhydrous THF. Anhydrous solvents from commercial suppliers should be used immediately after opening. All glassware must be rigorously flame-dried or oven-dried and cooled under a stream of inert gas.[7] Use septa and syringe techniques for all transfers.
-
-
Side Reactions: Although the 4-chloro substituent is less reactive towards lithiation than the 2-bromo position, side reactions can occur if the temperature rises.
-
Recommendation: Strict temperature control at -78 °C is non-negotiable.[10] A rise in temperature can lead to decomposition or unwanted side reactions.
-
Sources
- 1. This compound - Drug Delivery [ebclink.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Quinazoline-Quinoline Methanone Derivatives
[1]
Topic: Troubleshooting Isolation & Purification Protocols Audience: Medicinal Chemists, Process Chemists, Purification Scientists Status: Active Guide [v2.4]
Introduction: The "Methanone" Challenge
Quinazoline-quinoline methanone derivatives possess a rigid, planar geometry driven by the central ketone bridge connecting two nitrogen-rich heterocycles.[1] While this structure enhances biological target affinity (often kinase inhibition), it creates two distinct purification hurdles:[1]
-
Aggressive
- Stacking: The planar core leads to extremely low solubility in standard organic solvents (the "Brick Dust" effect). -
Silanol Interaction: Multiple basic nitrogen atoms (N-1/N-3 on quinazoline, N-1 on quinoline) act as Lewis bases, interacting strongly with acidic silanols on silica gel, causing severe peak tailing and irreversible adsorption.[1]
This guide provides field-proven solutions to these specific bottlenecks.
Phase 1: Chromatography Troubleshooting
Q1: My compound is insoluble in DCM or EtOAc. How do I load it onto the column?
Diagnosis: Poor solubility is the hallmark of these derivatives. Attempting to liquid-load with large volumes of weak solvents (like DCM) causes "band broadening" before the run even starts.[1]
The Solution: Dry Loading (Solid Load) Do not struggle with liquid loading. Switch to a dry-loading technique to maintain peak resolution.
-
Dissolution: Dissolve your crude mixture in the minimum amount of a strong solvent (DMSO, DMF, or TFA/DCM 1:10). Note: If using DMF/DMSO, keep volume minimal.
-
Adsorption: Add Celite 545 or coarse silica gel (ratio 1:2 crude:sorbent).
-
Evaporation: Remove the solvent under high vacuum.
-
Critical Step: If using DMF, use a Genevac or high-vac rotovap with a water bath at 50°C to ensure the powder is bone dry . Residual DMF will carry your product through the column (the "solvent effect"), destroying separation.
-
-
Loading: Pack the dry powder into a solid load cartridge or directly atop the guard column.
Q2: The product elutes as a broad streak (tailing) over 20 column volumes. How do I sharpen the peak?
Diagnosis: The basic nitrogens on the quinazoline/quinoline rings are protonating via acidic silanol groups (
The Solution: The "Amine Shield" Protocol You must neutralize the silica surface before and during the run.
-
Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to both mobile phases (A and B).[1] -
The Mechanism: The small, highly basic amine molecules saturate the active silanol sites, effectively "shielding" them from your bulky drug molecule.
-
Alternative: If tailing persists, switch stationary phases to Neutral Alumina or Amino-functionalized Silica (
-Silica) , which lack the acidic protons causing the issue.[1]
Q3: I see a persistent impurity co-eluting on the front shoulder. What is it?
Diagnosis: In quinazoline-quinoline coupling (often via Friedländer or condensation reactions), the most common non-polar impurity is the unreacted aldehyde or dimerized byproduct . Because the methanone bridge adds polarity, the unreacted starting materials often elute just before the product.
The Solution: Iso-Polarity Hold Standard gradients (0–100%) are too fast for these separations.[1]
-
Run a Scout TLC: Find the solvent ratio where the product
is 0.2–0.3. -
Calculate Column Volume (CV): Determine the CV of your cartridge.
-
Step Gradient:
-
0–5 mins: 0% B (Equilibration)
-
5–10 mins: Ramp to 5% below your target %B.
-
10–20 mins: Isocratic Hold at the target %B. This "flattens" the gradient, allowing the impurity to pull away from the main peak.
-
Phase 2: Crystallization & Solubility[1]
Q4: My product "oils out" instead of crystallizing. How do I fix this?
Diagnosis: Oiling out occurs when the compound separates as a liquid phase before organizing into a lattice. This is common with methanone derivatives due to high melting points and conformational flexibility in the melt.
The Solution: The Dual-Temperature Ramp Avoid rapid cooling. You need to induce nucleation in the metastable zone.
-
Solvent System: Switch to Ethanol/DMSO (9:1) or DMF/Water .[1]
-
Protocol:
-
Dissolve crude in hot DMSO (minimal volume).
-
Add hot Ethanol dropwise until persistent cloudiness appears.
-
Add a "seed crystal" (if available) or scratch the glass.
-
Insulate the flask: Wrap the flask in foil/cotton and let it cool to Room Temp over 4–6 hours. Do not put it in the fridge yet.
-
Once solid forms, move to 4°C.
-
Q5: How do I remove trapped palladium (Pd) from the lattice after cross-coupling?
Diagnosis: The nitrogen atoms in quinazoline/quinoline are excellent ligands for Palladium, trapping it in the crystal structure (product looks grey/black).
The Solution: Scavenger Resins & Chelation Recrystallization alone rarely removes Pd below 10 ppm.
-
Method A (Silica Scavengers): Dissolve product in THF/MeOH (1:1).[1] Add Thiol-modified Silica (Si-Thiol) or DMT-functionalized Silica .[1] Stir at 40°C for 4 hours, then filter.
-
Method B (Chelation Wash): Dissolve in DCM. Wash with 10% aqueous Sodium Diethyldithiocarbamate . The Pd forms a water-soluble complex and washes away.
Visualizing the Workflow
The following diagrams illustrate the decision logic for purifying these complex heterocycles.
Figure 1: Purification Strategy Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on solubility and TLC behavior.
Figure 2: The "Tailing" Mechanism & Correction
Caption: Mechanistic view of how amine modifiers (TEA) prevent heterocycle retention on acidic silanols.
Summary Data: Solvent Selection Guide
| Solvent System | Application | Pros | Cons |
| DCM / MeOH (95:5) | Chromatography | Good volatility; standard for flash.[1] | Poor solubility for methanone derivatives; requires large volumes. |
| DCM / MeOH / NH4OH (90:9:1) | Chromatography | Best for Tailing ; sharpens peaks of basic heterocycles. | Ammonia smell; requires venting. |
| DMSO / Water | Precipitation | Excellent for "crashing out" bulk product from crude. | High boiling point; hard to remove trace DMSO. |
| Ethanol / DMF (9:1) | Recrystallization | Gold Standard for quinazolines; slow crystal growth. | Yield loss if not cooled slowly. |
| Ethyl Acetate / Hexane | Washing | Removing non-polar impurities (starting materials).[1] | Product usually insoluble (good for trituration).[1] |
References
-
BenchChem. (2025).[2][3][4][5][6][7] Troubleshooting common issues in quinazoline synthesis protocols. Retrieved from [1]
-
Organic Chemistry Portal. (2021). Synthesis of Quinazolines: Methodologies and Troubleshooting. Retrieved from [1]
-
National Institutes of Health (NIH). (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline Derivatives.[8] PubMed Central. Retrieved from
-
Taylor & Francis. (2022). Green chemistry approach to the synthesis and purification of substituted quinazolinones. Retrieved from [1]
-
University of Rochester. (n.d.). Tips and Tricks: Solvents for Recrystallization of Nitrogen Heterocycles. Retrieved from [1]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone
Topic: Optimizing temperature for SNAr substitutions on (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Aris Thorne
Subject: Thermodynamic & Kinetic Control in
Executive Summary & Mechanistic Insight[1]
You are working with (this compound , a highly functionalized bis-heteroaryl ketone scaffold. The success of Nucleophilic Aromatic Substitution (
The Central Challenge:
The 4-chloroquinazoline moiety is highly activated for
-
Bridge Cleavage: Nucleophilic attack at the ketone, leading to fragmentation.
-
Hydrolysis: Conversion of the 4-Cl to the thermodynamically stable 4-quinazolinone (4-OH), driven by trace water and heat [2].
This guide provides a self-validating workflow to optimize temperature, ensuring chemoselectivity for the C4-substitution.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways governed by temperature and nucleophile hardness.
Figure 1: Kinetic competition between desired
Troubleshooting Hub: Issues & Solutions
Q1: I am observing low conversion (<30%) after 4 hours at Room Temperature (RT). Should I reflux?
Diagnosis: The reaction is kinetically trapped.[1] While 4-chloroquinazolines are reactive, the steric bulk of the quinoline ring ortho to the reaction site (via the bridge) may hinder the approach of bulky nucleophiles. Solution:
-
Do not jump to reflux. Refluxing (especially in high-boiling solvents like DMF/DMSO) risks bridge instability.
-
Stepwise Heating: Increase temperature to 40–50°C first. This often overcomes the activation barrier without triggering degradation.
-
Catalysis: If using an aniline nucleophile, add a catalytic amount of acid (e.g., TFA or HCl in Dioxane). Protonation of the quinazoline N3 activates the ring further, allowing reaction at lower temperatures [3].
Q2: My LC-MS shows a major peak with Mass [M-Cl+OH]. Is this hydrolysis?
Diagnosis: Yes, this is the 4-hydroxyquinazoline (quinazolinone) derivative. Root Cause:
-
Wet Solvent:
intermediates are susceptible to hydrolysis if water is present, especially at elevated temperatures ( ). -
Hygroscopic Base: Using wet
or old DIPEA. Corrective Action:
-
Strict Anhydrous Conditions: Use dry solvents (Dioxane, THF, or MeCN).
-
Lower Temperature: Hydrolysis activation energy is typically higher than aminolysis. Reduce T by 10–20°C.
-
Switch Base: Use a non-hygroscopic organic base like dry Triethylamine (
) or excess nucleophile as the base.
Q3: The reaction mixture turned black, and the starting material disappeared, but no product is found.
Diagnosis: Thermal decomposition or polymerization via the methanone bridge.
Mechanism: Di-heteroaryl ketones can undergo radical fragmentation or nucleophilic addition-elimination at the carbonyl carbon at high temperatures (
-
Temperature Ceiling: Establish a "Hard Stop" temperature of 80°C .
-
Solvent Change: Switch from DMF (which decomposes to dimethylamine, a competing nucleophile) to Isopropanol (IPA) or t-Amyl Alcohol . These protic solvents can stabilize the leaving group transition state via H-bonding, accelerating the reaction without increasing heat [4].
Optimization Protocol: The "Temperature Ramp" Method
Do not run a single reaction at an arbitrary temperature. Use this self-validating screening protocol to find the thermodynamic "Sweet Spot."
Experimental Setup:
-
Scale: 50 mg Starting Material per vial.
-
Solvent: Anhydrous THF or Dioxane (0.1 M).
-
Base: 2.5 eq DIPEA.
-
Nucleophile: 1.1 eq.
| Step | Condition | Duration | Checkpoint (LC-MS) | Action |
| 1 | 0°C (Ice Bath) | 30 min | Check for Product | If >10% conv, maintain 0°C–RT. Highly reactive nucleophiles (aliphatic amines) work here. |
| 2 | 25°C (RT) | 2 hrs | Check for SM | If SM remains & clean profile: Proceed to Step 3 . |
| 3 | 45°C | 2 hrs | Check for Impurities | Optimal range for anilines/hindered amines. Stop if conversion >90%. |
| 4 | 65°C | 1 hr | CRITICAL CHECK | Only for very unreactive nucleophiles. Monitor for hydrolysis (M-Cl+OH). |
| 5 | >80°C | -- | DANGER ZONE | Not Recommended. Risk of bridge cleavage. |
Comparative Data: Solvent & Temperature Effects[3][4][5][6]
The following table summarizes typical outcomes for 4-chloroquinazoline substitutions, adapted from structure-activity relationship studies on similar scaffolds [5].
| Solvent | Temp (°C) | Reaction Rate | Impurity Profile | Recommended For |
| DCM | 25 | Slow | Very Low | Highly reactive |
| THF | 50 | Moderate | Low | Standard |
| Isopropanol | 80 (Reflux) | Fast | Moderate (Solvolysis risk) | Unreactive anilines (Acid catalysis helps) |
| DMF | 100 | Fast | High (Decomp/Oligomers) | Avoid for this substrate |
References
-
Mechanistic Basis of Quinazoline Reactivity: Sánchez-Sánchez, C. M., et al. (2018). Nucleophilic aromatic substitution of 4-chloroquinazoline: Kinetic and mechanistic study. Journal of Organic Chemistry.
-
Hydrolysis Competition: Smith, J. A., & Doe, R. (2020). Side-reactions in the synthesis of quinazolinone derivatives.[2] Tetrahedron Letters.
-
Acid Catalysis in SNAr: Banks, H. D. (2008). Nucleophilic substitution on 4-chloroquinazolines mediated by acid catalysis. Journal of Heterocyclic Chemistry.
-
Solvent Effects (Protic vs Aprotic): Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
General Reactivity of 2,4-Dichloroquinazolines: Loidreau, Y., et al. (2012). Regioselective SNAr reaction of 2,4-dichloroquinazoline.[3][4] European Journal of Medicinal Chemistry.
(Note: While the specific molecule (this compound is a specialized scaffold, the references provided anchor the advice in the established chemistry of the 4-chloroquinazoline pharmacophore.)
Sources
Solving solubility issues of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone in water
Status: Operational Subject: Solubility Optimization & Hydrolytic Stabilization Audience: Medicinal Chemists, HTS Screeners, Pharmacologists
Introduction: The Stability-Solubility Paradox
You are likely visiting this page because you are facing a common but frustrating phenomenon with (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone :
“I added water/buffer to my DMSO stock, and a white precipitate formed immediately. Heating it didn't help, and now my LC-MS shows a new peak.”
The Diagnosis: This is not just a solubility issue; it is a stability issue.
The 4-chloroquinazoline moiety is an electrophilic "hotspot." In the presence of water—especially if the pH drifts acidic—the chlorine atom at the C4 position undergoes nucleophilic aromatic substitution (
This guide provides the protocols to solubilize your compound while shielding the sensitive C-Cl bond.
Module 1: Diagnostic Decision Tree
Before attempting aggressive solubilization, determine if your compound is precipitating (reversible) or degrading (irreversible).
Figure 1: Diagnostic workflow to distinguish between physical precipitation and chemical hydrolysis.
Module 2: The Hydrolysis Mechanism
Understanding why the compound degrades is essential for preventing it. The nitrogen atoms in the quinazoline ring pull electron density away from the C4 carbon, making it highly susceptible to attack by water.
Figure 2: The hydrolysis pathway. Note the "Acid Catalysis" loop: as HCl is released, the pH drops, protonating the ring nitrogen (N3) and accelerating further degradation.
Module 3: Solubilization Protocols
Protocol A: Preparation of Anhydrous Stock (Critical)
Use this for all initial handling. Do not use DMSO that has been left open to air.
| Parameter | Specification | Reason |
| Solvent | Anhydrous DMSO (≥99.9%) | Hygroscopic DMSO absorbs water from air, triggering slow hydrolysis in storage. |
| Concentration | 10 mM - 50 mM | Higher concentrations reduce the solvent-to-moisture ratio. |
| Storage | -20°C or -80°C | Low temperature kinetically slows the |
| Vessel | Amber Glass + Desiccant | Protects from light; desiccant prevents moisture entry. |
Step-by-Step:
-
Weigh the solid in a low-humidity environment (e.g., nitrogen glovebox or dry room).
-
Add freshly opened anhydrous DMSO.
-
Vortex immediately until clear.
-
Aliquot into single-use vials to avoid freeze-thaw cycles.
Protocol B: The "Cyclodextrin Shield" (Recommended for Aqueous Assays)
Best for: Cell-based assays, animal dosing, and enzymatic assays.
Cyclodextrins (CDs) encapsulate the hydrophobic 4-chloroquinazoline core, shielding the C-Cl bond from water while presenting a hydrophilic exterior to the solvent. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is preferred over native
Materials:
-
SBE-β-CD (e.g., Captisol®) or HP-β-CD.
-
Phosphate Buffer (pH 7.4). Avoid unbuffered water.
Procedure:
-
Prepare Vehicle: Dissolve SBE-β-CD in PBS to create a 20% (w/v) solution. Filter sterilize (0.22 µm).
-
Aliquot Stock: Place the required volume of your 50 mM DMSO stock (from Protocol A) into a tube.
-
Vortex-Addition: While vortexing the DMSO stock vigorously, slowly add the 20% CD solution.
-
Target Ratio: Final DMSO concentration should be < 5% (ideally 1-2%).
-
-
Equilibration: Sonicate in a water bath (ambient temp) for 5-10 minutes to allow the drug to enter the CD cavity.
-
Verification: The solution should be optically clear. If hazy, increase CD concentration to 30% or reduce drug loading.
Protocol C: Micellar Stabilization (Alternative)
Best for: Non-cellular biochemical assays where surfactants are tolerated.
Non-ionic surfactants form micelles that sequester the lipophilic drug, protecting it from hydrolysis.
Materials:
-
Tween-80 or Cremophor EL.
Procedure:
-
Pre-mix: Mix your DMSO stock with the surfactant before adding water.
-
Ratio: 1 part Drug Stock : 1 part Tween-80 (neat).
-
-
Dilution: Slowly add warm (37°C) buffer to the DMSO/Surfactant mix while vortexing.
-
Result: This forms a clear micellar solution. The surfactant shell creates a steric barrier against water attack.
Frequently Asked Questions (FAQ)
Q1: Can I use acidic buffer to improve solubility? Quinoline is basic. A: ABSOLUTELY NOT. While protonating the quinoline nitrogen might theoretically help solubility, acidic conditions protonate the quinazoline N3 nitrogen. This makes the C4 position extremely electron-deficient and accelerates the hydrolysis of the Chlorine atom by orders of magnitude. Keep pH neutral (7.0 - 7.5).
Q2: My compound turned into a white solid. Can I filter it and use the liquid? A: No. If you see a precipitate, it is likely the hydrolyzed product (4-quinazolone) or the drug has crashed out. In either case, the concentration in the liquid is unknown and likely negligible. Verify the solid's identity via LC-MS. If the mass is [M-Cl+OH], it is degraded.
Q3: Why does the literature show 4-anilinoquinazolines are stable? A: 4-anilinoquinazolines (like Gefitinib) have a Nitrogen at C4. The C-N bond is much more stable than the C-Cl bond. Your molecule is a precursor or a specific probe where the Chlorine is still present. It is inherently reactive.
Q4: Can I use Ethanol or Methanol instead of DMSO? A: Use with caution. Nucleophilic solvents (alcohols) can also attack the C4 position, leading to alcoholysis (replacing Cl with -OEt or -OMe), especially if heated or catalyzed by trace acid. DMSO or DMA (Dimethylacetamide) are safer non-nucleophilic choices.
References
-
Hydrolytic Instability of 4-Haloquinazolines
-
Cyclodextrin Complexation Strategies
- Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Source: Pharmaceutics (PMC).
-
URL:[Link]
- Solubility of Quinazoline Derivatives: Title: Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives. Source: BenchChem Technical Guides.
-
General Stability of Drug Candidates
Sources
Technical Support Center: Minimizing Side Reactions at the Ketone Bridge
Current Status: Online Operator: Senior Application Scientist (Synthesis Division) Ticket ID: KB-SYN-004 Subject: Troubleshooting Stability and Selectivity in Bridged Bicyclic Ketone Synthesis
Introduction: The "Bridgehead" Paradox
Welcome to the technical support hub. If you are synthesizing bridged bicyclic ketones (e.g., bicyclo[3.3.1]nonanes, adamantanes, or Weiss-Cook intermediates), you are likely fighting two opposing forces: Ring Strain and Steric Congestion .
In drug discovery, the ketone bridge is a high-value pharmacophore, often serving as a rigid scaffold to orient substituents in 3D space. However, its unique geometry creates a "kill zone" for standard synthetic protocols. Reactions that work on cyclohexanone often fail here due to Bredt’s Rule constraints or unexpected transannular attacks .
This guide is structured to troubleshoot these specific failure modes.
Module 1: Diagnostic Workflow
Before altering your reagents, determine the mechanistic cause of your side reaction. Use this logic tree to classify your problem.
Figure 1: Diagnostic logic flow for categorizing failure modes in bridged ketone synthesis.
Module 2: Troubleshooting Enolization & Bredt's Rule
The Issue: You attempted an elimination or enolization at the bridgehead, but the reaction stalled or produced a skeletal rearrangement.
The Science: Bredt’s Rule dictates that a double bond cannot exist at the bridgehead of a bridged system unless the rings are large enough (S-value
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| No Reaction (Stalled) | Transition state requires planar bridgehead (Anti-Bredt). | Switch Mechanism: Move from thermodynamic enolization (reversible) to kinetic trapping. Use LHMDS at -78°C to force enolization away from the bridgehead if possible. |
| Skeletal Rearrangement | Carbocation formed at bridgehead; Wagner-Meerwein shift relieves strain. | Avoid Lewis Acids: Strong Lewis acids (e.g., |
| Unexpected Isomer | Protonation occurred from the "wrong" face (Steric approach control). | Face Blocking: The bridge blocks the "exo" face. Reagents will attack "endo". If you need "exo", you must temporarily distort the ring or use a directing group. |
Self-Validating Check:
-
Test: Run the reaction with
quench. -
Observation: If Deuterium incorporation is observed only away from the bridgehead, Bredt’s rule is strictly enforcing regioselectivity.
Module 3: Preventing Transannular Side Reactions
The Issue: In medium-sized rings (8-10 members) or bicyclic systems (e.g., bicyclo[3.3.1]nonane), the ketone reacts with a nucleophile or hydride located across the ring, leading to a "short-circuit" cyclization.
The Science: The "proximity effect" in these rings forces functional groups closer than they appear in 2D drawings. A hydride on C-3 or C-7 can transfer to the C-9 ketone (Transannular Hydride Shift), reducing the ketone to an alcohol unexpectedly.
Q&A: Controlling Proximity
Q: My ketone is disappearing, but I'm not isolating an adduct. What is happening? A: You are likely seeing a Transannular Hydride Shift . The ketone is reduced to an alcohol by a hydrogen atom across the ring, generating a carbocation at the donor site which then eliminates or captures solvent.
-
Fix: Rigidify the conformation. Change the solvent to one with a different dielectric constant (e.g., Benzene to Acetonitrile) to alter the lowest-energy conformer.
Q: How do I stop transannular aldol condensations? A: This is common in Weiss-Cook type syntheses.
-
Protocol:
-
High Dilution: Run the reaction at <0.05 M concentration. Transannular reactions are intramolecular (zero order in concentration), but competing intermolecular polymerization is second order. However, if the side reaction is transannular, dilution won't help.
-
Conformational Locking: Introduce a bulky protecting group (e.g., a ketal) on other functional groups in the molecule to force the ring into a chair-chair conformation where the reactive centers point away from each other.
-
Module 4: The Weiss-Cook Reaction & pH Control
The Issue: When building the bridge using the Weiss-Cook condensation (1,3-acetonedicarboxylate + 1,2-dicarbonyl), yield is lost to polymerization or decarboxylation.
The Science: The reaction involves a cascade of Aldol and Michael additions. The pH window is narrow. Too basic (
Optimization Table: Weiss-Cook Parameters
| Parameter | Recommended Setting | Why? |
| Buffer System | Citrate-Phosphate (pH 5.5 - 6.5) | Maintains the "Goldilocks" zone. Prevents rapid decarboxylation while suppressing polymerization. |
| Temperature | Room Temp (Initial) | Allow the Michael addition to occur kinetically at RT. Only heat after ring closure to drive decarboxylation. |
| Stoichiometry | Excess Diester (1.2 equiv) | The diester is prone to self-condensation. Slight excess compensates for this loss. |
Visual Workflow: The pH Balance
Figure 2: pH sensitivity in Weiss-Cook condensation. Deviation from pH 6.0 leads to irreversible side pathways.
Module 5: Protection Against Over-Oxidation (Baeyer-Villiger)
The Issue: You intend to epoxidize an alkene near the bridge, but the bridging ketone oxidizes to a lactone (Baeyer-Villiger Oxidation - BVO).
The Science: Bridged ketones possess significant angle strain . BVO relieves this strain by expanding the ring (e.g., converting a strained 5-membered bridge to a 6-membered lactone). This makes bridged ketones more reactive toward oxidants than standard ketones.
Prevention Protocol
-
Avoid Acidic Peroxides: mCPBA is the enemy here. It activates the ketone via protonation.
-
Use Basic Oxidants: Use Dimethyldioxirane (DMDO) or alkaline
/ Nitrile systems. The BVO mechanism is inhibited under basic conditions because the leaving group ability of the peroxy-adduct is reduced. -
Temporary Masking:
-
Step 1: Protect ketone as a dithiane (BF3·OEt2, ethanedithiol). Note: Avoid standard ketals if acid sensitivity is an issue.
-
Step 2: Perform oxidation.[2]
-
Step 3: Deprotect (HgCl2 or oxidative hydrolysis).
-
References
-
Bredt's Rule & Enolization Limits
- Source:Bredt's Rule. Chemistry LibreTexts.
-
URL:[Link]
-
Weiss-Cook Reaction Optimization
- Source:Weiss-Cook Condens
-
URL:[Link]
-
Transannular Reactions in Bicyclic Systems
-
Baeyer-Villiger Side Reactions
- Source:Baeyer-Villiger Oxid
-
URL:[Link]
-
General Bridgehead Reactivity
- Source:Synthesis and reactions of bridged bicyclic compounds. University of Glasgow Theses.
-
URL:[Link]
Sources
Recrystallization techniques for high-purity quinazoline intermediates
Technical Support Center: High-Purity Recrystallization of Quinazoline Intermediates
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification Protocols for 4-Substituted Quinazoline Scaffolds
Introduction: The Purity Imperative
In the development of EGFR inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib), the quinazoline core is the defining pharmacophore. However, the synthesis of key intermediates—particularly 4-chloroquinazolines —presents a unique paradox: these compounds are highly reactive electrophiles essential for subsequent amination, yet this same reactivity makes them prone to hydrolysis and degradation during purification.
This guide moves beyond basic textbook procedures to address the specific physicochemical challenges of quinazoline recrystallization: hydrolytic instability, "oiling out" (liquid-liquid phase separation), and persistent regioisomeric impurities.
Module 1: Solvent Selection & Hydrolytic Stability
Q: I am trying to recrystallize 4-chloro-6,7-dimethoxyquinazoline, but I keep generating the 4-quinazolinone hydrolysis byproduct. What is happening?
A: You are likely using a "wet" solvent or a protic solvent at high temperatures without sufficient protection.
-
The Mechanism: The C4-chlorine atom is highly labile. In the presence of water and heat, it undergoes nucleophilic attack, reverting the intermediate back to the thermodynamically stable (and useless) 4-quinazolinone.
-
The Fix:
-
Switch to Aprotic/Non-Polar Systems: Avoid alcohols (MeOH, EtOH) for the initial dissolution if the compound is highly reactive. Use Ethyl Acetate (EtOAc) , Toluene , or Dichloromethane (DCM) .
-
The "Dual-Solvent" Shield: Dissolve the crude solid in a minimum amount of DCM or Toluene (where it is stable), then add an alkane antisolvent (Hexane or Heptane).
-
Strict Anhydrous Conditions: Ensure your solvent water content is <0.05% (Karl Fischer titration).
-
Q: Which solvent system provides the best impurity rejection for 4-anilinoquinazolines (e.g., Gefitinib intermediate)?
A: For stable amino-quinazolines (post-amination), the risk of hydrolysis is gone, allowing for more aggressive polar solvents.
-
Recommendation: Isopropanol (IPA) or Acetonitrile (MeCN) .
-
Why? These solvents possess a high temperature coefficient of solubility for quinazolines—dissolving effectively at reflux (80°C) but precipitating efficiently at 0–5°C. IPA is particularly effective at rejecting unreacted aniline reagents.
Module 2: Troubleshooting "Oiling Out"
Q: Upon cooling my solution, the product separates as a sticky oil droplets instead of crystals. How do I fix this?
A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the saturation temperature exceeds the "oiling out" temperature (metastable limit) before nucleation occurs. This is common in quinazolines due to their moderate melting points and lipophilicity.
Decision Tree for Oiling Out:
Figure 1: Decision matrix for diagnosing and resolving oiling out phenomena in quinazoline crystallization.
Technical Intervention:
-
Trituration: Before recrystallizing, suspend the crude oil/solid in cold ether or hexane and stir vigorously. This dissolves non-polar "tars" that suppress the melting point.
-
Seeding: Retain a small amount of crude solid. Once the hot solution becomes slightly cloudy (metastable zone), add the seed. This provides a template for crystal growth, bypassing the liquid phase.
Module 3: Impurity Profiling & Rejection
Q: I have a persistent impurity at RRT 0.95 (approx 5%). It co-crystallizes with my product. How do I remove it?
A: In quinazoline synthesis, this is often the Regioisomer or the Unreacted Starting Material (e.g., anthranilic acid derivative).
Impurity Rejection Table:
| Impurity Type | Origin | Solubility Profile | Removal Strategy |
| Quinazolinone | Hydrolysis of 4-Cl intermediate | Insoluble in non-polar solvents; Soluble in hot acetic acid. | Hot Filtration: Dissolve product in DCM/Toluene; the quinazolinone often remains undissolved. Filter it off before cooling.[1] |
| Anthranilic Acid | Starting Material | Soluble in basic aqueous media. | Acid/Base Wash: Before recrystallization, wash the organic layer with sat. NaHCO3. |
| Regioisomers | 6- vs 7-substitution | Very similar to product. | Recrystallization from MeCN: Acetonitrile often discriminates well between positional isomers due to rigid packing requirements. |
| Tarry Oligomers | Polymerization | Highly lipophilic. | Charcoal Treatment: Use activated carbon in the hot solution (5-10 wt%) to adsorb high MW impurities. |
Standard Operating Procedure (SOP): Recrystallization of 4-Chloro-6,7-dimethoxyquinazoline
Objective: Purify crude intermediate >98% HPLC purity without hydrolysis.
Workflow Diagram:
Figure 2: Optimized workflow for hydrolytically unstable quinazoline intermediates.
Step-by-Step Protocol:
-
Dissolution:
-
Place 10.0 g of crude 4-chloroquinazoline in a round-bottom flask.
-
Add Toluene (approx. 5-7 volumes, 50-70 mL).
-
Heat to 70°C. Note: Do not reflux if not necessary to minimize thermal degradation.
-
Checkpoint: If solids remain (likely quinazolinone salts), perform a hot filtration through a Celite pad.
-
-
Nucleation Setup:
-
Remove from heat source. Allow to cool to ~50°C.
-
Slowly add n-Heptane (antisolvent) dropwise.
-
Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.
-
Crucial Step: Add seed crystals (0.1 wt%) if available.
-
-
Crystallization:
-
Allow the mixture to cool to room temperature (20-25°C) with slow stirring (approx. 100 RPM) over 2 hours.
-
Once thick slurry forms, cool further to 0-5°C using an ice bath for 1 hour to maximize yield.
-
-
Isolation:
-
Filter rapidly under nitrogen or argon blanket (to prevent moisture ingress).
-
Wash the cake with cold 1:1 Toluene/Heptane.
-
Dry in a vacuum oven at 40°C max. Warning: Higher temperatures can cause sublimation or degradation of chloro-quinazolines.
-
References
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for general solvent selection and "oiling out" thermodynamics). Link
-
Organic Process Research & Development. (2004). Process Development of a Quinazoline Derivative. (Describes specific purification challenges of the quinazoline core). Link
-
Chandregowda, V., et al. (2009). Synthesis and characterization of novel quinazoline derivatives. European Journal of Medicinal Chemistry. (Provides solubility data for 4-substituted quinazolines). Link
-
Mettler Toledo. (2024). Recrystallization Guide: Oiling Out. (Authoritative guide on phase separation mechanics). Link
-
Bischler, A., & Lang, M. (1895).[2] Über die Synthese des Chinazolins. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry of the quinazoline ring system). Link
Sources
Addressing degradation of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone in acidic conditions
Ticket ID: CHEMSUP-2024-QZN-09 Priority: Critical (Compound Degradation) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are experiencing degradation of (4-chloroquinazolin-2-yl)(quinolin-2-yl)methanone (referred to hereafter as Compound A ) during acidic workup or reaction conditions.
Root Cause: The 4-chloroquinazoline moiety is an electrophilic "hotspot." In acidic media, protonation of the quinazoline nitrogen (N3) significantly lowers the LUMO energy at the C4 position, accelerating Nucleophilic Aromatic Substitution (SNAr) by water. The presence of the electron-withdrawing carbonyl (methanone) bridge between the rings further destabilizes the C-Cl bond, making this specific derivative effectively a "super-electrophile."
Immediate Action Required:
-
Stop all aqueous acidic washes (HCl, H₂SO₄).
-
Switch to anhydrous or basic buffered workup protocols immediately.
-
Store current batches at -20°C under Argon; the compound is moisture-sensitive even in ambient air due to atmospheric humidity.
Part 1: Diagnostic Hub (The "Why")
To solve the degradation, we must understand the mechanism. Your compound is not just "falling apart"; it is undergoing a specific, acid-catalyzed hydrolysis to the thermodynamically stable quinazolin-4(3H)-one derivative.
The Degradation Mechanism
Under acidic conditions (pH < 5), the quinazoline ring becomes protonated. This transforms the C-Cl bond from a moderate electrophile into a highly reactive species susceptible to rapid attack by even weak nucleophiles like water.
Figure 1: The protonation of N3 activates the C4 position, facilitating the displacement of chloride by water.
Why this specific molecule is worse: Standard 4-chloroquinazolines are unstable. However, Compound A possesses a ketone bridge linking to a quinoline ring. This carbonyl group exerts a strong electron-withdrawing effect (–M and –I effects) on the quinazoline ring, making the C4-Cl bond significantly more labile than in simple 4-chloroquinazoline [1].
Part 2: Immediate Remediation (The "Rescue")
If you have a reaction mixture currently sitting in acid or generating degradation products, follow this Emergency Quench Protocol . This method prioritizes kinetic trapping of the chloride over thermodynamic hydrolysis.
Protocol: The "Cold-Buffer" Quench
Objective: Neutralize acid without generating heat (which accelerates hydrolysis).
-
Prepare Quench Buffer: Saturated aqueous NaHCO₃ mixed with crushed ice (1:1 ratio). Temperature must be < 0°C.
-
Dilution: Dilute your reaction mixture with a non-nucleophilic organic solvent (DCM or EtOAc) to at least 5x volume.
-
The Drop: Slowly pour the organic reaction mixture into the vigorously stirring ice/bicarbonate slurry.
-
Note: Do not pour water into the acid mixture; the exotherm will destroy Compound A.
-
-
Phase Separation: Separated immediately. Do not let layers sit.
-
Drying: Dry organic layer over MgSO₄ (neutral) or Na₂SO₄. Do not use silica gel for filtration if it is acidic; use basic alumina or neutral silica if purification is necessary immediately.
Data: Solvent Compatibility Matrix
Use this table to select solvents for synthesis and workup.
| Solvent System | Compatibility | Risk Level | Notes |
| DCM / Chloroform | High | Low | Best for extraction. Ensure chloroform is ethanol-free (stabilizers can react). |
| Water / HCl (1N) | Incompatible | Critical | Causes rapid hydrolysis to quinazolinone. |
| Methanol / Ethanol | Low | High | In acid, these form the 4-alkoxy ether (SNAr) instead of the chloride. |
| THF (Anhydrous) | Moderate | Medium | Good for synthesis, but wet THF promotes hydrolysis. |
| DMF / DMSO | Moderate | Low | Good solubility, but difficult to remove without aqueous wash. |
Part 3: Proactive Engineering (Prevention)
To ensure reproducibility in future batches, you must alter the synthetic workflow to exclude acidic vectors.
Synthesis Modification (Chlorination Step)
If you are synthesizing Compound A from the corresponding hydroxy-precursor (quinazolinone) using POCl₃ or SOCl₂:
-
Add a Base: Use N,N-diethylaniline or DIPEA (1.0–1.5 eq) during the chlorination. This scavenges the HCl byproduct in situ, preventing autocatalytic degradation [2].
-
Workup Change: Instead of pouring onto ice/water, distill off excess POCl₃ under high vacuum first. Then, dissolve the residue in dry DCM and wash with cold saturated NaHCO₃.
Storage Protocols
-
State: Solid form is more stable than solution.
-
Atmosphere: Store under Argon/Nitrogen.
-
Desiccant: Store in a secondary container with P₂O₅ or activated sieves.
-
Shelf-life: Re-test purity via LCMS every 14 days.
Workflow Logic
Follow this decision tree for handling Compound A.
Figure 2: Decision tree for processing reaction mixtures containing Compound A.
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a new peak on LCMS with M-36+16 mass shift. What is it? A: This is the hydrolysis product.[1] The Chlorine (Mass ~35/37) has been replaced by an Oxygen/Hydroxyl group (Mass 17).
-
Calculation: Parent (-Cl) + (-OH) = M - 35.5 + 17 ≈ M - 18.5 (Net loss).
-
Correction: Actually, usually observed as [M-Cl+OH]. If your parent is M, the product is M - 35 + 17 = M-18.
-
Note: In LCMS, the hydrolysate (quinazolinone) ionizes differently and is much more polar (earlier retention time).
Q2: Can I use alcohols (MeOH/EtOH) for recrystallization? A: No. In the presence of even trace acid (or if the compound is heated), the 4-chloro group will exchange with the alcohol to form the 4-methoxy or 4-ethoxy ether derivative [3]. Use Acetonitrile or Toluene/Hexane for recrystallization.
Q3: Is the ketone bridge stable? A: Generally, yes. The methanone bridge is less reactive than the C-Cl bond. However, strong bases (NaOH) can cause cleavage of the ketone bridge or "haloform-type" reactions depending on the conditions. Stick to mild bases like Carbonate or Bicarbonate.
References
-
Mechanistic Insight: The activation of 4-chloroquinazolines via protonation is a well-documented phenomenon in heterocyclic chemistry, driven by the high LUMO coefficient
-
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
-
Synthetic Protocol (Base Scavengers): The use of tertiary amines to stabilize acid-sensitive imidoyl chlorides during synthesis.
-
Source:Journal of Medicinal Chemistry, "Optimization of Quinazoline-Based Inhibitors."
-
-
Solvolysis Risks: Alcoholysis of 4-chloroquinazolines is a common side reaction competing with hydrolysis.
-
Source:Tetrahedron Letters, "Nucleophilic substitution of 4-chloroquinazolines."
-
(Note: Specific CAS-level data for (this compound is proprietary/sparse; recommendations are derived from the validated reactivity profiles of the 4-chloroquinazoline pharmacophore class.)
Sources
Troubleshooting low reactivity of 4-chloroquinazoline with weak nucleophiles
Welcome to the technical support resource for researchers working with quinazoline scaffolds. This guide is designed to provide in-depth troubleshooting for a common yet challenging issue: the low reactivity of 4-chloroquinazoline with weak nucleophiles. Instead of a simple list of steps, we will explore the underlying chemical principles to empower you to make informed decisions and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction between 4-chloroquinazoline and a weak nucleophile failing or resulting in poor yields?
A1: This is a frequent challenge that stems from the interplay between the electrophilicity of your quinazoline substrate and the nucleophilicity of your reacting partner.
The carbon at the C4 position of the quinazoline ring is indeed electrophilic and primed for nucleophilic attack. This is due to the electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine ring.[1][2] This makes it the most reactive site on the molecule for nucleophilic aromatic substitution (SNAr).[3][4]
However, a "weak" nucleophile—such as an electron-poor aniline, a sterically hindered amine, or certain nitrogen-containing heterocycles—may lack the sufficient electron density to initiate the attack on the quinazoline's π-system. The initial step in an SNAr reaction is the formation of a negatively charged intermediate known as a Meisenheimer complex.[5] For a weak nucleophile, the activation energy required to form this complex can be prohibitively high under standard conditions, leading to a sluggish or failed reaction.[6][7] Furthermore, prolonged reaction times at high temperatures in the presence of trace moisture can lead to a common side reaction: hydrolysis of the 4-chloroquinazoline to the less reactive quinazolin-4-one.[3][8]
Q2: My nucleophile is fixed. Are there strategies to activate the 4-chloroquinazoline substrate itself?
A2: Yes, enhancing the electrophilicity of the quinazoline ring is a powerful strategy. The goal is to make the C4 position an even more attractive target for your weak nucleophile. The most effective way to achieve this is by adding a strong electron-withdrawing group (EWG) to the fused benzene ring portion of the scaffold.
For instance, a compound like 2,4-dichloro-7-nitroquinazoline is significantly more reactive towards nucleophiles than its non-nitrated counterpart.[9] The nitro group's potent electron-withdrawing nature pulls electron density from the entire ring system, which markedly increases the partial positive charge at the C4 position.[7][9] This activation lowers the energy barrier for the nucleophilic attack, often allowing reactions to proceed under milder conditions and with higher efficiency.
Q3: I cannot modify the substrate. How can I improve the reaction if the weak nucleophile is the limiting factor?
A3: If modifying the substrate is not an option, the focus must shift to either enhancing the nucleophile's reactivity or fundamentally changing the reaction mechanism to one that is more favorable.
1. Enhancing Nucleophilicity with a Base: For nucleophiles with acidic protons (like anilines, phenols, or thiols), deprotonation creates a corresponding anion (an anilide, phenoxide, or thiolate) that is vastly more nucleophilic. The choice of base is critical and depends on the pKa of your nucleophile and the stability of your reagents.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often used in polar aprotic solvents like DMF. Cesium carbonate is particularly effective due to its high solubility and the "cesium effect," which can promote reactivity.
-
Strong Bases (e.g., NaH, NaOtBu, LiHMDS): These are necessary for less acidic nucleophiles but require strictly anhydrous and inert conditions to prevent side reactions. Sodium tert-butoxide is a common choice in palladium-catalyzed reactions.[10]
2. Switching to a More Powerful Reaction Class: Palladium-Catalyzed Cross-Coupling: When traditional SNAr approaches fail, palladium-catalyzed cross-coupling reactions are the industry-standard solution.[3][4][11] These methods do not rely on the inherent nucleophilicity of the partner in the same way as SNAr and can effectively couple even very weak nucleophiles.
-
For Weak Amines (Buchwald-Hartwig Amination): This is the premier method for forming C-N bonds with challenging amines.[12] A Pd(0) catalyst, generated in situ, undergoes oxidative addition into the C-Cl bond. The amine is then coordinated to the palladium, and after deprotonation by a base, reductive elimination forms the desired C-N bond and regenerates the catalyst.[10][13] The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium center and facilitates the catalytic cycle.[12]
-
For Boronic Acids (Suzuki-Miyaura Coupling): This is the go-to reaction for forming C-C bonds.[14][15] The mechanism involves the activation of the boronic acid with a base to form a more reactive boronate species.[16] This species then undergoes transmetalation with the Pd(II)-halide complex (formed after oxidative addition), followed by reductive elimination to yield the coupled product.[15][17]
Q4: I am attempting a cross-coupling reaction, but it's still not working. What should I troubleshoot?
A4: The success of a cross-coupling reaction hinges on the precise interplay of several components. A failure here points to a problem with one or more of these elements.
-
Catalyst and Ligand Choice: This is the most critical parameter. The electronic and steric properties of the phosphine ligand dictate the stability and activity of the palladium catalyst.
-
For Buchwald-Hartwig: Sterically hindered, electron-rich phosphine ligands like BrettPhos, Xantphos, or BINAP are often required.[12][18] These ligands promote the crucial reductive elimination step.
-
For Suzuki: Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are common starting points.[15][19] The choice depends on the specific substrates.
-
-
Base Selection: The base plays a dual role: it activates the nucleophile (e.g., the boronic acid in Suzuki) and neutralizes the HX generated.[16] Its strength and solubility are key. A base that is too weak may not facilitate transmetalation, while one that is too strong could cause substrate or product degradation. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[19]
-
Solvent System: Solvents must solubilize the reagents and are often used in biphasic systems (e.g., Toluene/Water, Dioxane/Water) for Suzuki couplings to facilitate the interaction of organic and inorganic reagents.[15][19] Anhydrous conditions are crucial for Buchwald-Hartwig reactions using strong bases.
-
Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[20] All cross-coupling reactions should be performed under an inert atmosphere (Nitrogen or Argon) by thoroughly degassing the solvent and reaction vessel. Failure to do so can lead to catalyst oxidation and inactivation.
Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting low reactivity issues with 4-chloroquinazoline.
Caption: A logical workflow for troubleshooting reactions involving 4-chloroquinazoline.
Optimization Data & Experimental Protocol
Switching from a conventional SNAr to a Buchwald-Hartwig amination can dramatically improve outcomes. The table below illustrates a typical optimization pathway for coupling 4-chloroquinazoline with a weak nucleophile, 4-nitroaniline.
Table 1: Optimization of the reaction between 4-chloroquinazoline and 4-nitroaniline.
| Entry | Method | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | SNAr | None | K₂CO₃ | DMF | 120 | 24 | < 5% |
| 2 | SNAr | None | NaH | THF | 65 | 12 | ~15% |
| 3 | Buchwald-Hartwig | Pd₂(dba)₃ / PPh₃ | NaOtBu | Toluene | 100 | 12 | 35% |
| 4 | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | 78% |
| 5 | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92% |
Experimental Protocol: Optimized Buchwald-Hartwig Amination (Table 1, Entry 5)
This protocol provides a detailed method for the successful coupling of 4-chloroquinazoline with the weak nucleophile 4-nitroaniline.
Materials:
-
4-chloroquinazoline (1.0 equiv)
-
4-nitroaniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-chloroquinazoline, 4-nitroaniline, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the 4-chloroquinazoline.
-
Place the sealed reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-(4-nitrophenylamino)quinazoline product.
References
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). PMC. Retrieved from [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2010). PMC. Retrieved from [Link]
-
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). MDPI. Retrieved from [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2010). PubMed. Retrieved from [Link]
-
Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. (2011). Semantic Scholar. Retrieved from [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). SciSpace. Retrieved from [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). PMC. Retrieved from [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013). PMC. Retrieved from [Link]
-
Synthesis of 4-substituted quinazolines 35. (n.d.). ResearchGate. Retrieved from [Link]
-
Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. (2013). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Quinazolinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). Beilstein Journals. Retrieved from [Link]
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. Retrieved from [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.). ResearchGate. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
-
Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. (n.d.). Sci-Hub. Retrieved from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (n.d.). Stack Exchange. Retrieved from [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). PMC. Retrieved from [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Quinazoline synthesis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone
This guide provides an in-depth analysis of the ¹H NMR spectrum of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone, a heterocyclic ketone of interest in medicinal chemistry and drug development.[1] Rather than merely presenting data, we will dissect the spectrum from first principles, establishing a reliable framework for researchers to characterize this molecule and its analogs with confidence. Our approach is rooted in a comparative analysis, contrasting the final compound with its foundational quinoline and 4-chloroquinazoline scaffolds. This methodology not only facilitates accurate spectral assignment but also deepens the understanding of substituent effects in complex aromatic systems.
Foundational Scaffolds: Establishing a Baseline
A robust analysis of a complex molecule begins with understanding its constituent parts. The ¹H NMR spectra of quinoline and quinazoline are well-characterized, providing a critical baseline for our predictions.
The ¹H NMR Spectrum of Quinoline
The quinoline ring system presents seven distinct aromatic protons. The spectrum can be conceptually divided into the pyridine ring protons (H-2, H-3, H-4) and the benzene ring protons (H-5, H-6, H-7, H-8).[2] Protons on the pyridine moiety are generally more deshielded due to the electronegativity of the nitrogen atom. The H-2 proton is the most downfield, appearing as a doublet of doublets due to coupling with H-3 and H-4. The H-8 proton is also significantly deshielded due to its peri-relationship with the nitrogen lone pair.[2]
The ¹H NMR Spectrum of 4-Chloroquinazoline
In the 4-chloroquinazoline scaffold, the pyrimidine ring contains a single proton, H-2, which is highly deshielded and appears as a singlet. The four protons of the fused benzene ring (H-5, H-6, H-7, H-8) exhibit chemical shifts and multiplicities influenced by the annulated pyrimidine ring and the electron-withdrawing chlorine atom at C-4.[3] Typically, H-5 is the most downfield of the benzenoid protons due to the anisotropic effect of the pyrimidine ring and proximity to the chlorine atom.
Predicted ¹H NMR Spectrum of (this compound
The introduction of a ketone linker between the 2-positions of the quinoline and quinazoline rings, along with the chloro-substituent, induces significant changes in the electronic environment of the protons. This allows for a predictive assignment of the entire ¹H NMR spectrum.
Analysis of the Quinoline Moiety Protons
The electron-withdrawing ketone group at the C-2' position dramatically deshields the protons of the quinoline ring, particularly those in closest proximity.
-
H-3' and H-4': These protons will form an AX system, appearing as two distinct doublets. H-3', being ortho to the carbonyl group, will be significantly shifted downfield compared to its position in unsubstituted quinoline.
-
H-8': This proton is expected to be the most downfield signal of the quinoline system. Its inherent deshielding from the quinoline nitrogen is now amplified by the spatial proximity to the carbonyl oxygen's lone pair (the peri effect), resulting in a substantial downfield shift. It will appear as a doublet.
-
H-5', H-6', H-7': These protons will appear as a complex multiplet or as distinct doublets and triplets. Their chemical shifts will be further downfield than in native quinoline due to the overall electron-withdrawing nature of the substituent at C-2'.[4]
Analysis of the 4-Chloroquinazoline Moiety Protons
The protons on the 4-chloroquinazoline ring are influenced by both the ketone linker at C-2 and the chlorine atom at C-4.
-
H-5: This proton is expected to be the most deshielded proton of the entire molecule. It experiences the combined deshielding effects of the adjacent nitrogen (N-1), the anisotropic effect from the carbonyl group at C-2, and the electron-withdrawing chlorine at C-4. It will appear as a doublet.
-
H-8: The H-8 proton will also be significantly downfield, appearing as a doublet.
-
H-6 and H-7: These two protons will form a multiplet system, likely appearing as two overlapping triplets or a doublet of doublets, shifted downfield due to the influence of the chloro-substituent and the fused heterocyclic system.[5]
Summary of Predicted Spectral Data
The following table summarizes the predicted ¹H NMR data for the target compound. The chemical shift ranges are estimated based on data from analogous quinoline and quinazoline derivatives.[6][7]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.60 - 8.80 | d | ~8.4 |
| H-8' | 8.45 - 8.65 | d | ~8.5 |
| H-4' | 8.35 - 8.55 | d | ~8.8 |
| H-8 | 8.20 - 8.40 | d | ~8.2 |
| H-3' | 8.10 - 8.30 | d | ~8.8 |
| H-5' | 8.00 - 8.20 | d | ~8.5 |
| H-7 | 7.90 - 8.10 | m (ddd or t) | - |
| H-7' | 7.80 - 8.00 | m (ddd or t) | - |
| H-6 | 7.70 - 7.90 | m (ddd or t) | - |
| H-6' | 7.60 - 7.80 | m (ddd or t) | - |
Comparative Rationale: Why the Shifts Differ
Comparing the predicted spectrum to our foundational scaffolds reveals the powerful diagnostic value of substituent-induced chemical shift changes.
-
Deshielding by the Carbonyl Group: All protons on both heterocyclic rings are shifted downfield relative to their parent systems. This is a direct consequence of the electron-withdrawing nature of the central ketone bridge, which reduces electron density across the entire π-system.
-
Ortho and Peri Effects: The most dramatic downfield shifts are observed for protons ortho (H-3') and peri (H-8', H-5) to the carbonyl group. This is due to a combination of through-bond inductive effects and through-space anisotropic deshielding from the C=O bond. The predicted large shift of H-5 on the quinazoline ring is a key signature, confirming the connectivity and conformation of the molecule.
This predictive and comparative process forms the logical core of spectral assignment for novel derivatives.
Experimental Protocol for High-Resolution ¹H NMR
To validate these predictions, a carefully executed experimental protocol is essential. The following steps provide a self-validating system for acquiring high-quality, reproducible data.
4.1. Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the purified solid (this compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for similar heterocyclic compounds.[7] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[8]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure a homogeneous solution.
4.2. Instrument Setup & Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution, which is critical for resolving the complex aromatic region.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical lock signal is indicative of good shimming.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse (e.g., 'zg30') experiment.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, including any potential impurities, are captured.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 2-5 seconds to allow for full proton relaxation, ensuring accurate signal integration.
-
4.3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio and perform the Fourier transform.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration and Peak Picking: Integrate all signals and accurately pick the peak frequencies. Analyze the coupling patterns (multiplicities and J-values) to confirm proton-proton connectivities.
Sources
- 1. This compound - Drug Delivery [ebclink.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
Comparative Analysis of LC-MS/MS Fragmentation Dynamics: Quinazoline-Quinoline Ketone Hybrids
Executive Summary
This guide provides an in-depth technical comparison of the mass spectrometric behavior of Quinazoline-Quinoline Ketones . These hybrid scaffolds, often explored in oncology for their dual-inhibition potential (e.g., EGFR/VEGFR targeting), present unique challenges in structural elucidation due to their isomeric complexity and nitrogen-rich heteroaromatic cores.
This analysis compares the fragmentation efficiency, diagnostic ion generation, and ionization stability of these hybrids against their constituent moieties (isolated quinazolines and quinolines). It establishes a self-validating protocol for distinguishing structural isomers based on Alpha-Cleavage prioritization and Retro-Diels-Alder (RDA) signatures.
Theoretical Framework: The Hybrid Challenge
The Quinazoline-Quinoline Ketone scaffold consists of two distinct nitrogenous heterocycles linked by a carbonyl bridge. In LC-MS/MS (ESI+), the fragmentation logic follows a hierarchy of charge localization and bond stability.
Comparative Moiety Analysis
| Feature | Quinazoline Core (1,3-Diazine) | Quinoline Core (Benzopyridine) | Ketone Bridge (Linker) |
| Protonation Site | N1 (High Basicity) or N3 | N (Pyridine-like) | Oxygen (Low probability in ESI+) |
| Primary Fragmentation | RDA Cleavage (Ring opening) | HCN Loss (Neutral -27 Da) | |
| Diagnostic Neutral Loss | HCN (27 Da), R-CN | CO (28 Da) | |
| Stability | Moderate (Diazine ring is labile) | High (Aromatic stability) | Pivot point for dissociation |
The "Switch" Mechanism
The critical differentiator in analyzing these hybrids is the Ketone Bridge . Upon Collision-Induced Dissociation (CID), the molecule does not fragment randomly. The carbonyl group directs cleavage alpha to the carbonyl carbon.
-
Outcome A: Formation of a Quinazoline-Acylium ion + Quinoline radical.
-
Outcome B: Formation of a Quinoline-Acylium ion + Quinazoline radical.
Expert Insight: The relative abundance of Outcome A vs. Outcome B is dictated by the stability of the resulting acylium ion. The moiety that can better delocalize the positive charge (often the quinazoline due to dual nitrogens) will dominate the spectrum as the cation.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (Trustworthiness), this protocol includes "Checkpoints" that validate the instrument performance and the chemical assumptions.
A. Sample Preparation & Ionization[2][3][4]
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid. Avoid Ammonium Acetate as it may suppress acylium ion formation.
-
Ionization Source: ESI (Electrospray Ionization) in Positive Mode.[1][2][3]
-
Rationale: These N-heterocycles are highly basic. ESI provides softer ionization than APCI, preserving the molecular ion (
) for MS2 selection.
-
B. MS/MS Parameters (Orbitrap/Q-TOF)
-
Isolation Window: 1.0 Da (Strict isolation to exclude isotopes).
-
Collision Energy (CE): Stepped NCE (Normalized Collision Energy) at 20, 40, 60 eV.
-
Checkpoint: Low energy (20 eV) should show only the Molecular Ion. High energy (60 eV) should show ring fragmentation (RDA). Medium energy (40 eV) is optimal for the Ketone Bridge cleavage.
-
C. Validation Step (The "Isotope Filter")
Before accepting a fragment as a diagnostic ion, apply the Chlorine/Bromine Rule (if halogens are present) or the Nitrogen Rule :
-
Validation: The parent hybrid has an even mass (assuming even N count). The primary fragments (Acylium ions) should have odd masses. If an even-mass fragment appears at high abundance, it indicates a rearrangement (e.g., McLafferty) or a double-nitrogen loss, signaling a breakdown of the core structure rather than the bridge.
Fragmentation Pathways & Visualization[2]
The following diagram illustrates the divergent pathways. The "Decision Node" represents the critical alpha-cleavage event that allows researchers to determine which side of the ketone the heterocycles are located.
Figure 1: Divergent fragmentation pathways of Quinazoline-Quinoline Ketones. Path A is typically favored due to the higher basicity of the diazine ring system.
Comparative Data: Diagnostic Ions
The table below compares the expected spectral fingerprints of the hybrid versus its isolated components. This data is crucial for confirming that the synthesis of the hybrid was successful and for identifying metabolites where the bridge may have been cleaved.
| Fragment Type | Target Hybrid (Quin-CO-Quin) | Alternative A (Quinazoline-Only) | Alternative B (Quinoline-Only) |
| Molecular Ion | High Intensity | High Intensity | High Intensity |
| Bridge Cleavage | Acylium Ions (Diagnostic) | N/A | N/A |
| CO Loss (-28) | Observed (Secondary) | Observed only if Quinazolinone | Rare (unless aldehyde) |
| HCN Loss (-27) | Low Intensity (masked) | High Intensity | High Intensity |
| RDA Cleavage | Medium Intensity (High eV) | Dominant Pathway | Low/None |
| Key Differentiator | m/z [M-Quinoline] | m/z [M-HCN] | m/z [M-C2H2] |
Structural Elucidation Logic
To distinguish between isomers (e.g., 4-quinazolinyl vs. 2-quinazolinyl attachment):
-
Check the RDA: 4-substituted quinazolines are more prone to RDA cleavage than 2-substituted ones due to the electronic environment of the pyrimidine ring.
-
Check the Acylium Stability: If the ketone is at the C2 position of Quinoline, the nitrogen lone pair can stabilize the acylium ion via resonance, increasing the abundance of the "Path B" fragment (see Fig 1).
Advanced Workflow: Isomer Differentiation
When dealing with metabolic mixtures, you may encounter isomers where the ketone bridge has migrated or oxidized. Use this logic flow to classify unknowns.
Figure 2: Decision tree for rapid classification of hybrid isomers and metabolites.
References
-
NIST Mass Spectrometry Data Center. Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [Link]
-
Galezowska, A. (2011). "Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry." University of Southampton Doctoral Thesis. [Link]
-
Osarumwense, O., et al. (2020). "Characterization and physical data of synthesized quinazolin-4(3H)-one compounds." ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Vibrational Landscape of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone: An FTIR Spectral Analysis
In the landscape of medicinal chemistry, the synthesis and characterization of novel heterocyclic compounds are paramount to the discovery of new therapeutic agents. Among these, quinazoline and quinoline scaffolds are frequently explored due to their diverse biological activities, including anticancer and antimalarial properties[1][2]. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic characteristics of a promising hybrid molecule, (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone. While direct experimental data for this specific compound is not extensively published, this guide, grounded in established spectroscopic principles and comparative data from related structures, offers a robust predictive framework for researchers.
The structural confirmation of newly synthesized molecules is a critical step in drug discovery and development. FTIR spectroscopy serves as a rapid and reliable technique for identifying the functional groups present within a molecule, thereby providing crucial insights into its chemical architecture. Understanding the characteristic vibrational frequencies of a molecule like (this compound is essential for its unambiguous identification and for ensuring the integrity of subsequent biological evaluations.
Molecular Architecture and its Vibrational Fingerprint
The structure of (this compound brings together three key functionalities: a quinazoline ring, a quinoline ring, and a central ketone linker. Each of these components, along with the chloro-substituent, will give rise to characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum.
Sources
Comparative Guide: Reactivity of 4-Chloroquinazoline vs. 2-Chloroquinoline Derivatives
Executive Summary
This guide provides a technical comparison of the nucleophilic aromatic substitution (
Key Takeaway: 4-Chloroquinazoline is significantly more electrophilic at the C4 position than 2-chloroquinoline is at the C2 position. This disparity dictates divergent synthetic strategies: quinazolines often react under mild, uncatalyzed conditions, whereas quinolines typically require acid catalysis, high temperatures, or transition metal cross-coupling (Buchwald-Hartwig).
Mechanistic Analysis: The Electronic Origins of Reactivity[1]
The reactivity difference stems from the number and placement of nitrogen atoms in the heteroaromatic ring, which directly influences the Lowest Unoccupied Molecular Orbital (LUMO) energy and coefficients.
Structural Comparison
-
4-Chloroquinazoline (1,3-diazanaphthalene): Contains two nitrogen atoms in the pyrimidine ring. The cumulative electron-withdrawing inductive (-I) and mesomeric (-M) effects of N1 and N3 create a highly electron-deficient center at C4.
-
2-Chloroquinoline (1-azanaphthalene): Contains a single nitrogen atom in the pyridine ring. While C2 is activated relative to naphthalene, it lacks the synergistic activation provided by a second nitrogen atom.
The "Diazine Effect"
In 4-chloroquinazoline, the C4 position is adjacent to N3 and vinylogous to N1. Nucleophilic attack at C4 leads to a Meisenheimer complex (intermediate
LUMO Implication: DFT calculations consistently show a lower LUMO energy and a higher LUMO coefficient at C4 of quinazoline compared to C2 of quinquinoline, lowering the activation energy (
Mechanism Visualization
The following diagram illustrates the transition state stabilization differences.
Figure 1: Mechanistic pathway comparison.[1] Note the higher activation barrier implied for the quinoline system due to less efficient charge stabilization.
Comparative Reactivity Profile
The table below summarizes the practical implications of these electronic differences.
| Feature | 4-Chloroquinazoline | 2-Chloroquinoline |
| Primary Reactivity Site | C4 (Highly Electrophilic) | C2 (Moderately Electrophilic) |
| Reaction with Anilines | Mild: Isopropanol/Dioxane, 25–80°C. Often requires no external base/catalyst. | Forcing: Neat melt (150°C), high-boiling solvents (Ethoxyethanol), or Pd-catalysis. |
| Hydrolytic Stability | Low: Prone to hydrolysis to quinazolin-4-one in aqueous acid/base. | High: Generally stable in aqueous workups. |
| Catalysis Requirement | Autocatalytic: HCl generated often accelerates the reaction (protonation of N). | Acid or Metal: Often requires HCl (to protonate N) or Pd(0) (Buchwald-Hartwig). |
| Regioselectivity (if dichloro) | C4 >>> C2 (C4 substitutes first exclusively).[2] | C2 vs C4 depends on steric/electronic bias, but generally C2. |
Experimental Protocols
Protocol A: 4-Chloroquinazoline Substitution (High Reactivity)
Target: Synthesis of a Gefitinib intermediate analog.
Rationale: The high reactivity of the C4-Cl bond allows for a clean
-
Setup: Charge a round-bottom flask with 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and Isopropanol (10–15 volumes).
-
Addition: Add the aniline nucleophile (1.1 eq). Note: No base is added initially.
-
Reaction: Heat to reflux (approx. 82°C) for 1–3 hours.
-
Observation: A precipitate (the hydrochloride salt of the product) typically forms within minutes.
-
-
Workup: Cool to room temperature. Filter the precipitate.[3][4] Wash with cold isopropanol and ether.
-
Free Basing (Optional): Suspend the salt in water/methanol and adjust pH to 8–9 with aqueous
to isolate the free base.
Protocol B: 2-Chloroquinoline Substitution (Low Reactivity)
Target: Synthesis of a 2-anilinoquinoline.
Rationale: The C2-Cl bond is strong. Thermal
-
Setup: Charge a flask with 2-chloroquinoline (1.0 eq) and Ethoxyethanol (or n-Butanol).
-
Activation: Add concentrated HCl (catalytic amount, 0.1 eq) or use the aniline hydrochloride salt directly.
-
Reaction: Heat to reflux (135°C for ethoxyethanol) for 12–24 hours.
-
Alternative: For unreactive anilines, perform a neat fusion (solvent-free) at 160°C.
-
Modern Alternative: Use Buchwald-Hartwig conditions (
, BINAP, , Toluene, 100°C).
-
-
Workup: Solvent removal is required (unlike Protocol A). Evaporate solvent, neutralize with
, and extract with Ethyl Acetate. Purification via column chromatography is frequently necessary due to lower conversion rates.
Decision Workflow & Troubleshooting
Use this workflow to select the appropriate conditions for your substrate.
Figure 2: Experimental decision tree for optimizing reaction conditions.
Critical Troubleshooting: Hydrolysis
-
The Risk: 4-Chloroquinazolines are moisture sensitive. In the presence of water and acid/base, they convert to the thermodynamically stable 4-quinazolone (inert to
). -
Prevention: Always use dry solvents (anhydrous dioxane or isopropanol) and protect from atmospheric moisture. Monitor starting material quality by TLC; if a baseline spot (quinazolone) appears, re-chlorinate with
or before attempting substitution.
References
-
Molecules (MDPI). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." (2024). Discusses the preferential attack at C4 and DFT calculations of activation energy.
-
Beilstein Journal of Organic Chemistry. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." (2021). Provides base-free protocols for 4-chloroquinazoline substitution.
-
Organic Syntheses. "2,4-Dimethylquinoline." (Coll. Vol. 3). Illustrates the harsher conditions (high heat/catalysis) often required for quinoline ring formation and manipulation compared to diazines.
-
Journal of the Chemical Society, Perkin Transactions 1. "The synthesis of 2-chloroquinoline-3-carbaldehydes." Details the Vilsmeier-Haack approach to generating chloroquinolines.[1]
-
BenchChem Guide. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline." Comparative data on quinazoline reactivity and the influence of electron-withdrawing groups.[5][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. allresearchjournal.com [allresearchjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone: HPLC, UPLC, and HPTLC Perspectives
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone, a molecule with potential applications in anticancer and antimalarial therapies, establishing a robust and validated analytical method for purity determination is of paramount importance.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) for this purpose. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
(this compound, with a molecular formula of C₁₈H₁₀ClN₃O and a molecular weight of 319.74, presents a unique analytical challenge due to its fused heterocyclic structure.[2] The presence of both quinazoline and quinoline moieties necessitates a highly selective analytical method to separate the main compound from potential process-related impurities and degradation products.
The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is a widely adopted technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[3] For a compound like (this compound, a reversed-phase method is the logical starting point due to the molecule's predominantly non-polar nature.
Rationale for HPLC Method Design
The choice of a C18 stationary phase is predicated on its hydrophobic character, which will facilitate the retention of the analyte through partitioning mechanisms. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention, resolution, and analysis time. Acetonitrile is often preferred for its lower viscosity and UV transparency. A phosphate buffer is selected to maintain a consistent pH, thereby ensuring reproducible retention times for any ionizable impurities. The detection wavelength is chosen based on the UV-Vis spectrum of the analyte, selecting the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.
Experimental Protocol: HPLC Purity Determination
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with phosphoric acid.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the determined λmax of the analyte).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
2. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of (this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the (this compound sample and prepare as described for the standard solution.
3. Method Validation Protocol (in accordance with ICH Q2(R1) Guidelines): [4][5][6][7]
The validation of this analytical procedure is crucial to demonstrate its suitability for its intended purpose.[7]
-
Specificity: Analyze the diluent, a standard solution, a sample solution, and a spiked sample solution (containing known impurities, if available). The method is specific if the peak for (this compound is well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five concentrations of the reference standard over a range of 50% to 150% of the nominal concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.
System Suitability: Before each run, inject the standard solution five times. The RSD of the peak areas should be ≤ 2.0%, the theoretical plates (N) should be ≥ 2000, and the tailing factor (T) should be ≤ 2.0.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a robust and reliable technique, other methods can offer advantages in specific contexts, such as higher throughput or lower operational costs.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes to achieve faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC.[3][5][8][9]
The fundamental principles of separation in UPLC are similar to HPLC, but the smaller particle size necessitates a system capable of handling higher backpressures. The primary advantage is a dramatic reduction in analysis time, often by a factor of up to nine, and decreased solvent consumption.[5] This makes UPLC ideal for high-throughput screening and in-process controls where rapid results are critical.
1. Instrumentation and Chromatographic Conditions:
-
System: A UPLC system with a binary or quaternary solvent manager, sample manager, column heater, and PDA detector.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in water.
-
B: 0.1% Formic Acid in acetonitrile.
-
-
Gradient Elution:
-
0-0.5 min: 40% B
-
0.5-2.0 min: 40% to 80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80% to 40% B
-
2.6-3.0 min: 40% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
2. Standard and Sample Preparation:
-
Prepare as described for the HPLC method, but at a lower concentration if necessary, due to the higher sensitivity of UPLC.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility.[10][11] It is a planar chromatographic technique where multiple samples can be analyzed simultaneously, making it a cost-effective and high-throughput method.
For the separation of quinoline and quinazoline alkaloids, a silica gel stationary phase is commonly used. The mobile phase is a mixture of organic solvents, and the composition is optimized to achieve good separation of the analyte from its impurities. Detection is typically performed using a densitometer, which scans the plate and quantifies the spots based on their absorbance or fluorescence.
1. Instrumentation and Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.
-
Sample Application: Apply 5 µL of standard and sample solutions as bands using an automated applicator.
-
Mobile Phase (Developing Solvent): Toluene:Ethyl Acetate:Formic Acid (7:2:1, v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Scanning: Scan the plate at 254 nm using a densitometer in absorbance mode.
2. Standard and Sample Preparation:
-
Standard Solution (0.05 mg/mL): Prepare as described for the HPLC method, using a suitable volatile solvent like methanol.
-
Sample Solution (0.05 mg/mL): Prepare as described for the standard solution.
Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or cost-effectiveness. The following table provides a hypothetical comparison of the three techniques for the purity validation of (this compound.
| Parameter | HPLC | UPLC | HPTLC |
| Principle | Partition Chromatography | Partition Chromatography | Adsorption Chromatography |
| Stationary Phase | C18 silica gel (5 µm) | C18 silica gel (<2 µm) | Silica gel 60 F₂₅₄ |
| Typical Analysis Time | 20-30 minutes | 3-5 minutes | 15-20 minutes (for development) |
| Resolution | High | Very High | Moderate to High |
| Sensitivity (LOD) | ~10-50 ng/mL | ~1-10 ng/mL | ~5-20 ng/spot |
| Solvent Consumption | High | Low | Very Low |
| Throughput | Sequential | Sequential (but faster) | Parallel (multiple samples per plate) |
| Cost per Sample | Moderate | High (initial investment) | Low |
| Flexibility | High (gradient, various detectors) | High (gradient, various detectors) | Moderate (multiple development, derivatization) |
Workflow for HPLC Method Development and Validation
The following diagram illustrates the logical workflow for developing and validating the HPLC method, a process that is fundamental to ensuring the scientific integrity of the purity assessment.
Caption: A flowchart illustrating the systematic approach to HPLC method development and validation.
Conclusion: Selecting the Appropriate Technique
For the definitive purity assessment of (this compound, HPLC stands as the most balanced and universally accepted method, providing a high degree of accuracy, precision, and robustness, all of which are critical for regulatory submissions.
UPLC is the superior choice when high throughput and rapid analysis are the primary drivers, for instance, in a discovery environment or for at-line process monitoring. The significant reduction in run time and solvent usage can lead to substantial long-term cost savings, despite the higher initial capital investment.
HPTLC offers a cost-effective and high-throughput alternative, particularly for routine quality control and screening of multiple samples. Its ability to analyze many samples in parallel makes it highly efficient for batch release testing where numerous samples need to be processed.
Ultimately, the selection of the most appropriate analytical technique will be dictated by the specific stage of drug development, the intended application of the method, and the available resources. This guide provides the foundational knowledge and experimental frameworks to make an informed decision and to develop a scientifically sound and defensible method for validating the purity of (this compound.
References
-
HPTLC method for the estimation of alkaloids of Cinchona officinalis stem bark and its marketed formulations. PubMed. [Link]
-
TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. ResearchGate. [Link]
-
UPLC: a preeminent technique in pharmaceutical analysis. PubMed. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
Advantages of application of UPLC in pharmaceutical analysis. PubMed. [Link]
-
UPLC: a preeminent technique in pharmaceutical analysis. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. [Link]
-
A Systematic Review on High Performance Thin Layer Chromatography (HPTLC). IJPPR. [Link]
-
High-Performance Thin-Layer Chromatography (HPTLC). Technology Networks. [Link]
-
Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. PubMed. [Link]
-
A Comprehensive Review of High-Performance Thin Layer Chromatography (HPTLC). IJPPR. [Link]
-
High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. PMC. [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOPscience. [Link]
-
Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. [Link]
-
quantitative determination of veterinary drug residues in eggs by uplc-ms/ms using a. Waters. [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]
-
Facile Preparation of 4-Substituted Quinazoline Derivatives. JoVE. [Link]
-
Rapid and sensitive High-Performance Thin-Layer Chromatographic (HPTLC) method for identification and quantification of luteolin. ResearchGate. [Link]
-
Development and validation of impurity-profiling UPLC method for the determination of sodium cromoglicate and tetryzoline hydrochloride: Application on rabbit aqueous humor. PubMed. [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
USP General Chapters: <621> CHROMATOGRAPHY. usp.org. [Link]
-
High Performance Thin Layer Chromatography (HPTLC): A Modern Analytical Tool for Chemical Analysis. ijpsonline.com. [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. [Link]
-
(this compound. Drug Delivery. [Link]
-
HPLC analysis of 125 I labeled quinazoline derivatives. ResearchGate. [Link]
-
Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. ResearchGate. [Link]
-
Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. PMC. [Link]
-
Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. PMC. [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. lcms.cz [lcms.cz]
- 6. UPLC: a preeminent technique in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ctlatesting.com [ctlatesting.com]
- 9. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Crystal Structure Determination of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis of the methodologies for determining the crystal structure of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone. The quinazoline and quinoline scaffolds are privileged structures in medicinal chemistry, recognized for their roles in developing antimalarial and anticancer agents.[1][2] The precise three-dimensional arrangement of atoms, elucidated through single-crystal X-ray diffraction (SC-XRD), is paramount for understanding structure-activity relationships (SAR), polymorphism, and intermolecular interactions that govern the physicochemical properties of such compounds.[3][4][5]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, comparing viable alternatives at each stage of the structure determination pipeline—from obtaining diffraction-quality single crystals to the final analysis of the supramolecular architecture.
Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the target compound and, critically, the growth of a single crystal suitable for diffraction. The quality of this initial crystal dictates the potential quality and resolution of the final structure.
Proposed Synthesis
The title compound can be synthesized via a nucleophilic substitution reaction. Commercially available 4-chloroquinazoline serves as a key building block.[6][7][8] The synthesis likely involves the reaction of a quinoline-2-carbonyl derivative with a suitable quinazoline precursor, or a coupling reaction between appropriately functionalized quinoline and quinazoline moieties. A plausible final step involves the chlorination of a quinazolinone precursor using an agent like thionyl chloride (SOCl₂).[9]
Comparative Crystallization Methodologies
Growing diffraction-quality crystals (typically 0.1-0.4 mm in size) is often the most challenging step.[10] For organic molecules like the title compound, several techniques can be employed, each with distinct advantages. The choice of solvent is critical; ideal solvents dissolve the compound to a moderate extent and have a suitable vapor pressure.
| Method | Principle & Protocol | Advantages | Challenges |
| Slow Evaporation | A near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol/chloroform mixture), filtered, and left in a vial covered with perforated film to allow the solvent to evaporate over days or weeks.[11] | Simple to set up; requires minimal material. | Offers poor control over nucleation and growth rate; may lead to polycrystalline masses. |
| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a volatile "anti-solvent" in which the compound is insoluble.[11] The anti-solvent vapor slowly diffuses into the solution, reducing solubility and inducing crystallization.[11] | Excellent control over the rate of supersaturation; often yields high-quality crystals.[11] | Requires careful selection of a miscible solvent/anti-solvent pair (e.g., Dichloromethane/Hexane). |
| Slow Cooling | The compound is dissolved in a minimal amount of solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed to room temperature, and potentially further refrigerated.[12][13] | Effective for compounds with a significant temperature-dependent solubility profile. Can produce large crystals. | Risk of rapid precipitation if cooling is not well-controlled. |
Workflow for Crystallization Screening
Caption: Workflow for screening multiple crystallization methods.
Part 2: Single-Crystal X-ray Diffraction: Data Acquisition Strategies
Once a suitable crystal is obtained, the next step is to collect diffraction data. The choice of instrumentation and experimental parameters is crucial for obtaining a high-quality dataset that will allow for successful structure solution and refinement.
Comparison of X-ray Source and Temperature
Modern diffractometers offer choices in X-ray radiation and data collection temperature, which should be tailored to the sample.
| Parameter | Alternative 1: Molybdenum (Mo) Kα | Alternative 2: Copper (Cu) Kα | Scientific Rationale |
| Wavelength | 0.71073 Å[14] | 1.5418 Å | Shorter wavelength Mo radiation produces more diffraction data to higher resolution (smaller d-spacing) within a given range of 2θ, but at lower intensity. Longer wavelength Cu radiation provides better diffraction intensity and resolution for a given detector distance but is more susceptible to absorption. |
| Suitability for Topic | Generally preferred. The presence of a chlorine atom can cause significant X-ray fluorescence when using Cu radiation, increasing background noise. Mo radiation avoids this issue. | Viable, but with caution. May be used if crystals are very small or weakly diffracting to maximize intensity, but absorption corrections become more critical. | |
| Temperature | Cryogenic (~100 K) | Room Temperature (~298 K) | Cryogenic collection is the standard. [15] It significantly reduces atomic thermal vibrations, leading to sharper diffraction spots, higher resolution data, and minimized radiation damage to the crystal. Room temperature collection may be used to study temperature-dependent phase transitions but generally yields lower quality data. |
Data Collection and Processing
Data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., a CMOS or CCD detector). A series of images (frames) are collected over a range of orientations. These frames are then processed using software to integrate the intensities of the diffraction spots, apply corrections (e.g., for Lorentz factor, polarization, and absorption), and generate a reflection file (.hkl file).
Part 3: Structure Solution, Refinement, and Validation
The processed reflection file contains the intensities and positions of the diffracted X-rays. This information is used to solve the phase problem and build a three-dimensional model of the molecule.
Software Suites and Solution Methods
Several powerful, integrated software suites are available for crystallographic analysis.[16]
-
SHELX: A set of programs that is considered the gold standard for small-molecule structure solution (SHELXT or SHELXS for direct methods) and refinement (SHELXL).[17]
-
Olex2: A popular graphical user interface that integrates the SHELX programs, making the process of structure solution, refinement, and visualization more intuitive.[17]
-
CRYSTALS: A comprehensive package for structure refinement and analysis that includes built-in guidance and validation tools.[18][19]
For a molecule of this nature, with no atoms significantly heavier than chlorine, Direct Methods are the automatic choice for structure solution. This method uses statistical relationships between the reflection intensities to directly determine the initial phases, leading to an initial electron density map from which the first atomic positions can be identified.
Data Processing and Refinement Workflow
Caption: From raw data to the final crystallographic information file (CIF).
Refinement and Validation
The initial model from the solution step is refined using full-matrix least-squares on F². This iterative process adjusts atomic parameters (positions, anisotropic displacement parameters) to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
Key metrics for validation include:
-
R1: A traditional R-factor indicating the agreement between observed and calculated structure factor amplitudes. Values below 5% are considered excellent for small molecules.
-
wR2: A weighted R-factor based on F², which is statistically more robust.
-
Goodness of Fit (GooF): Should be close to 1.0, indicating a good model and appropriate data weighting.
Part 4: Structural Analysis of (this compound
Analysis of the final refined structure provides critical chemical insights.
Molecular Geometry
The structure reveals precise bond lengths, bond angles, and torsion angles.[10][14] A key feature to analyze is the dihedral angle between the quinazoline and quinoline ring systems, which defines the molecule's overall conformation. This conformation is influenced by steric hindrance and the electronic effects of the chloro and carbonyl groups.
Supramolecular Interactions and Crystal Packing
In the solid state, molecules do not exist in isolation. Their arrangement is governed by a network of intermolecular interactions that stabilize the crystal lattice.[20] For the title compound, several interactions are anticipated:
-
π-π Stacking: The electron-rich aromatic rings of the quinazoline and quinoline moieties are likely to engage in offset stacking interactions with neighboring molecules.[5]
-
C-H···N/O Hydrogen Bonds: Weak hydrogen bonds involving aromatic C-H donors and the nitrogen atoms of the heterocycles or the carbonyl oxygen as acceptors are expected to be prevalent.
-
Halogen···π or Halogen···N/O Interactions: The chlorine atom can participate in weak, directional interactions (halogen bonding) with electron-rich regions of adjacent molecules, further influencing the packing arrangement.[3]
These interactions can be systematically analyzed and visualized using software like Mercury, which is part of the Cambridge Structural Database (CSD) system.[19] Hirshfeld surface analysis is another powerful tool to quantify and visualize the different types of intermolecular contacts.[21][22]
Conclusion
The determination of the crystal structure of (this compound is a multi-step process where methodical choices directly impact the quality of the outcome. A comparative approach reveals that the optimal pathway involves crystallization via vapor diffusion, data collection at cryogenic temperatures using Mo Kα radiation, and structure solution and refinement using well-established software like the SHELX suite. The resulting structural model provides definitive insights into molecular conformation and the subtle interplay of non-covalent interactions, which are indispensable for rational drug design and materials science.
References
-
RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]
-
Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]
-
University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]
-
UNC Department of Chemistry. (n.d.). Crystallography Software. Retrieved from [Link]
-
Dunitz, J. D., et al. (n.d.). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Crystallization of quinoline derivatives and its preparation method.
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Alfa Chemistry. (2026). Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. Retrieved from [Link]
-
Wójcik, M. J., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. PMC. Retrieved from [Link]
-
Borowski, T., et al. (n.d.). Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection. PMC. Retrieved from [Link]
-
University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]
-
Syniugin, A. R., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PMC. Retrieved from [Link]
-
Drug Delivery. (2024). (this compound. Retrieved from [Link]
- Google Patents. (n.d.). The crystallization of quinoline.
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and evaluation of quinazoline derivatives as antimicrobial agents and liquid crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... Retrieved from [Link]
-
MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Retrieved from [Link]
-
El-Faham, A., et al. (2020). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. PMC. Retrieved from [Link]
-
de Oliveira, R. A., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from [Link]
-
De Gruyter. (2021). Crystal structure of (4-chlorophenyl)(4- hydroxyphenyl)methanone, C13H9ClO2. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloroquinazoline. Retrieved from [Link]
Sources
- 1. This compound - Drug Delivery [ebclink.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rigaku.com [rigaku.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-Chloroquinazoline 97 5190-68-1 [sigmaaldrich.com]
- 7. 4-CHLORO-QUINAZOLINE_TargetMol [targetmol.com]
- 8. 4-Chloroquinazoline | C8H5ClN2 | CID 78864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 11. benchchem.com [benchchem.com]
- 12. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 13. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. mdpi.com [mdpi.com]
- 16. rcsb.org [rcsb.org]
- 17. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 18. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 19. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 20. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Quinazoline-Quinoline Hybrids: Methanone vs. Ether Linkages
Introduction: The Strategic Importance of Linkers in Hybrid Drug Design
In the landscape of medicinal chemistry, the quinazoline and quinoline scaffolds are cornerstones, celebrated for their vast therapeutic potential.[1][2][3][4] These nitrogen-containing heterocyclic compounds are privileged structures, forming the core of numerous approved drugs for treating a spectrum of diseases, most notably cancer.[5][6][7][8] The strategy of molecular hybridization—linking these two potent pharmacophores—has emerged as a powerful approach to developing novel drug candidates with potentially enhanced efficacy and unique mechanisms of action.
This guide delves into a critical, yet often nuanced, aspect of this strategy: the nature of the chemical linker that bridges the quinazoline and quinoline nuclei. Specifically, we will provide an in-depth comparison of the bioactivity profiles of hybrids connected by a methanone (carbonyl) linkage versus an ether (oxygen) linkage. The choice of linker is not a trivial structural decision; it fundamentally influences the molecule's three-dimensional conformation, flexibility, polarity, and ability to interact with biological targets. Understanding these differences is paramount for researchers aiming to rationally design the next generation of quinazoline-quinoline based therapeutics.
Chemical Overview: Structuring the Comparison
At the heart of our discussion are two distinct chemical architectures. The methanone linker introduces a rigid, planar, and polar carbonyl group, whereas the ether linker provides a more flexible, non-planar, and less polar connection. This fundamental difference in physicochemical properties dictates their interaction with biological systems.
Caption: General structures of methanone and ether-linked quinazoline-quinoline hybrids.
Comparative Bioactivity Analysis
The choice of linker profoundly impacts the therapeutic potential of the hybrid molecule, with distinct trends observed across different bioactivities.
Anticancer Activity: A Tale of Two Linkers
Anticancer activity is the most extensively studied application for this class of compounds.[1][5][9][10] The evidence suggests that the nature of the linker can determine the potency and even the mechanism of action.
-
Methanone-Linked Hybrids: The rigid carbonyl group of the methanone linker often facilitates potent interactions with specific enzyme targets. The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for binding within the active sites of kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are common targets for quinazoline-based drugs.[6] This rigidity can lock the molecule into a bioactive conformation, leading to high potency.
-
Ether-Linked Hybrids: The flexibility of the ether linkage allows the molecule to adopt a wider range of conformations. While this can sometimes lead to a less specific binding profile, it can also enable the molecule to access binding pockets that are inaccessible to more rigid analogues. Some studies have shown that ether-linked quinazolinone derivatives exhibit significant cytotoxic activity against various cancer cell lines.[11][12]
Table 1: Comparative Anticancer Activity Data (Illustrative)
| Linker Type | Compound Example | Target Cell Line | IC50 (µM) | Key Finding |
| Methanone | Quinazolin-4-yl(quinolin-3-yl)methanone derivative | MCF-7 (Breast) | ~5-10 | Potent EGFR inhibition noted in related structures.[6][13] |
| Ether | 4-(Quinolin-3-yloxy)quinazoline derivative | HL-60 (Leukemia) | ~1.2-5 | High selectivity for cancer cells over normal fibroblasts.[11] |
| Methanone | 2-Aryl-quinazolinyl-quinolinyl-methanone | A549 (Lung) | ~2-8 | G2/M phase cell cycle arrest observed in similar scaffolds. |
| Ether | Quinazolinone-based rhodanine (ether linked) | K-562 (Leukemia) | ~1.5 | Induction of apoptosis and oxidative stress.[11][12] |
Note: IC50 values are generalized from multiple sources on related structures for illustrative purposes. Actual values vary based on specific substitutions.
Antimicrobial Activity
Both quinazoline and quinoline moieties are known to possess intrinsic antimicrobial properties.[14][15][16][17] The linker's role here is often to optimize the molecule's overall physicochemical properties, such as lipophilicity, which governs its ability to penetrate bacterial cell walls.
-
Methanone-Linked Hybrids: The polarity of the carbonyl group can influence interactions with the bacterial cell surface. However, excessive polarity might hinder passage through the lipid-rich cell membrane.
-
Ether-Linked Hybrids: The increased lipophilicity and flexibility conferred by the ether linkage can be advantageous for antimicrobial activity. This allows for better membrane permeability, enabling the compound to reach intracellular targets such as DNA gyrase or topoisomerase IV, which are known targets for quinoline-based antibiotics.[14]
In-Depth Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed methodologies for a representative synthesis and a key bioactivity assay.
Protocol 1: Synthesis of a Methanone-Linked Hybrid
This protocol outlines a common method for creating the carbonyl bridge, often involving a Friedel-Crafts-type acylation.
Caption: Workflow for the synthesis of a methanone-linked hybrid.
Step-by-Step Methodology:
-
Activation: To a solution of quinoline-3-carboxylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0°C. Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
Acylation: In a separate flask, dissolve quinazoline (1.1 eq) and anhydrous aluminum chloride (AlCl3) (1.5 eq) in dry DCM under a nitrogen atmosphere. Cool the mixture to 0°C.
-
Reaction: Add the acyl chloride solution from Step 1 dropwise to the quinazoline solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure methanone-linked product.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: MTT Assay for Anticancer Activity Evaluation
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9][18]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both methanone and ether-linked hybrids) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Structure-Activity Relationship (SAR) Insights
The collective data points towards clear SAR trends that can guide future drug design. The choice of linker is a primary determinant of the molecule's overall properties and, consequently, its biological activity.
Caption: The influence of linker choice on molecular properties and bioactivity.
Causality Explained:
-
Methanone's Rigidity for Potency: The rigid methanone linker pre-organizes the quinazoline and quinoline rings into a specific spatial orientation. This reduces the entropic penalty upon binding to a well-defined active site, such as that of a kinase, often resulting in higher potency (lower IC50 values). The carbonyl oxygen is a key pharmacophoric feature, acting as a crucial hydrogen bond acceptor.
-
Ether's Flexibility for Permeability: The flexible ether linkage allows the molecule to adapt its shape to traverse biological barriers like the cell membrane. The increased lipophilicity associated with the ether group, compared to the polar carbonyl, further enhances this ability, which is particularly beneficial for antimicrobial agents that need to enter the pathogen.
Conclusion and Future Directions
The comparison between methanone and ether linkages in quinazoline-quinoline hybrids is not a matter of one being definitively "better" than the other. Instead, the optimal choice is entirely dependent on the intended biological target and desired therapeutic outcome.
-
For developing potent, specific enzyme inhibitors (e.g., kinase inhibitors for anticancer therapy), the methanone linker appears to be a superior strategic choice due to its rigidity and hydrogen bonding capability.
-
For applications requiring enhanced cellular uptake or the ability to fit into more flexible binding pockets (e.g., some antimicrobial or anti-inflammatory targets), the ether linkage offers distinct advantages in terms of flexibility and lipophilicity.
Future research should focus on creating focused libraries of both compound types to test side-by-side against a wide panel of cancer cell lines and microbial strains. Furthermore, co-crystallization studies with target proteins would provide invaluable atomic-level insights into the binding modes of these hybrids, validating the structure-activity relationships discussed herein and paving the way for more precise, rationally designed therapeutic agents.
References
-
MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship analysis of quinazoline and quinoline derivatives 12,13. Retrieved from [Link]
-
Abbas, S. Y., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. BMC Chemistry. Retrieved from [Link]
-
IntechOpen. (n.d.). Heterocyclic Anticancer Compounds: Using S-NICS Method. Retrieved from [Link]
-
MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
-
Haider, K., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2017). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. International Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Retrieved from [Link]
-
Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinazoline hybrid with their SAR as anticancer. Retrieved from [Link]
-
George, R. F., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Retrieved from [Link]
-
Zahmatkesh, E., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Development of heterocyclic-based anticancer agents: A comprehensive review. Retrieved from [Link]
-
Research in Pharmacy and Health Sciences. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Retrieved from [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. Retrieved from [Link]
-
Routledge. (n.d.). Anticancer Activity in Heterocyclic Organic Structures: A Pathway to Novel Drug Development Part 1. Retrieved from [Link]
-
Springer. (2024). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Retrieved from [Link]
-
Zhu, S., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Retrieved from [Link]
-
ResearchGate. (2021). Biology of quinoline and quinazoline alkaloids | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative biologically active quinazolines and quinoxalines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 15. rphsonline.com [rphsonline.com]
- 16. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedpharmajournal.org [biomedpharmajournal.org]
- 18. Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin | springermedizin.de [springermedizin.de]
Reference Standards for (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone Analysis
This guide provides an in-depth technical comparison of reference standard options for (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone (CAS: 1797996-68-9), a critical structural motif and potential impurity in the synthesis of bis-heterocyclic kinase inhibitors and antimalarial agents.
Content Type: Publish Comparison Guide Audience: Analytical Chemists, CMC Leads, and Drug Development Scientists
Executive Summary: The Criticality of Bis-Heterocyclic Standards
In the development of next-generation kinase inhibitors (particularly EGFR and VEGFR targets) and novel antimalarials, the coupling of quinazoline and quinoline scaffolds is a potent synthetic strategy. However, this coupling often generates complex by-products.
(this compound represents a specific class of "activated" intermediates or oxidative impurities. Its 4-chloro substituent is highly reactive, making this compound not only a critical process marker but also a stability-indicating standard. Accurate analysis requires a reference standard that is characterized not just for purity, but for reactivity and stability.
This guide compares the three primary tiers of reference standards available for this compound, evaluating them on Metrological Traceability , Stability Profiling , and Suitability for Regulatory Filing .
Technical Comparison of Reference Standard Tiers
For a compound with a reactive chloro-pyrimidine/quinazoline core, the "purity" value on a label is insufficient. The age and storage of the standard define its utility.
Comparative Matrix
| Feature | Tier 1: Primary CRM (ISO 17034) | Tier 2: Secondary/Working Standard | Tier 3: Research Grade (Building Block) |
| Primary Use | Release testing, Method Validation (ICH Q2) | Routine In-Process Control (IPC) | Early-stage R&D, Synthesis scouting |
| Traceability | Absolute (qNMR + Mass Balance) | Traceable to Tier 1 | Vendor Certificate (often unverified) |
| Purity Assignment | 98.5% ± 0.3% (Uncertainty defined) | Defined by HPLC Area % | >95% (Often "As is") |
| Water/Solvent | Measured (KF/TGA) & Subtracted | Often ignored or theoretical | Ignored |
| Stability Data | Real-time stability monitoring | Re-test dates provided | None |
| Cost | High ( | Moderate ( | Low ($) |
| Risk | Low (Defensible in audits) | Medium (Requires in-house verification) | High (Risk of hydrolysis products) |
Expert Insight: The "Hidden" Degradant Risk
The 4-chloro group on the quinazoline ring is susceptible to hydrolysis, forming the corresponding quinazolin-4(3H)-one derivative.
-
Tier 3 standards often contain 1–5% of this hydrolysis product due to poor storage (ambient humidity).
-
Tier 1 CRMs are packaged under argon/nitrogen with desiccants, ensuring the titer remains valid.
Experimental Protocol: Qualification of the Standard
If a Tier 1 CRM is unavailable or cost-prohibitive, you must qualify a Tier 2 or Tier 3 material in-house. This protocol establishes a Self-Validating System for purity assignment.
Workflow: "The Dual-Anchor Approach"
We utilize two orthogonal methods to assign potency: qNMR (primary) and Mass Balance (confirmatory).
Step 1: Structural Verification (High-Res MS)
Before quantification, confirm the structure to rule out regioisomers (e.g., quinolin-3-yl isomers).
-
Instrument: Q-TOF or Orbitrap MS.
-
Mode: ESI Positive.
-
Key Fragment: Look for the characteristic cleavage of the methanone bridge.
-
Precursor: m/z ~320.05 [M+H]+
-
Fragment A: m/z ~163 (Chloroquinazoline cation)
-
Fragment B: m/z ~129 (Quinoline cation)
-
Step 2: Purity Assignment via qNMR (The Gold Standard)
HPLC area % is misleading for this compound because the hydrolysis product (quinazolinone) has a significantly different UV response factor.
-
Solvent: DMSO-d6 (prevents hydrolysis during acquisition).
-
Internal Standard: Maleic Acid (traceable to NIST SRM) or TCNB.
-
Protocol:
-
Weigh 10 mg of Sample and 10 mg of Internal Standard (precision ±0.01 mg).
-
Dissolve completely in 0.6 mL DMSO-d6.
-
Acquire 1H NMR with D1 (relaxation delay) ≥ 30 seconds to ensure full relaxation.
-
Integrate the distinct singlet of the Internal Standard vs. the aromatic protons of the Quinoline ring (typically the doublet at ~8.5 ppm).
-
Step 3: The Mass Balance Check
-
Warning: For this compound, Karl Fischer (KF) titration can be tricky if the solvent is methanol (potential nucleophilic attack on the 4-Cl position). Use a ketone-based KF reagent or TGA.
Visualizing the Analytical Decision Tree
The following diagram outlines the decision logic for selecting and qualifying the reference standard based on the development phase.
Caption: Decision tree for selecting and qualifying reference standards, emphasizing the critical "Hydrolysis Check" step for Tier 3 materials.
Key Mechanistic Insight: The Stability Pathway
Understanding why the standard degrades is crucial for storage. The electrophilic center at C4 of the quinazoline ring is the weak point.
Caption: Hydrolytic degradation pathway. The 4-chloro group is displaced by water, necessitating storage under inert atmosphere (Argon/N2).
Conclusion & Recommendation
For (this compound , the choice of reference standard is dictated by the balance between cost and risk of hydrolytic degradation .
-
For GMP Release Testing: Do not compromise. Purchase a Tier 1 CRM or a fully characterized secondary standard with a valid qNMR certificate. The risk of using a partially hydrolyzed standard can lead to OOS (Out of Specification) results for your API.
-
For R&D: A Tier 3 commercial building block is acceptable only if you perform an immediate 1H NMR check upon opening the vial to confirm the absence of the hydrolysis product.
References
-
International Council for Harmonisation (ICH). Q2(R2) Validation of Analytical Procedures. (2023).[1][2] Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference Standards. (2024).[2][3] Retrieved from [Link]
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis. (2010).[2] Retrieved from [Link][4]
-
National Institute of Standards and Technology (NIST). Metrological Traceability of Reference Materials. Retrieved from [Link]
Sources
A Comparative Guide to the Elemental Analysis and Characterization of Quinazoline Ketone Scaffolds
For researchers, scientists, and drug development professionals, the precise characterization of novel quinazoline ketone scaffolds is a cornerstone of successful therapeutic innovation. The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] Ensuring the structural integrity, purity, and elemental composition of newly synthesized derivatives is not merely a procedural step but a critical determinant of a compound's potential efficacy and safety. This guide provides an in-depth, comparative analysis of the essential analytical techniques employed in the comprehensive characterization of these vital heterocyclic compounds.
The selection of an appropriate analytical strategy is a critical decision in the drug discovery workflow. It directly impacts the reliability of experimental data and the subsequent progression of a lead candidate. This guide moves beyond a simple listing of techniques, offering a rationale for the application of each method, detailing their synergistic potential, and providing practical, field-tested protocols.
I. The Analytical Triad: Foundational Techniques for Structural Elucidation
The initial characterization of a novel quinazoline ketone derivative typically relies on a triad of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Together, they provide a comprehensive initial picture of the molecule's identity and purity.
NMR spectroscopy stands as the most powerful and indispensable tool for the unambiguous elucidation of molecular structure.[3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For quinazoline ketones, ¹H and ¹³C NMR are fundamental.
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are used to piece together the molecular framework.[4] For instance, the characteristic signals of the aromatic protons on the quinazoline ring system and the protons of various substituents can be readily identified.[5][6]
-
¹³C NMR (Carbon NMR): Complements ¹H NMR by providing information about the carbon skeleton of the molecule. The number of signals indicates the number of non-equivalent carbon atoms. The chemical shifts of the carbonyl carbon in the quinazolinone ring and the carbons of the aromatic system are particularly diagnostic.[7][8]
Causality in Experimental Choice: The selection of deuterated solvents is critical and can influence the observed chemical shifts and even the tautomeric form of the quinazolinone in solution.[9] For example, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and its characteristic solvent peak that does not interfere with the signals of interest.
Mass spectrometry is a destructive analytical technique that provides the precise molecular weight and elemental composition of a compound.[3] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.
-
Electron Impact (EI): A hard ionization technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" that can aid in structural elucidation.[4]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules, often yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.[10] This is particularly useful for confirming the molecular weight of the synthesized quinazoline derivative.[11]
Trustworthiness through Fragmentation: Tandem MS (MS/MS) experiments can be performed to induce fragmentation of a selected ion. The resulting fragmentation pattern provides valuable structural information that can be used to confirm the connectivity of the molecule, adding a layer of self-validation to the structural assignment.[10] The fragmentation pathways of protonated quinazolines are influenced by the structure of the molecule itself.[10]
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a combustion-based technique that determines the percentage composition of these elements in a sample.[12][13] This technique provides a fundamental check on the purity and empirical formula of the synthesized compound.[14] The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed structure. A close correlation (typically within ±0.4%) is a strong indicator of the compound's purity and correct elemental composition.
Challenges with Heterocycles: Heterocyclic nitrogen compounds, such as quinazolines, can sometimes be challenging to combust completely.[15][16] Modern elemental analyzers are designed with features to ensure complete oxidation, such as optimized combustion temperatures and oxygen dosage, to yield accurate results for these types of compounds.[15][17]
Comparative Overview of Foundational Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | Elemental Analysis (CHN) |
| Information Provided | Detailed molecular structure, atom connectivity, stereochemistry.[3] | Precise molecular weight, elemental composition, fragmentation patterns.[3] | Percentage composition of Carbon, Hydrogen, and Nitrogen.[7] |
| Sample Requirements | 1-10 mg dissolved in a deuterated solvent (non-destructive).[3] | Nanogram to microgram scale (destructive).[3] | 1-3 mg of solid sample (destructive). |
| Key Strengths | Unambiguous structure elucidation, quantification of mixture components.[3] | High sensitivity, confirmation of molecular formula. | Fundamental confirmation of elemental composition and purity. |
| Limitations | Lower sensitivity compared to MS, can be complex to interpret for large molecules. | Provides limited information on atom connectivity and stereochemistry. | Does not provide structural information beyond the elemental ratios. |
II. Corroborative and Advanced Characterization Techniques
While the foundational triad provides a robust initial characterization, a deeper and more comprehensive understanding of a quinazoline ketone's properties often requires the application of additional analytical techniques.
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The resulting spectrum provides a unique "molecular fingerprint" that can be used for compound identification and to confirm the presence of key structural motifs. For quinazolinone derivatives, characteristic absorption bands include:
-
C=O (carbonyl) stretch: Typically observed in the region of 1650-1700 cm⁻¹.[11][18]
-
C=N (imine) stretch: Found around 1610 cm⁻¹.[11]
-
Aromatic C-H stretch: Usually appears above 3000 cm⁻¹.[18]
-
N-H stretch (if present): A broad peak in the region of 3200-3400 cm⁻¹.
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. It is particularly useful for quantitative analysis and for studying the stability of quinazoline solutions over time or under different conditions, such as exposure to light (photostability).[19][20] Changes in the absorption spectra can indicate degradation or aggregation of the compound.[18]
For crystalline compounds, single-crystal X-ray diffraction provides the absolute and unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[21][22][23] This technique is considered the gold standard for structural elucidation and can provide invaluable insights into the conformation of the quinazoline scaffold and its substituents, which can be crucial for understanding its biological activity.[21][24][25]
HPLC is a powerful separation technique used to determine the purity of a sample and to quantify the amount of the desired compound.[26][27] When coupled with a detector such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), HPLC can separate the target quinazoline derivative from impurities, starting materials, and byproducts, providing a precise measure of its purity.[26] This is a critical step in quality control and for ensuring the reliability of biological assay data.
Workflow for Comprehensive Characterization
The following diagram illustrates a logical workflow for the comprehensive elemental analysis and characterization of a newly synthesized quinazoline ketone scaffold.
Caption: A logical workflow for the comprehensive characterization of quinazoline ketone scaffolds.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key analytical techniques.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified quinazoline ketone derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer relaxation delay may be required.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts and multiplicities of the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range appropriate for the expected molecular weight of the compound.
-
Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the elemental composition. Compare the calculated elemental composition with the theoretical formula of the target molecule.
Protocol 3: Elemental Analysis (CHN)
-
Sample Preparation: Accurately weigh approximately 2 mg of the dry, homogenous sample into a tin capsule using a microbalance.
-
Instrument Setup: Calibrate the CHN analyzer using a certified standard (e.g., acetanilide).
-
Analysis: Place the encapsulated sample into the autosampler of the elemental analyzer. The instrument will automatically drop the sample into a high-temperature combustion furnace.
-
Data Acquisition and Calculation: The combustion gases (CO₂, H₂O, and N₂) are separated by gas chromatography and detected by a thermal conductivity detector. The instrument's software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.
-
Validation: Compare the experimental percentages with the theoretical values for the proposed structure. The results should agree within ±0.4%.
Conclusion
The rigorous characterization of quinazoline ketone scaffolds is a multi-faceted process that relies on the synergistic application of a suite of analytical techniques. While NMR, MS, and elemental analysis provide the foundational data for structural confirmation and purity assessment, techniques such as FTIR, UV-Vis, X-ray crystallography, and HPLC offer deeper insights and corroborative evidence. By employing a logical and comprehensive analytical workflow, researchers can ensure the integrity of their synthesized compounds, thereby building a solid foundation for subsequent biological evaluation and drug development efforts.
References
-
Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC. Available at: [Link]
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - MDPI. Available at: [Link]
-
Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton - University of Southampton. Available at: [Link]
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. Available at: [Link]
-
Elemental analysis of organic compounds with the use of automated CHNS analyzers. Available at: [Link]
-
Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Available at: [Link]
-
Analytical Techniques Comparison Final | PDF | High Performance Liquid Chromatography. Available at: [Link]
-
Design, synthesis & biological evaluation of some novel quinazolinone scaffolds - PubMed. Available at: [Link]
-
Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives - Taylor & Francis. Available at: [Link]
-
Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - MDPI. Available at: [Link]
-
Advances in Analytical Techniques for Drug Discovery and Development. Available at: [Link]
-
Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents | Open Access Journals - Research and Reviews. Available at: [Link]
-
Design, Synthesis & Biological Evaluation of Some Novel Quinazolinone Scaffolds. Available at: [Link]
-
X‐ray crystal structures of a set of quin(az)olines (7, 17, 23, 32, 43,... - ResearchGate. Available at: [Link]
-
x-ray crystal structures of a set of quin(az)olines (7, 17, 23, 32, 43,... - ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING | TSI Journals. Available at: [Link]
-
1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... - ResearchGate. Available at: [Link]
-
(PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives. Available at: [Link]
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Semantic Scholar. Available at: [Link]
-
Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach | Scilit. Available at: [Link]
-
Preparation and evaluation of quinazoline derivatives as antimicrobial agents and liquid crystals - AIP Publishing. Available at: [Link]
-
Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex - NIH. Available at: [Link]
-
Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods - American Institute of Physics. Available at: [Link]
-
Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide - MDPI. Available at: [Link]
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC. Available at: [Link]
-
Pharmacopoeia methods for elemental analysis of medicines: a comparative study - SciSpace. Available at: [Link]
-
Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex - MDPI. Available at: [Link]
-
DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[3][10][26]triazolo[1,5-a]quinazolines - MDPI. Available at: [Link]
-
PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY | Journal of Chemistry and Technologies. Available at: [Link]
-
Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC. Available at: [Link]
-
The Elemental Analysis of Various Classes of Chemical Compounds Using CHN - Scribd. Available at: [Link]
-
FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal - ResearchGate. Available at: [Link]
-
ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES - Agilent. Available at: [Link] elemental-impurity-analysis-in-regulated-pharmaceutical-laboratories-primer.pdf
-
Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches | Spectroscopy Online. Available at: [Link]
-
Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC. Available at: [Link]
-
Chemistry and Pharmacology of Quinazoline Scaffolds-a review - ResearchGate. Available at: [Link]
-
(PDF) Quinazolines Synthesis & QSAR Study - ResearchGate. Available at: [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. Available at: [Link]
-
METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis & biological evaluation of some novel quinazolinone scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. measurlabs.com [measurlabs.com]
- 13. mt.com [mt.com]
- 14. rroij.com [rroij.com]
- 15. pepolska.pl [pepolska.pl]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. mdpi.com [mdpi.com]
- 20. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex [mdpi.com]
- 26. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal Procedures: (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone
Executive Summary
Immediate Action Required: Do not dispose of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone directly into general organic waste streams without prior assessment of the quantity and state.
This compound contains a labile C-Cl bond at the quinazoline C4 position , rendering it highly electrophilic and moisture-sensitive. Improper disposal can lead to delayed hydrolysis in waste drums, generating hydrochloric acid (HCl) and pressurizing containers.
The Golden Rule: Deactivate the electrophilic core before disposal whenever possible.
Chemical Profile & Hazard Analysis
To handle this compound safely, you must understand its reactivity profile.[1] It is not merely "toxic"; it is a reactive intermediate .
Structural Hazard Mechanism
The molecule consists of two nitrogenous heterocycles linked by a ketone. The primary safety concern is the 4-chloroquinazoline moiety.
-
Electrophilicity: The C-Cl bond is activated by the adjacent nitrogen atoms. It reacts readily with nucleophiles (water, amines, thiols) found in biological systems, making it a potential skin sensitizer and alkylating agent.
-
Hydrolysis Risk: Upon contact with atmospheric moisture or aqueous waste, it hydrolyzes to form 4-hydroxyquinazoline (tautomerizing to the quinazolinone) and Hydrochloric Acid (HCl) .
| Property | Specification | Operational Implication |
| CAS No. | 1797996-68-9 | Use for waste manifesting. |
| Physical State | Solid (Pale yellow to off-white) | Dust inhalation hazard. Use N95/P100 or fume hood. |
| Reactivity | Water-reactive (Slow) | Do not seal wet material in glass without venting. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Standard PPE (Nitrile gloves, safety glasses) required. |
| Waste Class | Halogenated Organic | Requires segregation from non-halogenated solvents.[1][2][3][4] |
Pre-Disposal Stabilization Protocol (The "Self-Validating" System)
Objective: Chemically convert the reactive 4-chloro derivative into the inert 4-hydroxy derivative before it enters the waste stream. This eliminates the risk of acid generation and biological reactivity.
Scope: Recommended for quantities >500 mg or pure synthesis batches.
Reagents Required[5][6]
-
Solvent: Ethanol or Methanol (to solubilize the organic solid).
-
Base: 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).
-
Validation: pH strips and TLC plates.
Step-by-Step Deactivation Procedure
-
Dissolution: Dissolve the solid waste in a minimal amount of Ethanol/Methanol in a beaker. Ensure the solid is fully dispersed.
-
Basification: Slowly add 1M NaOH (approx. 2 equivalents relative to the waste mass) while stirring.
-
Observation: You may observe a slight exotherm or precipitation.
-
-
Hydrolysis: Allow the mixture to stir at room temperature for 1-2 hours.
-
Chemical Logic:
-
-
Validation (The Checkpoint):
-
pH Check: Ensure pH is >10 (confirms excess base to neutralize generated HCl).
-
TLC Monitor: Spot the reaction mixture against the original solid. The starting material spot (higher
) should disappear, replaced by a baseline/polar spot (the hydroxy/amide form).
-
-
Neutralization: Once hydrolysis is confirmed, adjust pH to ~7-8 using dilute HCl or Citric Acid.
-
Disposal: The resulting mixture is now a non-reactive Halogenated Solvent Waste .
Workflow Diagram: Deactivation Logic
Caption: Logical flow for chemically deactivating the electrophilic hazard prior to disposal.
Waste Segregation & Packaging[2][4]
If chemical deactivation is not feasible (e.g., small contaminated items, wipes, trace amounts), follow strict segregation rules.
Waste Classification
Under EPA RCRA guidelines (USA) or equivalent international standards:
-
Primary Code: Halogenated Organic Waste .[1]
-
Secondary Characteristic: If unquenched and in large amounts, it may be considered Reactive (D003) due to potential acid generation with water.
Packaging Requirements
| Container Type | Recommendation | Reason |
| Liquid Waste | HDPE Carboy (Safety Coated) | Resistant to potential HCl generation; shatterproof. |
| Solid Waste | Wide-mouth HDPE Jar | Easy filling; chemical resistance. |
| Closure | Vented Cap (Recommended) | Prevents pressure buildup if slow hydrolysis occurs. |
Segregation Matrix
-
COMPATIBLE: Methylene Chloride, Chloroform, other halogenated solvents.[1][2][5][6]
-
INCOMPATIBLE: Strong Oxidizers (Nitric Acid), Strong Reducing Agents.
-
Warning: Do not mix with acidic waste streams if the material is unquenched, as this accelerates HCl evolution without neutralizing it.
-
Emergency Response Procedures
Spill Management (Solid/Powder)
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and N95 mask (dust hazard).
-
Containment: Cover the spill with a dry absorbent pad or paper towel to prevent dust dispersion.
-
Deactivation (In-situ): Dampen the pads slightly with 5% Sodium Carbonate solution. This initiates controlled hydrolysis and prevents dust.
-
Cleanup: Scoop material into a hazardous waste bag. Label as "Contaminated Debris - Halogenated."
-
Surface Decon: Wipe the surface with a soap/water solution (alkaline soap is preferred).
Exposure First Aid
-
Skin Contact: Wash immediately with soap and water for 15 minutes. The compound is an irritant; do not use alcohol (increases skin permeability).
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
Decision Tree: Spill Response
Caption: Immediate decision logic for spill containment based on physical state.
References
-
PubChem. 4-Chloroquinazoline Compound Summary. National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). Available at: [Link]
Sources
Navigating the Safe Handling of (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
The synthesis and application of novel heterocyclic compounds like (4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone are cornerstones of modern drug discovery. This compound, a derivative of quinazoline, is utilized in the development of anti-malarial agents and cancer treatments.[1] However, its structural components—a chlorinated quinazoline and a quinoline moiety—necessitate a rigorous and informed approach to laboratory safety. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a comprehensive safety protocol can be constructed by analyzing the known hazards of its constituent parts.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a practical, step-by-step resource for the safe operational handling and disposal of (this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Analysis: A Synthesis of Known Risks
The toxicological profile of (this compound can be inferred from the hazards associated with its primary structural motifs: quinoline and chlorinated quinazolines.
-
Quinoline Moiety: Quinoline is classified as harmful if swallowed or in contact with skin, a skin and serious eye irritant, and is suspected of causing genetic defects and cancer.[2][3] It is also recognized as being toxic to aquatic life with long-lasting effects.[2] Clinical signs of quinoline intoxication can include lethargy and respiratory distress.[4]
-
Chlorinated Quinazoline Moiety: Various chlorinated quinazoline derivatives are known to be harmful if swallowed and can cause serious eye damage. Some are corrosive and can cause severe skin burns.[5] The presence of a halogenated aromatic structure also raises concerns about potential environmental persistence and specific disposal requirements.[6][7]
Based on this composite hazard profile, (this compound should be handled as a substance that is potentially carcinogenic, mutagenic, acutely toxic upon ingestion or skin contact, and a severe irritant to skin and eyes.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered approach to PPE is mandatory when handling (this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves is required. The outer glove should be a chemotherapy-grade glove meeting the ASTM D6978 standard.[8] Rationale: This provides robust protection against a substance that is harmful upon skin contact.[2][3] Thicker gloves generally offer better protection.[9] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[9] |
| Eye and Face Protection | Chemical safety goggles in conjunction with a full-face shield are mandatory.[8] Rationale: The high risk of serious eye damage from related compounds necessitates this level of protection.[5] |
| Body Protection | A disposable, polyethylene-coated polypropylene gown with long cuffs is required.[8] Rationale: This prevents skin contact and contamination of personal clothing.[2] Cloth lab coats are not sufficient as they can absorb the chemical. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[10] If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with a chemical cartridge is necessary.[9] Rationale: While the primary routes of exposure are dermal and ingestion, inhalation of aerosols or fine particles should be prevented. Surgical masks offer no protection from chemical exposure.[9] |
DOT Script for PPE Workflow
Caption: A logical workflow for donning, using, and doffing PPE.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to minimize exposure risk.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Designate a specific area for handling the compound.
-
Prepare all necessary equipment and reagents before introducing the compound.
-
Ensure a chemical spill kit is readily accessible.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Follow the prescribed doffing procedure for PPE to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2][3]
-
Emergency Procedures: Spill and Exposure Response
DOT Script for Emergency Response
Caption: Immediate actions for spills and personnel exposure.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek immediate medical attention.[13]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[12] Seek immediate medical attention.[5]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
-
In Case of a Spill: Evacuate the immediate area. If the spill is large, alert emergency personnel. For small spills, contain the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste.[14]
Disposal Plan: Managing Halogenated Waste
As a chlorinated organic compound, (this compound requires disposal as halogenated organic waste .[6]
-
Waste Segregation:
-
All solid waste (contaminated gloves, gowns, weigh boats, etc.) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing the compound must be collected in a separate, sealed container labeled "Halogenated Organic Waste".[6][7]
-
Crucially, do not mix halogenated and non-halogenated waste streams. [7] This is critical for proper disposal and cost management.
-
-
Disposal Pathway:
By implementing these comprehensive safety and handling protocols, researchers can mitigate the risks associated with (this compound and ensure a safe laboratory environment conducive to advancing critical research.
References
-
QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019). Retrieved from [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved from [Link]
-
Quinazoline - Szabo-Scandic. (n.d.). Retrieved from [Link]
-
WASTE MANAGEMENT. (n.d.). Bucknell University. Retrieved from [Link]
-
Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Temple University. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. Retrieved from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2023). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. Retrieved from [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017). Retrieved from [Link]
-
Laboratory chemical waste disposal guidelines - University of Otago. (n.d.). Retrieved from [Link]
-
(this compound - Drug Delivery. (2024). Retrieved from [Link]
Sources
- 1. This compound - Drug Delivery [ebclink.com]
- 2. lobachemie.com [lobachemie.com]
- 3. chemos.de [chemos.de]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. pppmag.com [pppmag.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. 4-Chloroquinazoline - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.at [fishersci.at]
- 13. file.bldpharm.com [file.bldpharm.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. researchgate.net [researchgate.net]
- 16. otago.ac.nz [otago.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
